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Benzo[b]thiophene-3(2H)-one 1,1-dioxide

Cat. No.: B072375
CAS No.: 1127-35-1
M. Wt: 182.2 g/mol
InChI Key: LXCYNALXWGQUIK-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3(2H)-one 1,1-dioxide, with the CAS registry number 1127-35-1 , is a high-purity heterocyclic compound with the molecular formula C8H6O3S and an average mass of 182.193 g/mol . This compound, characterized by its sulfone group, serves as a valuable synthetic intermediate and building block in organic chemistry and materials science research. Key physical properties include a density of approximately 1.498 g/cm³ and a high boiling point of 424.6°C . Its structural features, including a carbonyl group adjacent to the sulfone on a dihydrobenzothiophene core, make it a versatile precursor for synthesizing more complex molecules . Researchers utilize this compound in various applications, including method development in analytical chemistry, where it can be analyzed using reverse-phase (RP) HPLC techniques . The compound is for research use only and is not intended for diagnostic or therapeutic uses. Always consult the relevant safety data sheets before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O3S B072375 Benzo[b]thiophene-3(2H)-one 1,1-dioxide CAS No. 1127-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxo-1-benzothiophen-3-one
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InChI

InChI=1S/C8H6O3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCYNALXWGQUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3S
Source PubChem
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DSSTOX Substance ID

DTXSID10150141
Record name Benzo(b)thiophene-3(2H)-one 1,1-dioxide
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Molecular Weight

182.20 g/mol
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CAS No.

1127-35-1
Record name 3-Oxo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
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Foundational & Exploratory

The Genesis of a Versatile Heterocycle: A Technical History of Benzo[b]thiophene-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[b]thiophene-3(2H)-one 1,1-dioxide, a sulfone-embedded heterocyclic ketone, has emerged as a valuable scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-withdrawing sulfonyl group and the reactive ketone functionality, have made it a target for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive historical account of the discovery and synthesis of this important molecule. We will delve into the foundational chemical principles that enabled its creation, explore the evolution of its synthetic routes from early 20th-century methods to modern, more efficient protocols, and provide detailed experimental procedures for key transformations. This in-depth analysis aims to equip researchers with a thorough understanding of the chemistry of this compound, fostering further innovation in its application.

Introduction: The Significance of the Benzo[b]thiophene Core

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] This fused bicyclic system, consisting of a benzene ring fused to a thiophene ring, is a key component in pharmaceuticals ranging from the selective estrogen receptor modulator Raloxifene to the 5-lipoxygenase inhibitor Zileuton. The sulfur atom in the thiophene ring imparts unique electronic and steric properties, influencing the molecule's interaction with biological targets.

The oxidation of the sulfur atom to a sulfone dramatically alters the electronic landscape of the benzo[b]thiophene ring system. The resulting benzo[b]thiophene 1,1-dioxide exhibits enhanced electron-accepting properties, making it a valuable building block in organic electronics and a potent electrophile for targeted covalent inhibition in drug discovery.[2][3] The introduction of a ketone at the 3-position further enhances its reactivity and provides a handle for a diverse range of chemical modifications. This guide focuses on the historical journey of the synthesis of this key molecule, this compound, tracing its origins from early synthetic explorations to its current status as a versatile chemical intermediate.

The Precursor: Early Syntheses of Benzo[b]thiophen-3(2H)-one (Thioindoxyl)

The story of this compound begins with its unoxidized precursor, benzo[b]thiophen-3(2H)-one, historically known as thioindoxyl. The development of synthetic routes to this parent compound in the early 20th century laid the groundwork for the later synthesis of its oxidized derivatives. One of the earliest and most fundamental approaches to the thioindoxyl core involves the intramolecular cyclization of (phenylthio)acetic acid derivatives.

A plausible early synthetic route, based on the principles of Friedel-Crafts chemistry developed in the late 19th century, would involve the cyclization of (phenylthio)acetyl chloride. This reaction, catalyzed by a strong Lewis acid like aluminum chloride, would proceed via an electrophilic aromatic substitution mechanism.

Visualizing the Pathway to Thioindoxyl

G cluster_start Starting Materials cluster_synthesis Synthesis of Precursor cluster_cyclization Intramolecular Cyclization Thiophenol Thiophenol PTA (Phenylthio)acetyl Chloride Thiophenol->PTA Nucleophilic Substitution ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->PTA Thioindoxyl Benzo[b]thiophen-3(2H)-one (Thioindoxyl) PTA->Thioindoxyl Friedel-Crafts Acylation (AlCl3 catalyst) G cluster_start Starting Material cluster_oxidation Oxidation Thioindoxyl Benzo[b]thiophen-3(2H)-one Sulfone This compound Thioindoxyl->Sulfone Oxidizing Agent (e.g., H2O2 in Acetic Acid)

References

An In-depth Technical Guide to the Physicochemical Properties of Benzo[b]thiophene-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Benzo[b]thiophene-3(2H)-one 1,1-dioxide (CAS No: 1127-35-1). This compound, a member of the β-keto sulfone class, is a significant building block in synthetic organic chemistry and a key scaffold in medicinal chemistry. Its unique structural features, combining a bicyclic aromatic system with a reactive ketone and a sulfone group, govern its physical characteristics and chemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, spectral properties, solubility, and acidic character, and the profound implications of these properties in its applications.

Introduction: The Significance of a Versatile Scaffold

Benzo[b]thiophene and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The introduction of a 1,1-dioxide at the sulfur atom and a ketone at the 3-position transforms the parent heterocycle into this compound, a molecule of considerable interest. The electron-withdrawing nature of the sulfone group significantly influences the reactivity of the adjacent methylene and carbonyl groups, making it a versatile reagent for the synthesis of complex heterocyclic systems, such as spiro compounds.[2][3] Furthermore, this scaffold has been identified as a privileged structure in the design of potent inhibitors for therapeutic targets, including Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in various cancers.[4]

Understanding the physicochemical properties of this compound is paramount for its effective utilization. These properties dictate its behavior in reaction media, its interaction with biological targets, and its pharmacokinetic profile in potential therapeutic applications. This guide will systematically explore these characteristics, providing both theoretical grounding and practical insights.

Molecular Structure and Core Physicochemical Properties

The fundamental identity and physical nature of a compound are defined by its structure and core properties.

Structural and Chemical Identifiers

The unambiguous identification of this compound is established through its various chemical identifiers.

IdentifierValueSource(s)
CAS Number 1127-35-1[5]
Molecular Formula C₈H₆O₃S[5]
Molecular Weight 182.20 g/mol
IUPAC Name 1-benzothiophen-3(2H)-one 1,1-dioxide
InChI 1S/C8H6O3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-4H,5H2
InChIKey LXCYNALXWGQUIK-UHFFFAOYSA-N
SMILES O=C1CS(=O)(=O)c2ccccc21[5]
Physical State and Thermal Properties

At ambient conditions, this compound exists as a solid. Its thermal properties are critical for determining appropriate storage, handling, and reaction conditions.

PropertyValueSource(s)
Physical Form Solid, often as a crystalline powder.
Melting Point 134-135 °C
Boiling Point 424.6 °C at 760 mmHg
Storage Temperature 4°C, sealed in a dry environment.

Synthesis and Chemical Reactivity

The chemical behavior and utility of this compound are rooted in its synthesis and the reactivity of its functional groups.

General Synthesis Strategy: Oxidation

The most common and direct route to β-keto sulfones, including the title compound, is the oxidation of the corresponding β-keto sulfide. This transformation is typically achieved using a strong oxidizing agent capable of converting the sulfide to a sulfone.

Conceptual Experimental Protocol: Synthesis of this compound

Causality: The choice of a potent oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) is crucial. A stoichiometric excess of the oxidant is often required to ensure the complete conversion of the sulfide through the intermediate sulfoxide to the desired sulfone. The reaction is typically performed in a chlorinated solvent to facilitate the dissolution of the starting material and to remain inert to the oxidative conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve the precursor, Benzo[b]thiophen-3(2H)-one, in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic nature of the oxidation reaction.

  • Oxidant Addition: Slowly add a solution of m-CPBA (typically 2.2 to 2.5 equivalents) in the same solvent to the cooled solution of the sulfide. The slow addition is critical to maintain temperature control and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

Key Reactive Sites and Chemical Behavior

The reactivity of this compound is dominated by the presence of the β-keto sulfone moiety.

Caption: Key reactive sites in this compound.

  • Active Methylene Group (C2): The protons on the carbon adjacent to both the carbonyl and sulfonyl groups are significantly acidic. This allows for deprotonation by a base to form a stabilized enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.

  • Electrophilic Carbonyl Group (C3): The ketone functionality is susceptible to nucleophilic attack, leading to a wide range of addition and condensation reactions. This is a key site for derivatization in the synthesis of more complex molecules.

  • Sulfone Group as a Leaving Group: Under certain conditions, the sulfonyl group can be eliminated, a reaction that is synthetically useful in olefination reactions like the Julia olefination.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, typically in the range of δ 7.5-8.0 ppm. The methylene protons at the C2 position would appear as a singlet further upfield, likely in the range of δ 4.0-4.5 ppm, deshielded by the adjacent carbonyl and sulfonyl groups.

  • ¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the downfield region (δ > 180 ppm). The aromatic carbons would resonate in the typical range of δ 120-140 ppm. The methylene carbon at C2 would be expected around δ 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the key functional groups:

  • A strong, sharp peak around 1700-1720 cm⁻¹ for the C=O stretch of the ketone.

  • Two strong absorption bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group, respectively.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 182.20. Fragmentation patterns would likely involve the loss of small molecules such as SO₂. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Solubility and Acidity: Properties Governing Application

The solubility and acidity of this compound are critical determinants of its utility, particularly in drug discovery and development.

Solubility Profile

While quantitative solubility data is not widely published, a qualitative assessment can be made based on its structure.

  • Aqueous Solubility: The compound is expected to have low solubility in water due to the predominantly hydrophobic nature of the benzothiophene ring system.

  • Organic Solubility: It is expected to be soluble in a range of polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane, which are commonly used in its synthesis and reactions. Its solubility in less polar solvents like ethers and esters is likely to be moderate.

Experimental Protocol: Determination of Thermodynamic Solubility

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that an equilibrium is reached between the solid compound and the solvent, providing a true measure of its intrinsic solubility.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Acidity and pKa

The acidity of the C-H bonds at the C2 position is a defining feature of β-keto sulfones. The electron-withdrawing effects of both the adjacent carbonyl and sulfonyl groups significantly lower the pKa of these protons, making them readily removable by common bases.

G cluster_0 Factors Influencing Acidity cluster_1 Implications Resonance Resonance Stabilization of Conjugate Base Reactivity Nucleophilic Reactivity in Synthesis Resonance->Reactivity Inductive Inductive Effect of Sulfonyl and Carbonyl Groups Inductive->Reactivity Structure This compound Structure->Resonance Structure->Inductive DrugDev Ionization State at Physiological pH Reactivity->DrugDev Affects solubility, permeability, and target binding

Caption: Factors influencing the acidity of the active methylene protons.

Conclusion and Future Outlook

This compound is a molecule with a rich chemical profile, defined by the interplay of its aromatic backbone and the powerful electronic effects of the β-keto sulfone functionality. Its well-defined physical properties, coupled with its versatile reactivity, have established it as a valuable tool for synthetic and medicinal chemists. The ability to readily form a stable enolate opens avenues for diverse molecular elaborations, while the overall scaffold serves as a potent pharmacophore.

Future research will likely continue to exploit the unique reactivity of this compound in the synthesis of novel and complex molecular architectures. In the realm of drug discovery, a deeper understanding and quantitative measurement of its physicochemical properties, such as pKa and solubility, will be crucial for optimizing the design of new therapeutic agents with improved efficacy and pharmacokinetic profiles. The continued exploration of this remarkable scaffold promises to yield further innovations in both chemistry and medicine.

References

An In-depth Technical Guide to Benzo[b]thiophene-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Benzo[b]thiophene-3(2H)-one 1,1-dioxide, a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delineates its formal nomenclature and structural features, details a robust synthetic protocol, tabulates its key physicochemical properties, and explores its chemical reactivity. Furthermore, it highlights the compound's critical role as a molecular scaffold in the development of novel therapeutic agents, particularly STAT3 inhibitors. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this important chemical entity.

Nomenclature and Structural Elucidation

The foundation of understanding any chemical compound lies in its precise identification through systematic nomenclature and a clear depiction of its atomic arrangement.

IUPAC Name: 1-benzothiophen-3(2H)-one 1,1-dioxide[1][2].

Chemical Structure:

Chemical structure of this compound

Image Source: PubChem CID 70780[3]

Key Identifiers:

  • CAS Number: 1127-35-1[1][2][4]

  • Molecular Formula: C₈H₆O₃S[1][4]

  • Molecular Weight: 182.20 g/mol [4]

  • InChI Key: LXCYNALXWGQUIK-UHFFFAOYSA-N[1][2]

The structure consists of a bicyclic system where a thiophene ring is fused to a benzene ring. The thiophene sulfur atom is fully oxidized to a sulfone (SO₂), and a ketone group is present at the 3-position. The presence of the electron-withdrawing sulfone and ketone groups significantly influences the molecule's reactivity, particularly at the C2 position, which is an active methylene group poised for various chemical transformations.

Synthesis and Mechanistic Insights

This compound is typically synthesized via the oxidation of its corresponding thioether precursor, benzo[b]thiophen-3(2H)-one. The choice of oxidizing agent is critical to selectively and efficiently convert the sulfide to a sulfone without promoting undesired side reactions. Reagents like meta-Chloroperoxybenzoic acid (m-CPBA) are commonly employed for this transformation in chlorinated solvents.

Experimental Protocol: Synthesis via Oxidation

This protocol describes a general procedure for the oxidation of 2,7-dibromo[1]benzothieno[3,2-b][1]benzothiophene, which can be adapted for the synthesis of the title compound from its direct precursor. The use of m-CPBA is effective for this class of transformation.

Materials:

  • Benzo[b]thiophen-3(2H)-one (1 equivalent)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2-3 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve Benzo[b]thiophen-3(2H)-one in a suitable volume of DCM or DCE in a round-bottom flask equipped with a magnetic stir bar.

  • Oxidant Addition: To the stirred solution, add m-CPBA portion-wise at room temperature. An excess is used to ensure complete oxidation to the sulfone.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture successively with saturated aqueous solutions of Na₂SO₃ (to quench excess peroxide) and NaHCO₃ (to remove m-chlorobenzoic acid byproduct), followed by water.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.[5]

Synthetic Workflow Diagram

SynthesisWorkflow Start Benzo[b]thiophen-3(2H)-one (Starting Material) Reaction Oxidation (Room Temp) Start->Reaction Reagent m-CPBA in Dichloromethane Reagent->Reaction Workup Aqueous Wash (Na₂SO₃, NaHCO₃) Reaction->Workup Product Crude Product Workup->Product Purify Purification (Chromatography/ Recrystallization) Product->Purify Final Benzo[b]thiophene-3(2H)-one 1,1-dioxide Purify->Final

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

The physical and spectroscopic data are essential for the identification and quality control of the compound.

PropertyValueSource
Physical Form Solid[1][2]
Melting Point 134-135 °C[2]
Boiling Point 424.6 °C at 760 mmHg (Predicted)[2]
Purity Typically ≥96%[1][2]
Storage Sealed in dry, room temperature conditions[1][4]
  • ¹H NMR: Protons on the benzo ring would appear in the aromatic region (~7.5-8.0 ppm). The key signal would be the singlet for the two protons of the methylene group at the C2 position, shifted downfield due to the adjacent electron-withdrawing sulfone and carbonyl groups.

  • ¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon (highly deshielded, >180 ppm), and the methylene carbon would be observable.

  • IR Spectroscopy: Characteristic peaks would include strong absorptions for the S=O stretching of the sulfone group (~1300 and 1150 cm⁻¹) and the C=O stretching of the ketone (~1700 cm⁻¹).

Reactivity and Applications in Drug Development

The unique structural features of this compound make it a valuable and reactive intermediate in organic synthesis. The C2 methylene protons are acidic and can be deprotonated to form a nucleophilic enolate, which can participate in various carbon-carbon bond-forming reactions.

This reactivity has been extensively leveraged in medicinal chemistry. The benzo[b]thiophene 1,1-dioxide scaffold is a privileged structure for targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[6][7] STAT3 is a transcription factor that, when abnormally activated, plays a crucial role in tumor cell proliferation, survival, and migration.[6][7]

Inhibiting the STAT3 signaling pathway is a promising strategy for cancer therapy.[6][8] Numerous derivatives of the benzo[b]thiophene 1,1-dioxide core have been synthesized and evaluated as potent STAT3 inhibitors.[6][7][8] For instance, researchers have developed novel inhibitors based on this scaffold that exhibit significant anticancer potency, induce apoptosis, and block the cell cycle in various cancer cell lines.[6][7] Molecular modeling studies suggest these molecules can effectively occupy the SH2 domain of the STAT3 protein, preventing its phosphorylation and activation.[6]

Application Workflow Diagram

ApplicationWorkflow Core Benzo[b]thiophene 1,1-dioxide Scaffold Reaction Condensation/ Functionalization Core->Reaction Library Library of Bioactive Derivatives Reaction->Library Screening Biological Screening (e.g., STAT3 Assay) Library->Screening Hit Hit Compound (e.g., Compound 8b) Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow using the benzo[b]thiophene 1,1-dioxide scaffold.

The compound is also a versatile reagent for creating complex spiroheterocycles, further expanding its utility in synthetic and medicinal chemistry.[9]

Safety and Handling

Proper handling of all chemicals is imperative in a research environment. This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The signal word is "Warning".[1][2]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation. Ensure eyewash stations and safety showers are readily accessible.[10][11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][10]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a chemical intermediate of considerable value. Its well-defined structure, accessible synthesis, and versatile reactivity make it an important building block in modern organic chemistry. Its most notable impact lies in the field of drug discovery, where its core structure has proven to be a highly effective scaffold for the development of potent STAT3 inhibitors, offering a promising avenue for the creation of new anticancer therapeutics. Continued exploration of this molecule's chemistry will undoubtedly lead to further innovations in both medicine and materials science.

References

"Molecular weight and formula of Benzo[b]thiophene-3(2H)-one 1,1-dioxide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzo[b]thiophene-3(2H)-one 1,1-dioxide: A Core Scaffold in Modern Medicinal Chemistry

Introduction

This compound is a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its rigid, bicyclic structure, featuring a sulfone group, provides a unique three-dimensional framework that serves as a versatile starting point for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its fundamental properties, applications, and handling protocols, tailored for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

The unique reactivity and physical characteristics of this compound are dictated by its chemical structure. The electron-withdrawing nature of the sulfone group activates the adjacent methylene position, making it a key site for chemical modification.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₈H₆O₃S[1][2][3]
Molecular Weight 182.20 g/mol [1][2][4]
CAS Number 1127-35-1[1][5][6]
Appearance Solid[5][6]
Melting Point 134-135 °C[5]
Boiling Point 424.6 °C at 760 mmHg[5]
Purity ≥96%[1]
InChI Key LXCYNALXWGQUIK-UHFFFAOYSA-N[5][6]
SMILES C1=CC=C2C(=C1)C(=O)CS2(=O)=O[1]

Core Applications in Drug Discovery and Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate. Its structural features have been exploited by medicinal chemists to develop novel therapeutic agents targeting various disease pathways.

Scaffold for STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a critical role in cell proliferation, survival, and differentiation.[7] Its continuous activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[7][8] Researchers have successfully used the benzo[b]thiophene 1,1-dioxide core to design and synthesize a series of potent STAT3 inhibitors.[7] These novel compounds have been shown to induce apoptosis (programmed cell death) and block the cell cycle in various cancer cell lines.[7][8] Molecular modeling studies suggest that the scaffold fits well into the SH2 domain of STAT3, a critical region for its activation.[7]

Intermediate in the Synthesis of Spiroheterocycles

The reactivity of the methylene bridge in this compound makes it an excellent precursor for constructing spiroheterocycles.[9] These are complex three-dimensional structures where two rings are connected by a single common atom. This class of compounds is of great interest in medicinal chemistry due to their conformational rigidity and novel chemical space, which can lead to high-potency and selective interactions with biological targets.

Development of RhoA/ROCK Pathway Inhibitors

The Rho family of GTPases, particularly RhoA, is implicated in cancer progression and metastasis.[10] The benzo[b]thiophene 1,1-dioxide framework has been utilized to synthesize derivatives that inhibit the RhoA/ROCK signaling pathway.[10] One such derivative, compound b19, demonstrated significant activity in inhibiting the proliferation, migration, and invasion of breast cancer cells in vitro.[10] This research highlights the potential of this scaffold in developing novel anti-metastatic agents.

G cluster_0 Synthetic Pathway cluster_1 Biological Evaluation A Benzo[b]thiophene-3(2H)-one 1,1-dioxide (Core Scaffold) B Chemical Modification (e.g., Aldol Condensation, Amine Addition) A->B Reaction C Derivative Library (e.g., STAT3 Inhibitors, RhoA/ROCK Inhibitors) B->C Synthesis D In Vitro Screening (e.g., Enzyme Assays, Cell Proliferation) C->D Testing E Lead Compound Identification D->E Analysis F Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) E->F Validation

Caption: Conceptual workflow from core scaffold to biological validation.

Experimental Protocol: A Conceptual Workflow for STAT3 Inhibitor Synthesis

The following protocol outlines a generalized, conceptual approach for the synthesis of a derivative library based on the this compound scaffold for screening as STAT3 inhibitors. This is based on methodologies described in the literature.[7][8]

Objective: To synthesize a series of substituted benzo[b]thiophene 1,1-dioxide derivatives for evaluation as potential STAT3 inhibitors.

Pillar of Causality: The core principle is the Knoevenagel or a related condensation reaction. The activated methylene group (C2) of the starting material readily reacts with various aldehydes. This choice is driven by the need to introduce diverse chemical functionalities onto the scaffold to explore the structure-activity relationship (SAR) and optimize binding to the STAT3 SH2 domain.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Rationale: Ethanol and acetic acid are common solvents for condensation reactions, effectively dissolving the reactants and facilitating the reaction.

  • Addition of Reagents:

    • Add a selected aromatic or heterocyclic aldehyde (1.1 equivalents) to the solution.

    • Add a catalytic amount of a base, such as piperidine or pyrrolidine.

    • Rationale: The aldehyde introduces the desired R-group for SAR studies. The basic catalyst is crucial for deprotonating the active methylene group, initiating the condensation reaction.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC allows for real-time monitoring to determine when the starting material has been consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

    • Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., cold ethanol) to remove residual impurities.

    • Rationale: Cooling decreases the solubility of the product, maximizing the yield from precipitation. Washing removes soluble impurities.

  • Characterization:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain a purified solid.

    • Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

    • Rationale: This step is critical for ensuring the identity and purity of the synthesized compound before it undergoes biological testing, which is a cornerstone of a self-validating system.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • Hazard Identification: The compound is classified with the following hazard statements:

    • H302: Harmful if swallowed.[5][6]

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[5][6]

    • The signal word is "Warning" and it is associated with the GHS07 pictogram (Harmful).[5]

  • Recommended Precautions:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

    • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.[11]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11]

Conclusion

This compound is more than just a chemical compound; it is a powerful tool for innovation in medicinal chemistry. Its unique structural and reactive properties have established it as a privileged scaffold for the development of novel therapeutics targeting challenging diseases like cancer. As research continues, the full potential of this versatile building block will undoubtedly lead to the discovery of new and important biologically active molecules.

References

An In-Depth Technical Guide to the Core Early Synthesis Methods for Benzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of a sulfur atom confer unique physicochemical properties, making it a privileged scaffold in drug discovery.[2] Benzo[b]thiophene derivatives are integral to the structure of numerous pharmaceuticals, including the selective estrogen receptor modulator raloxifene, the anti-asthmatic drug zileuton, and the antifungal agent sertaconazole.[3] Given its importance, the development of synthetic routes to this scaffold has been a subject of intense research for over a century. This guide provides an in-depth exploration of the foundational, early-stage synthetic methods that paved the way for the construction of benzo[b]thiophene derivatives, offering insights into the chemical logic and experimental considerations that continue to inform modern synthetic strategies.

Foundational Synthetic Strategies: Building the Core Structure

The early approaches to synthesizing the benzo[b]thiophene core primarily relied on intramolecular cyclization reactions, where a pre-functionalized benzene derivative undergoes ring closure to form the thiophene ring. These methods, while sometimes limited in scope and requiring harsh conditions, established the fundamental principles of C-S and C-C bond formation necessary for constructing this heterocyclic system.

Oxidative Cyclization of o-Mercaptocinnamic Acids

One of the most venerable and widely utilized early methods for the synthesis of benzo[b]thiophene-2-carboxylates is the oxidative cyclization of o-mercaptocinnamic acids.[1] This approach is predicated on the intramolecular nucleophilic attack of the thiol sulfur onto the electron-deficient β-carbon of the cinnamic acid double bond, followed by oxidation to achieve aromatization.

The reaction is typically initiated by an oxidizing agent, such as iodine or potassium ferricyanide, in an alkaline medium.[1] The base deprotonates the thiol to form the more nucleophilic thiolate anion. This thiolate then attacks the conjugated double bond in an intramolecular fashion. The resulting intermediate subsequently undergoes oxidative aromatization to yield the stable benzo[b]thiophene ring system. The presence of the carboxylic acid group at the 2-position is a characteristic feature of this method, arising directly from the cinnamic acid precursor.

G Oxidative Cyclization of o-Mercaptocinnamic Acid cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Oxidative Aromatization o-Mercaptocinnamic_Acid o-Mercaptocinnamic Acid Thiolate_Anion Thiolate Anion o-Mercaptocinnamic_Acid->Thiolate_Anion - H+ Base Base (e.g., NaOH) Cyclization_Intermediate Cyclization Intermediate Thiolate_Anion->Cyclization_Intermediate Intramolecular Nucleophilic Attack Benzobthiophene_Product Benzo[b]thiophene-2-carboxylate Cyclization_Intermediate->Benzobthiophene_Product - 2H+, - 2e- Oxidizing_Agent Oxidizing Agent (e.g., I2, K3[Fe(CN)6])

Caption: Mechanism of Oxidative Cyclization.

  • Dissolution and Basification: The substituted o-mercaptocinnamic acid is dissolved in an aqueous alkaline solution, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thiolate.

  • Addition of Oxidant: A solution of the oxidizing agent (e.g., iodine in potassium iodide or aqueous potassium ferricyanide) is added dropwise to the stirred solution of the thiolate at room temperature or with gentle heating.[1]

  • Reaction Monitoring and Workup: The reaction progress is monitored by the disappearance of the starting material. Upon completion, the reaction mixture is cooled and acidified to precipitate the benzo[b]thiophene-2-carboxylic acid product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

ParameterTypical Conditions
Starting Material o-Mercaptocinnamic acid
Base Aqueous NaOH or K₂CO₃
Oxidizing Agent I₂, K₃[Fe(CN)₆][1]
Temperature Room temperature to mild heating
Product Benzo[b]thiophene-2-carboxylic acid

Table 1. Typical Reaction Conditions for Oxidative Cyclization.

This method's primary advantage is its directness for accessing 2-carboxy-substituted benzo[b]thiophenes, which are valuable starting materials for further derivatization. However, a significant limitation is the availability of the requisite o-mercaptocinnamic acid precursors, which themselves can require multi-step syntheses. The reaction conditions are generally mild, but the use of stoichiometric oxidants can be a drawback in terms of atom economy and waste generation.

Acid-Catalyzed Cyclization of Arylthioacetaldehyde Acetals

Another cornerstone of early benzo[b]thiophene synthesis is the acid-catalyzed cyclization of arylthioacetaldehyde dialkyl acetals.[1] This method is particularly useful for preparing benzo[b]thiophenes that are unsubstituted at the 2- and 3-positions, or for introducing substituents on the benzene ring.

The reaction proceeds via an intramolecular electrophilic aromatic substitution mechanism. In the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, the acetal is hydrolyzed to reveal a highly reactive oxonium ion or a protonated aldehyde. This electrophilic species is then attacked by the electron-rich aromatic ring, leading to the formation of a six-membered ring intermediate. Subsequent dehydration and aromatization furnish the benzo[b]thiophene core.

G Acid-Catalyzed Cyclization of Arylthioacetaldehyde Acetals cluster_0 Step 1: Acetal Protonation & Activation cluster_1 Step 2: Intramolecular Electrophilic Attack cluster_2 Step 3: Dehydration and Aromatization Arylthioacetaldehyde_Acetal Arylthioacetaldehyde Dialkyl Acetal Activated_Intermediate Activated Intermediate (Oxonium Ion) Arylthioacetaldehyde_Acetal->Activated_Intermediate + H+ Acid Strong Acid (e.g., PPA) Cyclization_Intermediate Cyclized Intermediate Activated_Intermediate->Cyclization_Intermediate Electrophilic Aromatic Substitution Benzobthiophene_Product Benzo[b]thiophene Cyclization_Intermediate->Benzobthiophene_Product - H2O, - H+

Caption: Mechanism of Acid-Catalyzed Cyclization.

  • Preparation of the Starting Material: The arylthioacetaldehyde dialkyl acetal is typically prepared by the reaction of a thiophenol with a haloacetaldehyde dialkyl acetal.

  • Cyclization: The arylthioacetaldehyde dialkyl acetal is added to a strong acid catalyst, such as polyphosphoric acid, at an elevated temperature.[1]

  • Reaction Monitoring and Workup: The reaction is heated for a specified period until completion, as determined by techniques like thin-layer chromatography. The reaction mixture is then cooled and carefully quenched by pouring it onto ice water.

  • Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed, dried, and concentrated. The crude benzo[b]thiophene is then purified, typically by distillation or chromatography.

ParameterTypical Conditions
Starting Material Arylthioacetaldehyde dialkyl acetal
Catalyst Polyphosphoric acid (PPA), H₂SO₄
Temperature Elevated (e.g., 100-150 °C)
Product Substituted Benzo[b]thiophene

Table 2. Typical Reaction Conditions for Acid-Catalyzed Cyclization.

This method offers a reliable route to benzo[b]thiophenes with various substitution patterns on the benzene ring, dictated by the starting thiophenol. The primary limitation is the often harsh reaction conditions, including the use of strong, corrosive acids and high temperatures, which may not be compatible with sensitive functional groups. The regioselectivity of the cyclization is governed by the directing effects of the substituents on the aromatic ring.

Comparative Analysis of Early Synthetic Methods

MethodStarting MaterialsKey TransformationAdvantagesLimitations
Oxidative Cyclization o-Mercaptocinnamic acidsIntramolecular nucleophilic addition followed by oxidationDirect synthesis of 2-carboxy derivatives; mild conditions.Limited availability of starting materials; use of stoichiometric oxidants.
Acid-Catalyzed Cyclization Arylthioacetaldehyde acetalsIntramolecular electrophilic aromatic substitutionGood for unsubstituted or benzene-ring substituted derivatives.Harsh reaction conditions (strong acids, high temperatures); potential for side reactions.

Table 3. Comparison of Foundational Benzo[b]thiophene Syntheses.

Conclusion: A Foundation for Modern Innovation

The early methods for the synthesis of benzo[b]thiophene derivatives, such as the oxidative cyclization of o-mercaptocinnamic acids and the acid-catalyzed cyclization of arylthioacetaldehyde acetals, laid the essential groundwork for the field of heterocyclic chemistry. While modern synthetic chemistry has introduced a plethora of more sophisticated and milder techniques, including transition-metal-catalyzed cross-couplings and C-H activation strategies, a thorough understanding of these classical transformations remains indispensable.[4][5] These foundational reactions not only provide historical context but also continue to offer practical and cost-effective solutions for the synthesis of specific benzo[b]thiophene targets. The principles of intramolecular cyclization and the strategic construction of key C-S and C-C bonds, established by these early methods, are timeless concepts that continue to inspire the development of novel and efficient synthetic pathways for this vital heterocyclic scaffold.

References

An In-Depth Technical Guide to Benzo[b]thiophene-3(2H)-one 1,1-dioxide: A Theoretical and Practical Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzo[b]thiophene-3(2H)-one 1,1-dioxide is a versatile heterocyclic compound that has garnered significant attention in synthetic and medicinal chemistry. Its unique structural and electronic properties, largely influenced by the electron-withdrawing sulfonyl group, make it a valuable building block for the synthesis of complex molecular architectures, including spiroheterocycles and novel drug candidates. This technical guide provides a comprehensive overview of the theoretical underpinnings of this molecule's reactivity, supported by practical insights into its synthesis and applications. We delve into its electronic structure, frontier molecular orbitals, and reactivity patterns, offering a roadmap for researchers, scientists, and drug development professionals to harness its full potential in their scientific endeavors. The content is structured to provide not just procedural details but also the causal reasoning behind experimental and computational choices, ensuring a self-validating and authoritative resource.

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][3] The introduction of a sulfonyl group at the 1-position and a ketone at the 3-position, as in this compound, profoundly alters the electronic landscape of the molecule, enhancing its reactivity and providing unique opportunities for chemical transformations.[4] This guide will explore the theoretical basis for this enhanced reactivity and its practical implications.

Synthesis and Characterization: Establishing a Foundation

A reliable and efficient synthesis of this compound is paramount for its utilization in further chemical studies. While various methods for the synthesis of benzo[b]thiophene derivatives have been reported[5][6], a common route to the title compound involves the oxidation of the corresponding benzo[b]thiophen-3(2H)-one.

General Synthetic Protocol

A widely adopted method for the synthesis of benzo[b]thiophene 1,1-dioxides involves the oxidation of the parent benzo[b]thiophene.[7] The following is a generalized protocol:

Step 1: Synthesis of Benzo[b]thiophen-3(2H)-one This precursor can be synthesized through various established routes, often starting from thiophenol or thiosalicylic acid derivatives.

Step 2: Oxidation to this compound The oxidation of the sulfide to the sulfone is typically achieved using a strong oxidizing agent.

Experimental Protocol: Oxidation of Benzo[b]thiophen-3(2H)-one

  • Dissolution: Dissolve Benzo[b]thiophen-3(2H)-one in a suitable solvent, such as glacial acetic acid.

  • Oxidation: Add an oxidizing agent, for example, hydrogen peroxide (30% aqueous solution), dropwise to the solution at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by pouring the mixture into cold water.

  • Isolation: Collect the precipitated product by filtration, wash with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm and a singlet for the methylene protons adjacent to the carbonyl group.
¹³C NMR Signals for the aromatic carbons, the carbonyl carbon, and the methylene carbon.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone and the symmetric and asymmetric stretching of the SO₂ group.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (C₈H₆O₃S, 182.20 g/mol ).[1]

Theoretical and Computational Insights into Reactivity

Density Functional Theory (DFT) calculations are powerful tools for understanding the electronic structure and predicting the reactivity of molecules.[8][9][10] For this compound, these studies reveal key features that govern its chemical behavior.

Molecular Geometry and Electronic Structure

The geometry of this compound is optimized using computational methods to determine its most stable conformation. The presence of the sulfone group significantly influences the electronic distribution within the molecule. The electron-withdrawing nature of the SO₂ group leads to a polarization of the electron density, making the adjacent carbon atoms electrophilic.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the reactivity of a molecule in pericyclic reactions, such as cycloadditions.

  • LUMO: The LUMO of this compound is expected to have a low energy due to the electron-withdrawing sulfone and carbonyl groups. This makes the molecule a good electrophile and a potent dienophile in Diels-Alder reactions.[11][12] The LUMO is likely to be localized on the C2-C3 double bond of the thiophene ring, making this the primary site for nucleophilic attack.

  • HOMO: The HOMO will be associated with the more electron-rich regions of the molecule, likely the benzene ring.

The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity.[13] A smaller HOMO-LUMO gap generally indicates higher reactivity.

FMO cluster_0 This compound cluster_1 Reactant LUMO LUMO (Low Energy) HOMO HOMO (High Energy) Reactant_LUMO Electrophile LUMO HOMO->Reactant_LUMO Electrophilic Attack Reactant_HOMO Nucleophile HOMO Reactant_HOMO->LUMO Nucleophilic Attack (e.g., Cycloaddition)

Caption: Frontier Molecular Orbital interactions.

Electrostatic Potential (ESP) Map

An ESP map visually represents the charge distribution in a molecule. For this compound, the ESP map would show a region of high positive potential (blue) around the sulfone and carbonyl groups, indicating their electrophilic nature. The aromatic ring would exhibit a more negative potential (red), suggesting its propensity to react with electrophiles.

Reactivity and Synthetic Applications

The theoretical insights into the electronic structure of this compound are borne out by its observed reactivity. It is a versatile reagent, particularly in reactions involving nucleophilic attack and cycloadditions.[4]

Cycloaddition Reactions

Benzo[b]thiophene 1,1-dioxides are excellent dienophiles and dipolarophiles in [4+2] and [3+2] cycloaddition reactions, respectively.[14][15] This reactivity is a direct consequence of the low-lying LUMO of the C2-C3 double bond. These reactions provide efficient routes to complex polycyclic and heterocyclic systems.

Workflow for a [3+2] Cycloaddition Reaction

cycloaddition_workflow Start Start: Reactants Reactants This compound + 1,3-Dipole (e.g., Azomethine Ylide) Start->Reactants Conditions Reaction Conditions: Solvent, Temperature, Catalyst Reactants->Conditions Reaction [3+2] Cycloaddition Conditions->Reaction Intermediate Cycloadduct Intermediate Reaction->Intermediate Workup Aqueous Work-up and Extraction Intermediate->Workup Purification Column Chromatography Workup->Purification Product Final Product: Spiroheterocycle Purification->Product

Caption: Generalized workflow for a [3+2] cycloaddition.

Reactions with Electrophiles and Nucleophiles

The presence of the acidic methylene protons at the C2 position allows for facile deprotonation and subsequent reaction with a variety of electrophiles. Conversely, the electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack.

Applications in Medicinal Chemistry and Drug Design

The benzo[b]thiophene 1,1-dioxide scaffold has emerged as a promising platform for the development of novel therapeutic agents.

STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell proliferation, survival, and differentiation. Its aberrant activation is implicated in various cancers. Derivatives of benzo[b]thiophene 1,1-dioxide have been designed and synthesized as potent STAT3 inhibitors. Molecular modeling studies have shown that these compounds can effectively bind to the SH2 domain of STAT3, disrupting its function.

Drug Design and Development Workflow

drug_design Target Target Identification STAT3 Protein Scaffold Scaffold Selection Benzo[b]thiophene 1,1-dioxide Target->Scaffold Docking Molecular Docking Binding to SH2 Domain Scaffold->Docking Synthesis Synthesis of Derivatives Varying Substituents Docking->Synthesis Screening Biological Screening In vitro and in vivo assays Synthesis->Screening Lead Lead Optimization Improving Potency and ADME Screening->Lead Candidate Drug Candidate Preclinical and Clinical Trials Lead->Candidate

References

"Key chemical reactions of Benzo[b]thiophene-3(2H)-one 1,1-dioxide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Chemical Reactions of Benzo[b]thiophene-3(2H)-one 1,1-dioxide

Introduction: The Strategic Importance of a Versatile Scaffold

This compound (CAS No: 1127-35-1) is a heterocyclic ketone that has garnered significant attention in medicinal chemistry and materials science. Its rigid, bicyclic core, featuring a sulfone group and a ketone adjacent to an active methylene position, provides a unique combination of electronic and steric properties. This structure serves as a privileged scaffold for the synthesis of a diverse array of biologically active compounds, including potent inhibitors of STAT3 for cancer therapy and novel anti-tubercular agents.

Understanding the core reactivity of this molecule is paramount for its effective utilization in drug discovery and development. The key to its synthetic versatility lies in three primary reactive zones:

  • The Active Methylene Group (C2): The protons at the C2 position are highly acidic due to the electron-withdrawing effects of both the adjacent sulfone (SO₂) and carbonyl (C=O) groups. This site is the epicenter for enolate formation, enabling a host of condensation and substitution reactions.

  • The Carbonyl Group (C3): The electrophilic carbon of the ketone is a target for nucleophilic attack and condensation reactions.

  • The Benzene Ring: The aromatic portion of the molecule can undergo transition-metal-catalyzed C-H functionalization, allowing for modifications distal to the core reactive ketone.

This guide provides an in-depth analysis of the key transformations of this compound, focusing on the mechanistic rationale behind these reactions and providing field-proven protocols for their application.

Reactions of the Active Methylene Group (C2 Position)

The pronounced acidity of the C2 protons makes this position the most versatile site for chemical modification. Base-mediated deprotonation generates a stabilized enolate, which is a potent nucleophile for a variety of crucial carbon-carbon bond-forming reactions.

Knoevenagel Condensation: Gateway to Michael Acceptors

A foundational reaction for this scaffold is the Knoevenagel condensation with aromatic aldehydes. This transformation is not merely a simple derivatization; it strategically converts the nucleophilic C2 center into an electrophilic Michael acceptor system, paving the way for subsequent cascade reactions.

Mechanistic Rationale: The reaction is typically catalyzed by a mild base, such as piperidine. The base abstracts an acidic proton from the C2 position to form a resonance-stabilized enolate. This enolate then performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration, driven by the formation of a highly conjugated system, to yield the thermodynamically stable (Z)-2-arylidenebenzo[b]thiophen-3(2H)-one derivative.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Start Benzo[b]thiophene-3(2H)-one 1,1-dioxide + Base Enolate Stabilized Enolate (Nucleophile) Start->Enolate Deprotonation at C2 Intermediate Aldol Addition Intermediate Enolate->Intermediate Aldehyde Ar-CHO (Electrophile) Product (Z)-2-Arylidene Product (Michael Acceptor) Intermediate->Product - H₂O

Caption: Knoevenagel condensation mechanism.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • To a solution of this compound (1.0 eq.) and an appropriate aromatic aldehyde (1.1 eq.) in absolute ethanol (0.2 M), add piperidine (0.1 eq.) as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove residual impurities.

  • Dry the product under vacuum to yield the desired 2-arylidene derivative.

Michael Addition/Annulation Cascade

The 2-arylidene derivatives are powerful Michael acceptors. Their reaction with active methylene nucleophiles, such as malononitrile or ethyl cyanoacetate, initiates a cascade that results in the formation of new, fused heterocyclic rings with high efficiency.

Causality in Experimental Design: This reaction is a classic example of tandem reactivity. The initial Michael addition creates a new intermediate that is perfectly primed for a subsequent intramolecular cyclization and tautomerization to form a stable, aromatic pyran-fused system. The choice of a basic catalyst like piperidine is crucial as it facilitates both the deprotonation of the active methylene donor and the subsequent steps of the cascade.

G Start (Z)-2-Arylidene Derivative (Michael Acceptor) Reaction Piperidine, EtOH, Reflux Start->Reaction Nucleophile Active Methylene Cmpd (e.g., Malononitrile) Nucleophile->Reaction Step1 Michael Addition Reaction->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Tautomerization Step2->Step3 Product 4H-1-Benzothieno[3,2-b]pyran (Fused Product) Step3->Product

Caption: Workflow for Michael addition/annulation.

Experimental Protocol: Synthesis of 2-amino-4-aryl-3-cyano-4H-1-benzothieno[3,2-b]pyrans

  • In a round-bottom flask, dissolve the (Z)-2-arylidenebenzo[b]thiophen-3(2H)-one (1.0 mmol) and malononitrile (1.0 mmol) in absolute ethanol (10 mL).

  • Add piperidine (2-3 drops) to the solution.

  • Heat the mixture to reflux and maintain for the time specified in the table below, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to afford the pure product.

Data Presentation: Representative Yields for Michael Addition/Annulation

EntryAryl Substituent (Ar)Reaction Time (h)Yield (%)
1Phenyl292
24-Chlorophenyl2.595
34-Methoxyphenyl390
44-Nitrophenyl1.596

[3+2] Cycloaddition Reactions

The endocyclic double bond of the Benzo[b]thiophene 1,1-dioxide core can act as a dipolarophile in [3+2] cycloaddition reactions, providing a powerful route to complex, fused polycyclic systems. This strategy is particularly effective for rapidly building molecular complexity from simple starting materials.

Expertise Insight: The choice of the 1,3-dipole is critical to the success and stereochemical outcome of the reaction. Non-stabilized azomethine ylides, generated in situ, react efficiently to give high yields of tricyclic pyrrolidine-fused products. This method is synthetically valuable for creating scaffolds relevant to central nervous system drugs and other bioactive molecules.

Mechanistic Pathway: The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The azomethine ylide (the 3-atom component) reacts across the C2-C3 double bond of the benzothiophene dioxide derivative (the 2-atom component) to form a five-membered ring. The reaction often exhibits high diastereoselectivity, favoring the formation of one specific stereoisomer.

G Reactants Benzo[b]thiophene 1,1-dioxide (Dipolarophile) + Azomethine Ylide (1,3-Dipole) TransitionState Concerted [3+2] Transition State Reactants:f0->TransitionState Cycloaddition Product Tricyclic Pyrrolidine-fused Product TransitionState->Product

Caption: Mechanism of [3+2] cycloaddition.

Experimental Protocol: 1,3-Dipolar Cycloaddition with Non-stabilized Azomethine Ylides

  • To a stirred suspension of Benzo[b]thiophene 1,1-dioxide (0.5 mmol, 1.0 eq.), an α-amino acid (e.g., sarcosine, 1.0 mmol, 2.0 eq.), and paraformaldehyde (1.5 mmol, 3.0 eq.) in toluene (5 mL) is added.

  • The reaction mixture is heated to reflux (approximately 110 °C) for 2-4 hours. The generation of the azomethine ylide occurs in situ.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to yield the tricyclic product.

Data Presentation: [3+2] Cycloaddition Performance

Entryα-Amino AcidYield (%)Diastereomeric Ratio (dr)
1Sarcosine99>25:1
2L-Proline95>25:1
3Glycine92>25:1

Palladium-Catalyzed C-H Functionalization

While reactions at the active methylene group dominate the chemistry of this scaffold, modification of the aromatic ring is also crucial for tuning properties in drug development. Modern palladium-catalyzed cross

The Benzothiophene Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The benzothiophene scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry, underpinning the therapeutic efficacy of a diverse array of pharmaceuticals.[1] Its unique physicochemical properties, including lipophilicity and the capacity for a wide range of chemical modifications, have rendered it a versatile template for the design of novel therapeutic agents.[2] This technical guide provides a comprehensive exploration of the biological significance of the benzothiophene core. We will delve into its prevalence in clinically approved drugs, dissect the mechanisms of action that drive its pharmacological effects across various disease states, and provide insights into the structure-activity relationships that govern its biological activity. Furthermore, this guide will furnish detailed experimental workflows for the synthesis and biological evaluation of benzothiophene derivatives, offering a practical resource for researchers in the field of drug discovery and development.

Introduction: The Physicochemical Allure of the Benzothiophene Scaffold

Benzothiophene is an aromatic organic compound composed of a benzene ring fused to a thiophene ring.[3] This fusion imparts a unique electronic and structural profile that is highly advantageous for drug design. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can enhance binding to biological targets.[2] The bicyclic nature of the scaffold provides a rigid framework that can be strategically functionalized to optimize potency, selectivity, and pharmacokinetic properties.

The structural versatility of the benzothiophene nucleus allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of its biological activity.[4] This adaptability has been a key factor in its successful incorporation into a wide range of therapeutic agents.

Caption: The core chemical structure of the benzothiophene scaffold.

Pharmacological Significance: A Multitude of Therapeutic Applications

The benzothiophene scaffold is a recurring motif in a multitude of FDA-approved drugs, demonstrating its broad therapeutic utility.[3] Its derivatives have shown remarkable efficacy in treating a wide range of diseases, including cancer, inflammatory conditions, infectious diseases, and central nervous system disorders.[5][6]

Anticancer Activity

Benzothiophene derivatives have emerged as potent anticancer agents, acting through various mechanisms to halt tumor progression.[7]

  • Tubulin Polymerization Inhibition: Certain benzothiophene analogs, structurally resembling combretastatin A-4, have demonstrated potent inhibition of tubulin polymerization, a critical process for cell division.[8][9] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.[9] The acrylonitrile moiety in some of these analogs is a key feature for this activity.[10]

  • Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers. Several 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors, displaying inhibitory activity against kinases such as Clk4, DRAK1, and haspin.[11][12]

  • Selective Estrogen Receptor Modulation (SERM): Raloxifene, a prominent benzothiophene-containing drug, acts as a SERM.[13] In breast tissue, it functions as an estrogen antagonist, blocking the proliferative effects of estrogen and reducing the risk of estrogen receptor-positive breast cancer.[14]

Compound/Drug Mechanism of Action Cancer Cell Line IC50/GI50 Reference
RaloxifeneEstrogen Receptor AntagonistBreast CancerVaries[13]
Benzothiophene Acrylonitrile Analog 13Tubulin Polymerization InhibitorVarious<10.0 nM - 39.1 nM[8]
5-hydroxybenzothiophene derivative 16bMulti-kinase Inhibitor (Clk4, DRAK1, haspin, etc.)U87MG (Glioblastoma)7.2 µM[11][12]
Anti-inflammatory Activity

The anti-inflammatory properties of benzothiophene derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade.

  • 5-Lipoxygenase (5-LOX) Inhibition: Zileuton is a direct inhibitor of 5-lipoxygenase, the enzyme responsible for the biosynthesis of leukotrienes.[6][15] Leukotrienes are potent inflammatory mediators involved in asthma and other inflammatory conditions.[1] By blocking their production, Zileuton effectively reduces inflammation.[16]

Compound/Drug Target Enzyme Species/System IC50 Reference
Zileuton5-LipoxygenaseRat Polymorphonuclear Leukocytes0.3 µM[3][6]
Zileuton5-LipoxygenaseHuman Polymorphonuclear Leukocytes0.4 µM[6]
Zileuton5-LipoxygenaseHuman Whole Blood0.9 µM[6]
Antimicrobial Activity

Benzothiophene-based compounds have demonstrated broad-spectrum activity against various pathogens, including fungi and bacteria.[17][18]

  • Antifungal Activity: Sertaconazole is an imidazole antifungal agent containing a benzothiophene ring.[6] It primarily acts by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. The benzothiophene moiety in sertaconazole is unique among imidazole antifungals and is thought to mimic tryptophan, leading to the formation of pores in the fungal cell membrane and subsequent cell death.[6]

  • Antibacterial Activity: Prulifloxacin is a fluoroquinolone antibiotic that is a prodrug of ulifloxacin.[5] Like other fluoroquinolones, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[5]

Compound/Drug Organism MIC (Minimum Inhibitory Concentration) Reference
SertaconazoleDermatophyte isolates0.06 - 1 µg/mL[5]
SertaconazoleCandida spp.0.1 - 4 µg/mL (MIC90)[5]
Prulifloxacin (Ulifloxacin)Escherichia coliGeometric Mean MIC lower than other fluoroquinolones[19]
Prulifloxacin (Ulifloxacin)Pseudomonas aeruginosaMIC90 of 0.5 µg/mL[16]
Central Nervous System (CNS) Activity

The benzothiophene scaffold is also present in drugs targeting the central nervous system.

  • Dopamine and Serotonin Receptor Modulation: Brexpiprazole is an atypical antipsychotic that acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[20][21] This modulation of key neurotransmitter systems is effective in treating schizophrenia and as an adjunctive therapy for major depressive disorder.[22]

Compound/Drug Receptor Affinity (Ki) Reference
BrexpiprazoleDopamine D20.30 nM[20][21]
BrexpiprazoleDopamine D31.1 nM[20]
BrexpiprazoleSerotonin 5-HT1A0.12 nM[20][21]
BrexpiprazoleSerotonin 5-HT2A0.47 nM[20][21]

Synthesis of the Benzothiophene Scaffold: Key Methodologies

Several synthetic strategies have been developed to construct the benzothiophene core, with the choice of method often depending on the desired substitution pattern.[6]

Gewald Reaction

The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes, which can be further modified to create benzothiophene derivatives.[5] It involves a one-pot condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3]

Gewald_Reaction_Workflow Start Ketone/Aldehyde + α-Cyanoester Condensation Knoevenagel Condensation Start->Condensation Base Base (e.g., Morpholine) Base->Condensation Sulfur Elemental Sulfur (S8) Cyclization Cyclization & Tautomerization Sulfur->Cyclization Intermediate Stable Intermediate Condensation->Intermediate Intermediate->Cyclization Product 2-Aminothiophene Derivative Cyclization->Product

Caption: A simplified workflow of the Gewald reaction for thiophene synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of the benzothiophene scaffold, particularly for the formation of carbon-carbon bonds.[1][7] This palladium-catalyzed reaction typically involves the coupling of a halo-benzothiophene with a boronic acid or ester.[7]

Experimental Protocol: Selective Suzuki Coupling at the C-3 Position of 3-bromo-7-chloro-1-benzothiophene

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of 3-bromo-7-chloro-1-benzothiophene with an arylboronic acid.[7]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-7-chloro-1-benzothiophene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[7]

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Add this catalyst/ligand mixture to the main reaction flask.[7]

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[7]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.[7]

  • Workup: After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).[7]

  • Extraction and Purification: Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Biological Evaluation: A General Workflow

The biological evaluation of newly synthesized benzothiophene derivatives is a critical step in the drug discovery process. A general workflow is outlined below.

Biological_Evaluation_Workflow Synthesis Synthesis of Benzothiophene Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Cytotoxicity, Antimicrobial Assays) Purification->In_Vitro_Screening Hit_Identification Hit Identification and Lead Selection In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Receptor Binding) Hit_Identification->Mechanism_of_Action Active Compounds In_Vivo_Studies In Vivo Efficacy and Toxicity Studies in Animal Models Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) In_Vivo_Studies->Lead_Optimization Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development Promising Leads Lead_Optimization->Synthesis Iterative Process

Caption: A generalized workflow for the biological evaluation of benzothiophene derivatives.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiophene derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship of benzothiophene derivatives is crucial for rational drug design and lead optimization.

  • Anticancer Activity: For benzothiophene acrylonitrile analogs, the presence of a trimethoxyphenyl moiety is often associated with potent antitubulin activity.[8] The presence of a trifluoromethyl group on the benzene ring of some benzothiophene scaffolds has been shown to enhance cytotoxic activity, likely due to increased lipophilicity and electron-withdrawing effects.[10]

  • Antimicrobial Activity: For certain series of benzothiophene derivatives, the introduction of specific substituents, such as chloro groups, has been shown to enhance antibacterial activity.[23]

  • Anti-inflammatory Activity: Modifications to the substituents on the benzothiophene core can significantly impact the inhibitory potency against enzymes like 5-lipoxygenase.

Future Perspectives and Conclusion

The benzothiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its proven track record in a diverse range of approved drugs, coupled with its synthetic tractability, ensures its continued prominence in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse benzothiophene derivatives. Furthermore, the exploration of new biological targets for benzothiophene-based compounds, particularly in areas of unmet medical need, holds significant promise.

References

An In-Depth Technical Guide on the Chemistry of Benzo[b]thiophene-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzo[b]thiophene-3(2H)-one 1,1-dioxide is a highly versatile synthetic intermediate, prized for its unique reactivity that enables the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical behavior, and applications, with a particular focus on its role in the development of novel therapeutic agents. The content herein is designed to serve as a foundational resource for professionals engaged in chemical synthesis and drug discovery.

Introduction: A Privileged Scaffold in Modern Synthesis

This compound, with the chemical formula C₈H₆O₃S, is a crystalline solid that has emerged as a cornerstone in the synthesis of a variety of heterocyclic compounds.[1][2][3] Its structure, featuring a benzothiophene core with a sulfone group and a ketone, imparts a unique electronic and steric profile. This distinct arrangement of functional groups makes it a valuable precursor for creating spiroheterocycles and other complex molecules.[4] The sulfone's electron-withdrawing nature significantly influences the reactivity of the adjacent methylene and carbonyl groups, opening up a wide array of synthetic possibilities.

Synthesis of the Core Structure

The preparation of this compound is accessible through several established synthetic routes. A prevalent method involves the oxidation of benzo[b]thiophene precursors. For instance, the oxidation of electron-rich thiophene derivatives using reagents like dimethyldioxirane can produce the corresponding thiophene 1,1-dioxides in excellent yields.[4]

Another strategic approach involves the intramolecular cyclization of appropriately substituted precursors. This method allows for the construction of the core heterocyclic system from acyclic starting materials, offering flexibility in introducing various substituents.

Diagram: General Synthetic Approaches

Caption: Key synthetic pathways to the this compound core.

Chemical Reactivity: A Tale of Two Active Sites

The synthetic utility of this compound is largely dictated by the reactivity of its C2-methylene and C3-carbonyl groups.

Reactions at the C2-Methylene Position

The protons on the carbon adjacent to the sulfone and carbonyl groups are acidic, allowing for easy deprotonation to form a nucleophilic carbanion. This carbanion can then react with a variety of electrophiles.[5] For example, palladium-catalyzed oxidative olefination reactions can selectively occur at the C2 position with styrenes and acrylates.[6]

Experimental Protocol: Palladium-Catalyzed C2-Selective Oxidative Olefination [6]

  • Reactants: Benzo[b]thiophene 1,1-dioxide and an alkene (e.g., styrene).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: The reaction is performed with benzo[b]thiophene 1,1-dioxide (0.20 mmol) and the alkene (0.30 mmol) in 1.2 mL of THF.

  • Yields: This method has been shown to produce the desired products in good to excellent yields. For instance, a gram-scale reaction of benzo[b]thiophene 1,1-dioxide with styrene resulted in an 86% yield of the isolated product.

Reactions Involving the Carbonyl Group

The ketone at the C3 position undergoes typical carbonyl chemistry. It can be a site for nucleophilic attack, leading to a variety of addition products.

Cyclization and Rearrangement Reactions

This compound is a valuable starting material for the synthesis of novel heterocyclic systems through cyclization and rearrangement reactions. For instance, it can react with 1,3-indanedione to form methylene-bridged polycyclic diazocines, which can then be rearranged into spirocyclic compounds.[4]

Diagram: Key Reactivity Pathways

Reactivity_Pathways Core Benzo[b]thiophene-3(2H)-one 1,1-dioxide C2_Chem C2-Methylene Chemistry (e.g., Olefination) Core->C2_Chem Base, Electrophile C3_Chem C3-Carbonyl Chemistry (e.g., Nucleophilic Addition) Core->C3_Chem Nucleophile Cyclization Cyclization/Rearrangement (e.g., Spirocycle Formation) Core->Cyclization Reaction with Bifunctional Reagents

Caption: Major modes of reactivity for the this compound scaffold.

Applications in Drug Discovery and Development

The benzo[b]thiophene 1,1-dioxide scaffold is a key component in a variety of biologically active compounds, demonstrating its importance in medicinal chemistry.

Anticancer Agents

Derivatives of benzo[b]thiophene 1,1-dioxide have been extensively investigated as potent anticancer agents.

  • STAT3 Inhibitors: A series of novel STAT3 inhibitors based on the benzo[b]thiophene 1,1-dioxide scaffold have been designed and synthesized.[7][8] These compounds have shown promising anticancer potency by inducing apoptosis and blocking the cell cycle.[7][8] One particular compound, 15, from a series of aminobenzo[b]thiophene 1,1-dioxides, demonstrated potent inhibition of STAT3 phosphorylation and significant antitumor responses in vivo.[9]

  • RhoA/ROCK Pathway Inhibitors: Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as anticancer agents that target the RhoA/ROCK pathway, which is crucial in tumor growth and metastasis.[10]

  • PHGDH Covalent Inhibitors: Researchers have identified benzo[b]thiophene-1,1-dioxide derivatives as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis that is often hyperactive in tumors.[11]

Antimicrobial Agents

The benzo[b]thiophene nucleus has been incorporated into new antimicrobial agents. For example, benzo[b]thiophene acylhydrazones have been synthesized and shown to be effective against multidrug-resistant Staphylococcus aureus.[12]

Table: Bioactive Derivatives of this compound

Compound ClassTargetTherapeutic Area
Aminobenzo[b]thiophene 1,1-dioxidesSTAT3Cancer[7][9]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativesRhoA/ROCK pathwayCancer[10]
Benzo[b]thiophene-1,1-dioxide derivativesPHGDHCancer[11]
Benzo[b]thiophene acylhydrazonesBacterial targetsInfectious Diseases[12]

Conclusion and Future Directions

The chemistry of this compound is a rich and expanding field. Its synthetic accessibility and diverse reactivity make it an invaluable tool for organic chemists. The continued exploration of its use as a scaffold in medicinal chemistry is expected to yield novel therapeutic agents with improved efficacy and novel mechanisms of action. Future research will likely focus on developing more efficient and stereoselective synthetic methodologies, as well as expanding the scope of its applications in materials science and other areas of chemical biology.

References

Methodological & Application

The Versatile Building Block: A Guide to the Synthesis of Spiroheterocycles from Benzo[b]thiophene-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with three-dimensional complexity and diverse biological activities is paramount. Spiroheterocycles, compounds characterized by two rings sharing a single atom, have emerged as a privileged structural motif, offering unique conformational rigidity and spatial arrangement of functional groups. This guide delves into the synthetic utility of a highly versatile and reactive building block, Benzo[b]thiophene-3(2H)-one 1,1-dioxide, for the construction of a wide array of intricate spiroheterocyclic systems. The inherent reactivity of this scaffold, stemming from the electron-withdrawing sulfone group and the enolate potential of the heterocyclic ring, provides a fertile ground for a variety of chemical transformations.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic strategies, detailed experimental protocols, and mechanistic insights into the synthesis of spiroheterocycles utilizing this compound. The protocols and discussions herein are grounded in established literature, aiming to empower chemists to explore and expand upon these powerful synthetic methodologies.

I. Key Synthetic Strategies: A Mechanistic Overview

The application of this compound in the synthesis of spiroheterocycles is predominantly centered around two powerful reaction classes: Multicomponent Reactions (MCRs) and [3+2] Cycloaddition Reactions . These strategies offer high atom economy, operational simplicity, and the ability to generate molecular complexity in a single synthetic step.

A. Multicomponent Reactions (MCRs)

MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains the essential parts of all the initial reactants. This approach is highly convergent and allows for the rapid generation of libraries of structurally diverse compounds. In the context of this compound, it often serves as the activated methylene component, readily forming a key intermediate that participates in subsequent cyclization steps.

B. [3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions, a cornerstone of heterocyclic synthesis, involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). This compound, particularly its exocyclic double bond derivatives, can act as a potent dipolarophile. A prominent example is the reaction with azomethine ylides, which are readily generated in situ from the condensation of an α-amino acid and an aldehyde or ketone. This cycloaddition provides a direct and stereoselective route to spiro-pyrrolidinyl and spiro-oxindole frameworks.

II. Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis of representative spiroheterocycles from this compound. The causality behind experimental choices is explained to provide a deeper understanding of the reaction intricacies.

Protocol 1: Three-Component Synthesis of Spiro[benzo[b]thiophene-oxindole] Derivatives via 1,3-Dipolar Cycloaddition

This protocol details the synthesis of a spiro-oxindole-pyrrolothiazole derivative, a class of compounds with potential biological activities, including acetylcholinesterase inhibition. The reaction proceeds via an in situ generation of an azomethine ylide from an isatin and thioproline, which then undergoes a [3+2] cycloaddition with a chalcone derived from a benzo[b]thiophene precursor.[1]

Reaction Scheme:

G cluster_0 Step 1: In situ generation of Azomethine Ylide cluster_1 Step 2: 1,3-Dipolar Cycloaddition Isatin Isatin Ylide Azomethine Ylide Isatin->Ylide Condensation & Decarboxylation Thioproline Thioproline Thioproline->Ylide Spiro Spiro[benzo[b]thiophene-oxindole] Ylide->Spiro Chalcone Benzo[b]thiophene Chalcone Chalcone->Spiro

General reaction workflow for the synthesis of spiro[benzo[b]thiophene-oxindole] derivatives.

Materials:

  • Substituted Isatin (1.0 mmol)

  • Thioproline (1.0 mmol)

  • (E)-3-(Benzo[b]thiophen-2-yl)-1-phenylprop-2-en-1-one (Chalcone) (1.0 mmol)

  • Methanol (10 mL)

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted isatin (1.0 mmol), thioproline (1.0 mmol), and the benzo[b]thiophene chalcone (1.0 mmol).

  • Add methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product typically precipitates out of the solution.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure spiro[benzo[b]thiophene-oxindole] derivative.

Causality and Experimental Insights:

  • Choice of Solvent: Methanol is a suitable solvent for this reaction as it effectively dissolves the reactants and facilitates the reflux conditions.

  • Reaction Time: The reaction time of 1-3 hours is generally sufficient for the completion of the reaction. Monitoring by TLC is crucial to avoid prolonged heating which might lead to side product formation.

  • Work-up: The precipitation of the product simplifies the purification process, often yielding a product of high purity without the need for column chromatography.

Data Presentation:

EntryIsatin SubstituentChalcone SubstituentYield (%)
1HPhenyl85
25-ChloroPhenyl88
35-Bromo4-Chlorophenyl90
45-Nitro4-Methoxyphenyl82

Yields are representative and may vary based on specific substrates and reaction conditions.

Protocol 2: Synthesis of Tricyclic Pyrrolidine-fused Benzo[b]thiophene 1,1-dioxide Derivatives via [3+2] Cycloaddition

This protocol describes the direct [3+2] cycloaddition of an in situ generated azomethine ylide with this compound, which acts as the dipolarophile. This method provides access to a different class of spiro-pyrrolidine derivatives with high diastereoselectivity.[2]

Reaction Scheme:

G cluster_0 In situ generation of Azomethine Ylide cluster_1 [3+2] Cycloaddition Aldehyde Aldehyde Ylide Azomethine Ylide Aldehyde->Ylide Condensation & Decarboxylation AminoAcid α-Amino Acid AminoAcid->Ylide Spiro Spiro[benzo[b]thiophene- pyrrolidine] Ylide->Spiro BTD Benzo[b]thiophene- 3(2H)-one 1,1-dioxide BTD->Spiro

General workflow for the synthesis of spiro[benzo[b]thiophene-pyrrolidine] derivatives.

Materials:

  • This compound (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Sarcosine (N-methylglycine) (1.0 mmol)

  • Toluene (10 mL)

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and sarcosine (1.0 mmol).

  • Add toluene (10 mL) to the flask.

  • Heat the reaction mixture to reflux and continue for 4-6 hours, with azeotropic removal of water. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Causality and Experimental Insights:

  • Dean-Stark Apparatus: The use of a Dean-Stark trap is crucial for the removal of water generated during the formation of the azomethine ylide, which drives the equilibrium towards the product.

  • Choice of Amino Acid: Sarcosine is a common choice for generating non-stabilized azomethine ylides. Other α-amino acids can also be used, potentially leading to different stereochemical outcomes.

  • Purification: Unlike the previous protocol, this reaction often requires column chromatography to isolate the pure spiro-pyrrolidine product from potential side products and unreacted starting materials.

Data Presentation:

EntryAldehydeYield (%)Diastereomeric Ratio (dr)
1Benzaldehyde82>95:5
24-Chlorobenzaldehyde85>95:5
34-Methoxybenzaldehyde78>95:5
42-Naphthaldehyde80>95:5

Yields and diastereomeric ratios are representative and may vary.

III. Mechanistic Considerations and Rationale

A deeper understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of the [3+2] Cycloaddition of Azomethine Ylides:

The reaction is believed to proceed through a concerted, pericyclic mechanism. The Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (the benzo[b]thiophene derivative). The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of the substituents on both the ylide and the dipolarophile.[3]

G Ylide Azomethine Ylide (HOMO) TS Concerted Transition State Ylide->TS Dipolarophile Benzo[b]thiophene Derivative (LUMO) Dipolarophile->TS Product Spiro-pyrrolidine TS->Product Stereoselective C-C bond formation

Simplified orbital interaction diagram for the [3+2] cycloaddition.

The high diastereoselectivity observed in many of these reactions can be attributed to the preferential approach of the 1,3-dipole to one face of the dipolarophile, minimizing steric hindrance in the transition state.

IV. Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and powerful building block for the synthesis of complex and biologically relevant spiroheterocycles. The multicomponent and cycloaddition strategies highlighted in this guide offer efficient and elegant pathways to these valuable molecular architectures. The operational simplicity and high degree of stereocontrol often associated with these reactions make them particularly attractive for applications in diversity-oriented synthesis and drug discovery programs.

Future research in this area will likely focus on the development of enantioselective variants of these reactions, the exploration of a broader range of reaction partners to access novel spiroheterocyclic scaffolds, and the investigation of the biological activities of the newly synthesized compounds. The continued exploration of the synthetic potential of this compound is sure to yield exciting new discoveries in the field of heterocyclic chemistry.

V. References

  • Barakat, A., et al. (2020). Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors. Molecules, 25(20), 4671. --INVALID-LINK--

  • Kanagaraju, G., & Thangamani, A. (2014). Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity. Oriental Journal of Chemistry, 30(4), 1739-1748. --INVALID-LINK--

  • Padwa, A., et al. (1993). 1,3-Dipolar cycloaddition reactions of benzo[b]thiophene 1,1-dioxide with azomethine ylides. The Journal of Organic Chemistry, 58(1), 259-265. --INVALID-LINK--[2]

  • Rios-Gutierrez, M., et al. (2015). A mechanistic study of the participation of azomethine ylides and carbonyl ylides in [3+2] cycloaddition reactions. Tetrahedron, 71(7), 1050-1057. --INVALID-LINK--[3]

  • Barakat, A., et al. (2020). Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors. Molecules, 25(20), 4671. --INVALID-LINK--

References

Application Notes & Protocols: Benzo[b]thiophene-3(2H)-one 1,1-dioxide as a STAT3 Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting STAT3 in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that has emerged as a critical node in cancer biology.[1][2][3] In normal cellular physiology, STAT3 activation is a transient and tightly regulated process, mediating signals from cytokines and growth factors to the nucleus to control fundamental activities like cell proliferation, survival, and immune responses.[2][4] However, in a vast array of human cancers, STAT3 is constitutively activated, driving tumor progression, metastasis, and chemoresistance.[1][2][5] This aberrant, persistent activation transforms STAT3 into a potent oncogene, making it a high-priority target for therapeutic intervention.[3][6] The inhibition of the STAT3 signaling pathway is therefore a promising strategy in modern oncology drug discovery.[2][7]

The canonical STAT3 activation cascade is initiated by upstream kinases, most notably Janus kinases (JAKs), which are activated upon ligand binding to cell surface receptors.[1][5] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[8] This phosphorylation event is the linchpin of activation, inducing STAT3 monomers to form homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[3][9] These active dimers then translocate to the nucleus, bind to specific DNA sequences, and drive the transcription of a suite of genes implicated in tumorigenesis, including those that suppress apoptosis (e.g., Bcl-2), promote proliferation (e.g., Cyclin D1), and facilitate angiogenesis.[3][10]

The Emergence of the Benzo[b]thiophene-3(2H)-one 1,1-dioxide Scaffold

The development of direct STAT3 inhibitors has been a significant challenge, with many early compounds failing in clinical trials due to toxicity or lack of efficacy.[11] A promising strategy has focused on targeting the SH2 domain to prevent the crucial dimerization step.[12][13] Within this context, the This compound scaffold has been identified as a privileged chemical structure for the design of potent and selective STAT3 inhibitors.[9][12][14]

Derivatives of this scaffold have been shown to effectively inhibit STAT3 phosphorylation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[12][15] Molecular modeling and biochemical assays have confirmed that these compounds can occupy a pocket within the STAT3 SH2 domain, thereby physically blocking the dimerization required for its function.[9][12][15] This guide provides a comprehensive overview and detailed protocols for evaluating compounds based on this promising scaffold.

STAT3 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical STAT3 signaling pathway and highlights the dimerization step targeted by this compound-based inhibitors.

STAT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Kinase Receptor->JAK 2. Activation STAT3_mono Latent STAT3 Monomer JAK->STAT3_mono 3. Phosphorylation pSTAT3_mono p-STAT3 (Tyr705) STAT3_mono->pSTAT3_mono STAT3_dimer Active STAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization (via SH2 Domain) DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Inhibitor Benzo[b]thiophene 1,1-dioxide Scaffold Inhibitor->STAT3_dimer INHIBITION TargetGenes Target Gene Transcription (e.g., Bcl-2, Cyclin D1) DNA->TargetGenes 6. DNA Binding Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis TargetGenes->Cell Proliferation, Survival, Angiogenesis Ligand Cytokine/Growth Factor Ligand->Receptor 1. Binding Workflow cluster_biochemical Phase 1: Biochemical & Target Binding cluster_cellular_target Phase 2: Cellular Target Engagement cluster_cellular_phenotype Phase 3: Cellular Phenotypic Assays FP Fluorescence Polarization (FP) Assay (Direct STAT3 SH2 Binding) WB Western Blot (p-STAT3 Inhibition) FP->WB Confirm Direct Binding Luciferase Luciferase Reporter Assay (STAT3 Transcriptional Activity) WB->Luciferase Confirm Functional Inhibition Viability Cell Viability Assay (MTT) (Anti-proliferative Effect) Luciferase->Viability Assess Phenotypic Effect Apoptosis Apoptosis Assay (Flow Cytometry) Viability->Apoptosis qPCR qPCR (Downstream Gene Expression) Viability->qPCR

References

Application Notes and Protocols for the Palladium-Catalyzed C2-Selective Olefination of Benzo[b]thiophene 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Olefinated Benzo[b]thiophene 1,1-Dioxides

Benzo[b]thiophene 1,1-dioxides are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in materials science and medicinal chemistry.[1][2] The electron-withdrawing nature of the sulfone group dramatically influences the electronic properties of the benzothiophene core, making these scaffolds valuable components in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and pharmacologically active agents.[1][3]

The introduction of olefinic substituents, particularly at the C2-position, extends the π-conjugation of the benzo[b]thiophene 1,1-dioxide system. This modification is a powerful strategy for tuning their photophysical properties, such as absorption and emission wavelengths, and for creating novel molecular architectures with potential applications in drug discovery.[4][5] Traditional synthetic routes to functionalized benzo[b]thiophene 1,1-dioxides often involve multi-step sequences, starting with the oxidation of a pre-functionalized benzothiophene.[1][6] However, direct C-H functionalization has emerged as a more efficient and atom-economical approach.[3]

This guide provides a detailed protocol for the palladium-catalyzed C2-selective oxidative olefination of benzo[b]thiophene 1,1-dioxides, a method that allows for the direct coupling of these heterocycles with a variety of alkenes.[4][7] This reaction, a type of oxidative Heck reaction, offers high selectivity and broad functional group tolerance, making it a valuable tool for researchers in organic synthesis, materials science, and drug development.[4][5]

Core Principle: The Oxidative Heck Reaction

The protocol described herein is a palladium(II)-catalyzed oxidative Heck reaction. Unlike a traditional Heck reaction, which typically involves an aryl or vinyl halide, this transformation activates a C-H bond of the benzo[b]thiophene 1,1-dioxide directly. The "oxidative" nature of the reaction refers to the fact that the palladium catalyst is reoxidized from its Pd(0) state back to the active Pd(II) state by an external oxidant, allowing the catalytic cycle to continue. This C-H activation strategy avoids the need for pre-halogenation of the heterocycle, thus improving the overall efficiency of the synthetic process.

Detailed Experimental Protocol

This protocol is based on the work of Long and coworkers, who developed a robust method for the C2-olefination of benzo[b]thiophene 1,1-dioxides.[5]

General Procedure for C-H Olefination

Materials and Equipment:

  • Benzo[b]thiophene 1,1-dioxide derivative (1.0 equiv)

  • Alkene (styrene or acrylate derivative, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol %)

  • Silver pivalate (AgOPiv, 3.0 equiv)

  • Pivalic acid (PivOH, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • 10 mL Schlenk tube

  • Nitrogen-filled glovebox

  • Magnetic stirrer and heating block

  • Celite pad

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: Inside a nitrogen-filled glovebox, add the benzo[b]thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv), the alkene (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (2.2 mg, 5 mol %), AgOPiv (125 mg, 0.6 mmol, 3.0 equiv), and PivOH (61 mg, 0.6 mmol, 3.0 equiv) to a 10 mL Schlenk tube.[5]

  • Solvent Addition: Add 1.2 mL of anhydrous THF to the Schlenk tube.[5]

  • Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated heating block and stir the reaction mixture at 80 °C for 12 hours.[5]

  • Work-up: After cooling to room temperature, filter the solution through a Celite pad, washing the pad with approximately 10 mL of dichloromethane.[5]

  • Purification: Concentrate the filtrate using a rotary evaporator. The resulting residue should be purified by column chromatography on silica gel to yield the desired C2-olefinated product.[5]

Preparation of Starting Material: Benzo[b]thiophene 1,1-dioxide

For convenience, a protocol for the synthesis of the parent benzo[b]thiophene 1,1-dioxide from benzo[b]thiophene is provided below.

  • Reaction Setup: To a solution of benzo[b]thiophene (10 mmol) in 11 mL of acetic acid, slowly add 30% hydrogen peroxide (H₂O₂, 6.5 equiv).[5]

  • Reaction: Stir the mixture at 100 °C for 1.5 hours.[5]

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.[5]

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).[5]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the benzo[b]thiophene 1,1-dioxide.[5]

Scientific Rationale and Mechanistic Insights

Understanding the role of each component and the underlying mechanism is crucial for troubleshooting and adapting the protocol for new substrates.

The Catalytic Cycle

The proposed mechanism for this oxidative Heck reaction involves several key steps, as illustrated in the diagram below.[4][5]

Oxidative Heck Cycle Figure 1: Plausible Catalytic Cycle Pd_II Pd(OAc)₂ IM1 IM1 (Palladacycle) Pd_II->IM1 + 1a - AcOH C-H Activation IM2 IM2 (Alkene Coordination) IM1->IM2 + 2a IM3 IM3 (Migratory Insertion) IM2->IM3 Migratory Insertion Product Olefinated Product IM3->Product β-Hydride Elimination Pd_II_H Pd(II)H Species IM3->Pd_II_H Pd_II_H->Pd_II Reoxidation (AgOPiv/PivOH) BT_dioxide Benzo[b]thiophene 1,1-dioxide (1a) Alkene Alkene (2a) AgOPiv AgOPiv PivOH PivOH Experimental_Workflow start Start prep Prepare Starting Materials (Benzo[b]thiophene 1,1-dioxide & Alkene) start->prep glovebox Glovebox: Weigh and combine reactants, catalyst, oxidant, and additive in Schlenk tube prep->glovebox solvent Add Anhydrous THF glovebox->solvent reaction Seal tube and heat at 80 °C for 12h solvent->reaction workup Cool, filter through Celite reaction->workup purify Concentrate and purify via column chromatography workup->purify analysis Characterize Product (NMR, HRMS, etc.) purify->analysis end End analysis->end

References

Application Notes & Protocols: The Benzo[b]thiophene-3(2H)-one 1,1-dioxide Scaffold in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Cancer Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold in Cancer Drug Discovery

The benzo[b]thiophene core is a recurring motif in medicinal chemistry, recognized for its versatile biological activities. The oxidation of the sulfur atom to a sulfone, yielding the benzo[b]thiophene-3(2H)-one 1,1-dioxide scaffold, profoundly alters its electronic and steric properties. This modification creates a unique chemical entity that has proven to be an exceptionally fruitful starting point for the design of targeted cancer therapeutics. Its rigid, planar structure serves as an excellent anchor for introducing diverse functional groups, enabling precise interactions with the binding sites of key oncogenic proteins. This guide provides a detailed exploration of the application of this scaffold in cancer research, focusing on its utility in dissecting and inhibiting critical signaling pathways, complete with actionable protocols for laboratory investigation.

Section 1: Targeting the STAT3 Signaling Pathway - A Nexus of Oncogenesis

1.1. Scientific Rationale: Why Target STAT3?

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in mediating signals from cytokines and growth factors.[1] In normal physiology, its activation is transient and tightly regulated. However, in a vast array of human cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote cell proliferation, survival, invasion, and angiogenesis, while suppressing anti-tumor immune responses.[1] This aberrant, persistent activation makes STAT3 a high-value and attractive therapeutic target for cancer intervention.[2][3]

1.2. Mechanism of Inhibition by Benzo[b]thiophene 1,1-Dioxide Derivatives

Derivatives built upon the benzo[b]thiophene 1,1-dioxide scaffold have been engineered to function as potent STAT3 inhibitors. The primary mechanism involves the direct interference with STAT3's activation cascade.

  • Binding to the SH2 Domain: The core scaffold is designed to mimic the binding of phosphotyrosine. Molecular modeling and experimental data confirm that these compounds occupy a pocket within the Src Homology 2 (SH2) domain of STAT3.[1][4][3] This domain is critical, as it recognizes and binds to phosphorylated tyrosine residues on upstream receptor kinases (like JAKs) and, crucially, mediates the dimerization of activated STAT3 monomers.

  • Inhibition of Phosphorylation: By occupying the SH2 domain, these inhibitors sterically hinder the phosphorylation of the critical tyrosine 705 (Tyr705) residue by upstream kinases such as JAK2 and Src.[1][2][3][5] This prevention of phosphorylation is the key inhibitory step, as it keeps STAT3 in its inactive, monomeric state.

  • Blocking Dimerization and Nuclear Translocation: Since Tyr705 phosphorylation is a prerequisite for the reciprocal pTyr-SH2 interaction between two STAT3 monomers, the inhibitors effectively block STAT3 dimerization.[3] Consequently, the inactive monomers cannot translocate to the nucleus to initiate the transcription of target oncogenes like Bcl-2, c-Myc, and Cyclin D1.[2]

1.3. Visualizing the Mechanism of Action

The following diagram illustrates the canonical STAT3 signaling pathway and the precise point of intervention by benzo[b]thiophene 1,1-dioxide-based inhibitors.

STAT3_Pathway cluster_nucleus Nucleus cytokine Cytokine / Growth Factor receptor Receptor Tyrosine Kinase (e.g., GP130) cytokine->receptor jak JAK / Src Kinase receptor->jak stat3_inactive STAT3 (Inactive Monomer) jak->stat3_inactive Phosphorylation stat3_p p-STAT3 (Tyr705) stat3_inactive->stat3_p stat3_dimer p-STAT3 Dimer stat3_p->stat3_dimer Dimerization nucleus Nucleus stat3_dimer->nucleus Translocation dna DNA (Target Genes: Bcl-2, etc.) stat3_dimer->dna transcription Gene Transcription (Proliferation, Survival) dna->transcription inhibitor Benzo[b]thiophene 1,1-dioxide Derivative inhibitor->stat3_p Blocks Dimerization & Phosphorylation

Caption: STAT3 pathway inhibition by benzo[b]thiophene 1,1-dioxide derivatives.

1.4. Cellular Consequences of STAT3 Inhibition

The downstream effects of treating cancer cells with these inhibitors are profound and therapeutically desirable:

  • Induction of Apoptosis: By suppressing the expression of anti-apoptotic proteins like Bcl-2, these compounds trigger programmed cell death.[1][2] This is often accompanied by the cleavage of PARP and loss of mitochondrial membrane potential.[1]

  • Cell Cycle Arrest: The inhibitors have been shown to cause cell cycle arrest, typically at the G2/M phase, thereby halting cell division.[1][4]

  • Increased Reactive Oxygen Species (ROS): Several potent derivatives induce the generation and accumulation of intracellular ROS, which can contribute to oxidative stress and apoptosis.[2][3][5]

1.5. Key STAT3-Targeting Derivatives and In Vitro Efficacy

Compound IDTarget Cancer Cell LinesReported IC50 Range (µM)Key FindingsReference
Compound 8b HepG2, MDA-MB-231, MCF-7, HCT116Not specified, but potentInduced apoptosis and G2-phase arrest; blocked STAT3 phosphorylation.[1][4]
Compound 15 Various cancer cell lines0.33 - 0.75Inhibited STAT3 phosphorylation without affecting Src/Jak2; suppressed Bcl-2; induced apoptosis and increased ROS.[2]
Compound 6o MDA-MB-231, MCF-7Not specified, but potentDecreased phosphorylation of STAT3 Tyr705; triggered ROS generation and apoptosis.[3][5]

1.6. Experimental Protocol: Western Blot for STAT3 Phosphorylation

This protocol is fundamental for verifying the mechanism of action of a potential STAT3 inhibitor.

Objective: To determine if the test compound inhibits IL-6-induced or constitutive STAT3 phosphorylation at Tyr705 in cancer cells.

Materials:

  • Cancer cell line with active STAT3 signaling (e.g., MDA-MB-231, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (Benzo[b]thiophene 1,1-dioxide derivative) dissolved in DMSO.

  • Recombinant Human IL-6 (for inducing STAT3 phosphorylation).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, transfer buffer.

  • PVDF membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-actin.

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (for induction studies): Replace the medium with serum-free medium for 12-24 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 2-4 hours.

  • Stimulation: Add IL-6 (e.g., 50 ng/mL) to the designated wells for 15-30 minutes to induce STAT3 phosphorylation. Include unstimulated controls.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-p-STAT3, 1:1000; anti-STAT3, 1:1000) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Re-probe the membrane for β-actin as a loading control. Quantify band intensities to determine the ratio of p-STAT3 to total STAT3. A dose-dependent decrease in this ratio indicates inhibitory activity.

Section 2: Targeting the RhoA/ROCK Pathway - Disrupting Cancer Cell Motility

2.1. Scientific Rationale: Why Target RhoA/ROCK?

The Rho family of small GTPases, particularly RhoA and its primary downstream effector ROCK (Rho-associated coiled-coil containing protein kinase), are central regulators of the actin cytoskeleton.[6] In cancer, the RhoA/ROCK pathway is frequently hyperactivated, driving changes in cell shape, adhesion, and contractility that are essential for cell migration and invasion—the foundational processes of metastasis.[6][7][8] Therefore, inhibiting this pathway is a promising strategy to suppress tumor spread.[6]

2.2. Mechanism of Inhibition and Cellular Effects

Researchers have synthesized benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives that effectively target this pathway.[6][7][8]

  • Inhibition of ROCK Activity: These compounds act as inhibitors of the RhoA/ROCK signaling axis.

  • Suppression of Downstream Events: The direct consequence of this inhibition is the reduced phosphorylation of myosin light chain (MLC), a key substrate of ROCK. This leads to a disruption of actin-myosin contractility and the disassembly of stress fibers.[6][7][8]

  • Anti-Metastatic Phenotype: By disrupting the machinery of cell movement, these compounds significantly inhibit the migration and invasion of cancer cells, as demonstrated in preclinical models using breast cancer cell lines like MDA-MB-231.[6][7][8] They also promote apoptosis and inhibit proliferation.[6]

2.3. Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for evaluating a benzo[b]thiophene 1,1-dioxide derivative as a RhoA/ROCK pathway inhibitor.

Workflow start Synthesize & Characterize Benzo[b]thiophene Derivative proliferation Cell Proliferation Assay (MTT / SRB) start->proliferation Test Anti-proliferative Effect migration Wound Healing (Scratch) Assay start->migration Assess Anti-migratory Effect invasion Transwell Invasion Assay (Matrigel) start->invasion Assess Anti-invasive Effect western Western Blot Analysis (p-MLC, RhoA) migration->western invasion->western stress_fiber Immunofluorescence (Phalloidin Staining for F-actin) western->stress_fiber Confirm Mechanism conclusion Conclusion: Potent RhoA/ROCK Pathway Inhibitor stress_fiber->conclusion

Caption: Workflow for evaluating anti-metastatic potential.

2.4. Experimental Protocol: Wound Healing (Scratch) Assay

Objective: To qualitatively and quantitatively assess the effect of a test compound on cancer cell migration.

Materials:

  • MDA-MB-231 breast cancer cells (or other migratory cell line).

  • Complete cell culture medium.

  • Test compound.

  • 24-well plates.

  • 200 µL pipette tips for creating the "scratch".

  • Microscope with a camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Create a Confluent Monolayer: Seed cells in 24-well plates at a density that will form a fully confluent monolayer within 24-48 hours.

  • Create the "Wound": Once confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of each well. Press firmly but gently to remove the cells in a straight line.

  • Wash and Treat: Gently wash each well twice with PBS to remove dislodged cells. Replace the PBS with a fresh medium containing the desired concentration of the test compound or vehicle (DMSO).

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. Ensure you have reference points to image the exact same field over time.

  • Incubation: Place the plate back in the incubator (37°C, 5% CO2).

  • Image Acquisition (Time X): Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis:

    • Measure the area of the "wound" (the cell-free region) at Time 0 and at each subsequent time point using ImageJ or similar software.

    • Calculate the percentage of wound closure for each condition: % Closure = [(Area_T0 - Area_TX) / Area_T0] * 100

    • Compare the rate of wound closure in treated wells to the vehicle control. A significant reduction in closure indicates an anti-migratory effect.

Section 3: Emerging Applications and Future Directions

The versatility of the benzo[b]thiophene 1,1-dioxide scaffold extends beyond STAT3 and RhoA. Recent studies have identified derivatives with other compelling anti-cancer activities:

  • Antimitotic Agents: Certain aminobenzo[b]thiophene derivatives have been found to inhibit tubulin polymerization, a mechanism shared with classic chemotherapy drugs like paclitaxel.[9][10] A novel derivative, K2071, acts as a "mitotic poison" by blocking mitotic progression in the prophase, independent of its STAT3 inhibitory effects.[11]

  • PHGDH Inhibition: Phosphoglycerate dehydrogenase (PHGDH) is a key enzyme in the serine biosynthesis pathway, which is upregulated in many cancers. The scaffold has been successfully used to develop novel covalent inhibitors of PHGDH, representing a new approach to targeting cancer metabolism.[12]

  • Senotherapeutics: Compound K2071 has also shown senotherapeutic properties, meaning it can selectively induce cell death in senescent cancer cells, which are often resistant to standard therapies.[11]

The continued exploration of this scaffold, through diversity-oriented synthesis and rigorous biological evaluation, holds immense promise. Future work will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate their preclinical success into clinically viable cancer therapies.

References

"Experimental procedure for the synthesis of 3-substituted benzo[b]thiophene-1,1-dioxides"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Experimental Procedure for the Synthesis of 3-Substituted Benzo[b]thiophene-1,1-dioxides

Introduction

The benzo[b]thiophene-1,1-dioxide scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] As a bioisostere of indole, this structural unit is found in a variety of pharmacologically active compounds.[2][3] Notably, derivatives have demonstrated potent anti-tubercular activity, highlighting their potential in developing new therapeutics against Mycobacterium tuberculosis.[1][4] Beyond pharmaceuticals, the unique electronic properties of the sulfone group have positioned these compounds as valuable components in organic functional materials.[5][6] For instance, 2,3-diaryl-substituted benzo[b]thiophene-1,1-dioxides can exhibit aggregation-induced emission (AIE), a highly sought-after characteristic for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.[5][6][7]

The functionalization at the C-3 position is crucial for tuning the biological activity and photophysical properties of these molecules. This guide provides detailed, field-proven protocols for several robust synthetic strategies to access 3-substituted benzo[b]thiophene-1,1-dioxides, explaining the causality behind experimental choices to ensure reproducibility and success.

Strategy 1: Halogenation and Subsequent Palladium-Catalyzed Cross-Coupling

This is a versatile and classical two-stage approach. It begins with the synthesis of a 3-halobenzo[b]thiophene, which is then oxidized to the corresponding 1,1-dioxide. The resulting 3-halo-benzo[b]thiophene-1,1-dioxide serves as a key intermediate for introducing a wide array of substituents via well-established palladium-catalyzed cross-coupling reactions.

Part A: Synthesis of 3-Halobenzo[b]thiophenes via Electrophilic Cyclization

The synthesis of the 3-halo-substituted benzo[b]thiophene precursor can be efficiently achieved through the electrophilic cyclization of 2-alkynyl thioanisoles. This method is advantageous due to its operational simplicity, use of environmentally benign solvents like ethanol, and high yields.[8][9] The reaction utilizes sodium halides as the halogen source, activated by copper(II) sulfate.[8]

Causality: The copper(II) sulfate facilitates the in-situ generation of an electrophilic halogen species (e.g., 'I⁺', 'Br⁺', 'Cl⁺') from the corresponding sodium halide. This electrophile then activates the alkyne triple bond, prompting a 5-endo-dig cyclization where the tethered sulfur atom acts as the nucleophile to form the thiophene ring.

Experimental Protocol: Synthesis of 3-Bromo-2-phenylbenzo[b]thiophene

  • Reactant Preparation: In a round-bottom flask, dissolve the starting material, 1-(methylthio)-2-(phenylethynyl)benzene (1.0 equiv.), in ethanol.

  • Reagent Addition: Add sodium bromide (NaBr, 2.0 equiv.) and copper(II) sulfate (CuSO₄, 2.0 equiv.) to the solution.

  • Reaction Execution: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Part B: Oxidation to the 1,1-Dioxide

The oxidation of the benzothiophene sulfur atom to a sulfone is a critical step to form the target 1,1-dioxide scaffold. This transformation is most commonly achieved using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

Causality: The electron-rich sulfur atom of the benzothiophene undergoes nucleophilic attack on the electrophilic oxygen of the peroxyacid. Two sequential oxidations are required to convert the sulfide to the sulfone. The use of at least two equivalents of the oxidizing agent ensures the complete conversion to the dioxide form.

Experimental Protocol: Synthesis of 3-Bromo-2-phenylbenzo[b]thiophene-1,1-dioxide

  • Reactant Preparation: Dissolve the 3-bromo-2-phenylbenzo[b]thiophene (1.0 equiv.) in a suitable chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (approx. 77% purity, 2.2 equiv.) portion-wise, maintaining the temperature.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude solid is then purified by recrystallization or column chromatography.

Part C: Suzuki-Miyaura Cross-Coupling for C-3 Arylation

The 3-bromo-benzo[b]thiophene-1,1-dioxide is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents at the C-3 position.

Causality: The reaction cycle is initiated by the oxidative addition of the palladium(0) catalyst into the C-Br bond. The resulting Pd(II) species undergoes transmetalation with the boronic acid (activated by a base). Finally, reductive elimination occurs to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand (e.g., SPhos) and base (e.g., Cs₂CO₃) is critical for efficient catalysis.[10]

G cluster_0 Suzuki-Miyaura Coupling Workflow Start 3-Bromo-benzo[b]thiophene-1,1-dioxide + Aryl Boronic Acid Reaction Reaction Mixture (Heat) Start->Reaction Catalyst Pd(OAc)₂/SPhos Catalyst System Catalyst->Reaction Base Cs₂CO₃ Base Base->Reaction Solvent THF/H₂O Solvent Solvent->Reaction Product 3-Aryl-benzo[b]thiophene-1,1-dioxide Reaction->Product

Caption: Workflow for C-3 arylation via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 3,2'-Diphenylbenzo[b]thiophene-1,1-dioxide

  • Reactant Preparation: To a Schlenk tube under an inert atmosphere (N₂ or Ar), add 3-bromo-2-phenylbenzo[b]thiophene-1,1-dioxide (1.0 equiv.), phenylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (2-5 mol%), and a suitable ligand, like SPhos (4-10 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically THF/H₂O.[10]

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, concentrate, and purify the residue by column chromatography.

Strategy 2: Direct C-H Arylation of Benzo[b]thiophenes (Prior to Oxidation)

Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom- and step-economical approach.[6] A highly effective method for the regioselective β-arylation (C-3) of benzo[b]thiophenes (the unoxidized precursors) has been developed, which proceeds at room temperature.[11]

Causality: This transformation is catalyzed by a palladium complex and utilizes a silver carbonate (Ag₂CO₃) co-catalyst. Mechanistic studies suggest the reaction proceeds via a concerted carbo-palladation/base-assisted elimination pathway, rather than a direct C-H activation mechanism.[11] The mild conditions afford excellent functional group tolerance. The resulting 3-arylbenzo[b]thiophene can then be oxidized as described in Strategy 1, Part B.

G cluster_1 Direct C-H Arylation Workflow Reactants Benzo[b]thiophene + Aryl Iodide Step1_Product 3-Arylbenzo[b]thiophene Reactants->Step1_Product Catalyst Pd₂(dba)₃ Catalyst->Step1_Product Base Ag₂CO₃ Base->Step1_Product Solvent HFIP Solvent->Step1_Product Conditions Room Temperature Conditions->Step1_Product Oxidation Oxidation (m-CPBA) Step1_Product->Oxidation Final_Product 3-Arylbenzo[b]thiophene-1,1-dioxide Oxidation->Final_Product

Caption: Two-step synthesis via room temperature C-H arylation.

Experimental Protocol: Synthesis of 3-(p-Tolyl)benzo[b]thiophene [11]

  • Reactant Preparation: In a vial, combine benzo[b]thiophene (1.0 equiv.), 4-iodotoluene (1.5 equiv.), silver carbonate (Ag₂CO₃, 0.75 equiv.), and Pd₂(dba)₃·CHCl₃ (2.5 mol %).

  • Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.

  • Reaction Execution: Stir the mixture at room temperature (24 °C) for 16 hours.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the crude product by column chromatography.

  • Subsequent Oxidation: The purified 3-(p-tolyl)benzo[b]thiophene is then oxidized to the 1,1-dioxide using the m-CPBA protocol described in Strategy 1, Part B.

Strategy 3: One-Step Synthesis via Aryne Chemistry

A modern and powerful approach involves the reaction of arynes with alkynyl sulfides, providing direct, one-step access to 3-substituted benzo[b]thiophenes.[12][13] This method avoids the pre-functionalization of the benzene ring and offers broad substrate scope. The resulting benzothiophene is then oxidized.

Causality: An aryne intermediate is generated in situ from an o-silylaryl triflate using a fluoride source like cesium fluoride (CsF). The alkynyl sulfide adds to the aryne, followed by an intramolecular cyclization and protonation cascade to yield the 3-substituted benzothiophene product.[12]

Experimental Protocol: Synthesis of 3-Phenylbenzo[b]thiophene [12]

  • Reactant Preparation: In an oven-dried reaction tube, place 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 equiv.) and cesium fluoride (CsF, 3.0 equiv.).

  • Reagent Addition: Add (phenylethynyl)(phenyl)sulfane (1.0 equiv.) to the tube.

  • Solvent and Reaction: Add anhydrous 1,4-dioxane as the solvent. Seal the tube and heat the mixture at 110 °C. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. The organic layers are dried, concentrated, and the product is purified via column chromatography.

  • Subsequent Oxidation: The purified 3-phenylbenzo[b]thiophene is oxidized to the 1,1-dioxide using the m-CPBA protocol (Strategy 1, Part B).

Strategy 4: Electrochemical Synthesis

Electrosynthesis is emerging as a green and efficient alternative to traditional methods, often avoiding harsh reagents and metal catalysts.[14][15] A novel electrochemical protocol allows for the synthesis of benzo[b]thiophene-1,1-dioxides from the reaction of sulfonhydrazides and internal alkynes.[14][15]

Causality: Under anodic oxidation conditions, a sulfonyl radical is generated from the sulfonhydrazide. This radical adds to the alkyne, initiating a cascade that involves a selective ipso-addition to the aromatic ring, forming a strained quaternary spirocyclic intermediate. A subsequent sulfur migration rearrangement leads to the final benzo[b]thiophene-1,1-dioxide product.[14][15]

Experimental Protocol: Electrochemical Synthesis of 2,3-Dimethylbenzo[b]thiophene-1,1-dioxide [14]

  • Cell Assembly: Set up an undivided electrolytic cell with graphite felt electrodes.

  • Electrolyte Solution: Charge the cell with a solution of 4-methylbenzenesulfonhydrazide (3.0 equiv.), 2-butyne (1.0 equiv.), and tetraethylammonium hexafluorophosphate (Et₄NPF₆, 1.0 equiv.) as the electrolyte in a co-solvent of hexafluoroisopropanol (HFIP) and nitromethane (CH₃NO₂).

  • Electrolysis: Apply a constant current of 5.0 mA and conduct the electrolysis at room temperature for approximately 8 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified directly by flash column chromatography on silica gel to yield the desired product.

Table 1: Comparison of Synthetic Strategies

StrategyKey PrecursorsKey ReagentsAdvantagesLimitations
1. Halogenation/Coupling 2-Alkynyl thioanisole, Aryl boronic acidCuSO₄, NaBr, m-CPBA, Pd CatalystHighly versatile, broad scope for C-3 substituentMulti-step process
2. Direct C-H Arylation Benzo[b]thiophene, Aryl iodidePd₂(dba)₃, Ag₂CO₃, m-CPBAHigh atom economy, mild conditionsRegioselectivity can be a challenge
3. Aryne Chemistry o-Silylaryl triflate, Alkynyl sulfideCsF, m-CPBARapid access, avoids pre-functionalizationRequires specific aryne precursors
4. Electrochemical Sulfonhydrazide, Internal alkyneEt₄NPF₆ (electrolyte)Green chemistry, avoids metal catalystsRequires specialized equipment

References

Application Notes & Protocols: Leveraging Benzo[b]thiophene-3(2H)-one 1,1-dioxide for the Development of Advanced Fluorescent Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Fluorophores

In the landscape of molecular probes, drug discovery, and materials science, the demand for novel fluorescent molecules with tunable and robust photophysical properties is insatiable. These molecules serve as the bedrock for high-contrast bioimaging, sensitive diagnostics, and next-generation organic electronics. The benzo[b]thiophene 1,1-dioxide scaffold has emerged as a privileged structure in the synthesis of such materials. At the heart of this scaffold's utility is Benzo[b]thiophene-3(2H)-one 1,1-dioxide , a versatile and reactive building block.

This guide provides an in-depth exploration of this reagent, moving from its fundamental chemical attributes to detailed protocols for the synthesis and characterization of its fluorescent derivatives. We will elucidate the chemical principles that make it an exceptional starting material and provide field-tested methodologies for its application.

Section 1: The this compound Core: Properties and Potential

The utility of this compound stems from two key structural features: a potent electron-withdrawing sulfone group (SO₂) and a highly reactive C2-methylene group (CH₂). This unique combination provides a direct pathway to creating sophisticated fluorescent molecules with desirable properties.

Physicochemical Properties

A summary of the core compound's key properties is presented below.

PropertyValueSource
IUPAC Name 1-benzothiophen-3(2H)-one 1,1-dioxide[1]
Molecular Formula C₈H₆O₃S[2]
Molecular Weight 182.19 g/mol [2]
Physical Form Solid[1]
InChI Key LXCYNALXWGQUIK-UHFFFAOYSA-N[1]
The Chemical Rationale for Fluorescence: Engineering "Push-Pull" Systems

The development of high-performance fluorophores often relies on the "push-pull" concept, which involves creating a molecule with distinct electron-donating (the "push") and electron-accepting (the "pull") regions. This architecture facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a process that is fundamental to strong fluorescence emission.

The this compound core is an exemplary "pull" component. The sulfone group is a powerful electron-withdrawing moiety, strongly polarizing the aromatic system. The true synthetic elegance of this reagent lies in its C2-methylene group, which serves as a convenient reaction site. Through reactions like Knoevenagel condensation, this position can be used to conjugate the core to a variety of electron-donating groups, completing the "push-pull" architecture. This strategic design allows for the creation of fluorophores with large Stokes shifts (>140 nm), which are highly desirable for applications like multicolor live-cell imaging to minimize spectral crosstalk.[3]

Key Reaction Pathway: Knoevenagel Condensation

The primary synthetic route for elaborating the this compound core involves a base-catalyzed condensation reaction at the active C2-methylene position with an aldehyde or ketone. This reaction is the cornerstone for linking the electron-accepting core to various electron-donating moieties.

G cluster_reactants Reactants cluster_process Process cluster_product Product Core Benzo[b]thiophene-3(2H)-one 1,1-dioxide (Acceptor Core) Reaction Knoevenagel Condensation Core->Reaction Aldehyde Aromatic Aldehyde (with Electron Donating Group 'D') Aldehyde->Reaction Product Push-Pull Fluorophore (D-π-A System) Reaction->Product Forms C=C bond, generates H₂O Base Base Catalyst (e.g., Piperidine, Pyrrolidine) Base->Reaction Facilitates enolate formation

Caption: Knoevenagel condensation workflow for push-pull fluorophore synthesis.

Section 2: Protocols for Synthesis of Fluorescent Derivatives

Here, we detail a standard protocol for synthesizing a representative push-pull fluorophore.

General Considerations & Safety
  • Safety: this compound and its derivatives should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: Use anhydrous solvents where specified. Reagents should be of high purity for optimal reaction yields and to avoid fluorescent impurities.

  • Atmosphere: While not always strictly necessary for Knoevenagel condensations, performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent potential side reactions and improve reproducibility.

Protocol 1: Synthesis of a "Push-Pull" Fluorophore via Knoevenagel Condensation

Principle: This protocol describes the synthesis of a fluorescent dye by reacting this compound with 4-(diethylamino)benzaldehyde. The diethylamino group serves as the electron donor ("push"), which, when conjugated to the benzothiophene dioxide core ("pull"), creates a potent ICT fluorophore.

Materials & Equipment:

  • This compound (1.0 eq)

  • 4-(diethylamino)benzaldehyde (1.05 eq)

  • Piperidine (0.2 eq, catalyst)

  • Anhydrous Toluene or Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (e.g., 182 mg, 1.0 mmol) and 4-(diethylamino)benzaldehyde (e.g., 186 mg, 1.05 mmol).

  • Solvent & Catalyst Addition: Add 20 mL of anhydrous toluene (or ethanol) to the flask. Add the catalyst, piperidine (e.g., 20 µL, 0.2 mmol), to the mixture.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C for toluene, 80°C for ethanol) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The formation of a new, often colorful and fluorescent, spot with a different Rf value indicates product formation. The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the desired product. The product is often a brightly colored solid.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Characterization of Photophysical Properties

Once a new derivative is synthesized, its photophysical properties must be rigorously characterized to assess its potential as a fluorescent material.

Workflow for Fluorophore Characterization

The characterization process follows a logical sequence to build a complete photophysical profile of the new compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis A Synthesized Fluorophore B Measure UV-Vis Absorption Spectrum A->B C Determine λ_abs(max) B->C D Measure Fluorescence (Excitation & Emission) C->D Excite at λ_abs F Calculate Stokes Shift C->F E Determine λ_em(max) D->E E->F G Determine Quantum Yield (Φ_F) E->G Compare to standard H Compile Photophysical Data Table F->H G->H

Caption: Logical workflow for characterizing novel fluorescent derivatives.

Protocol 2: Measurement of Key Photophysical Parameters

Principle: This protocol outlines the steps to measure the absorbance maximum, emission maximum, Stokes shift, and relative fluorescence quantum yield of a synthesized fluorophore in a chosen solvent (e.g., Dichloromethane or Toluene).

Materials & Equipment:

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes

  • Synthesized fluorophore

  • Spectroscopic grade solvent

  • Quantum Yield Standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute stock solution of the synthesized fluorophore in the chosen solvent. From this stock, prepare a series of dilutions for analysis. A good starting point for UV-Vis is a concentration that gives a maximum absorbance between 0.1 and 1.0. For fluorescence, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • UV-Vis Absorption:

    • Record the absorption spectrum of the sample solution.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Emission:

    • Set the excitation wavelength on the fluorometer to the λ_abs determined in the previous step.

    • Scan the emission spectrum across a suitable range to find the wavelength of maximum fluorescence intensity (λ_em).

  • Stokes Shift Calculation:

    • Calculate the Stokes shift using the formula: Stokes Shift (nm) = λ_em - λ_abs .

  • Relative Quantum Yield (Φ_F) Determination:

    • Prepare a solution of the known standard (e.g., Quinine sulfate) with an absorbance value similar to your sample at the excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both your sample and the standard.

    • Calculate the quantum yield of your sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • Subscripts 's' and 'r' denote the sample and reference standard, respectively.

Data Interpretation and Tabulation

Structural modifications to the fluorophore backbone directly impact the photophysical properties. By systematically changing the electron-donating group, one can fine-tune the emission color and efficiency.

Table 1: Representative Photophysical Data for this compound Derivatives

Derivative (Electron Donor Group)λ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
4-(Dimethylamino)phenyl4505951450.65
4-(Diphenylamino)phenyl4756301550.52
2-(Indolyl)4305601300.78

Note: Data are hypothetical but representative for illustrative purposes.

Section 4: Application Example - Live-Cell Imaging

The unique properties of fluorophores derived from this compound make them excellent candidates for advanced biological imaging.

Rationale for Bioimaging

Fluorophores with large Stokes shifts are particularly valuable in live-cell microscopy.[3] This large separation between excitation and emission wavelengths minimizes "crosstalk" in multicolor experiments and reduces interference from cellular autofluorescence, leading to a higher signal-to-noise ratio and clearer images. Their chemical versatility also allows for conjugation to biomolecules to target specific cellular compartments or proteins. For instance, benzo[b]thiophene 1,1-dioxide moieties have been successfully conjugated with coumarins to create mitochondria-targeting antitumor agents that can be visualized by their fluorescence.[4]

Protocol 3: General Workflow for Cellular Staining and Imaging

Principle: This protocol provides a general framework for using a custom-synthesized, amine-reactive fluorophore (e.g., an NHS-ester derivative) to label proteins in live cells for fluorescence microscopy. This approach is often used with self-labeling protein tags like SNAP-tag® or HaloTag®.[3]

Step-by-Step Guide:

  • Cell Culture: Plate cells (e.g., HeLa or U2OS) on glass-bottom imaging dishes and grow to 60-80% confluency. If using protein tags, cells should be transfected with the plasmid encoding the tagged protein of interest 24-48 hours prior to labeling.

  • Probe Preparation: Prepare a stock solution of the amine-reactive fluorophore (e.g., 1 mM in anhydrous DMSO). Immediately before use, dilute the probe to the final working concentration (typically 1-5 µM) in pre-warmed cell culture medium.

  • Cell Labeling: Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal time depends on the probe's cell permeability and target abundance.

  • Washing: Remove the labeling medium and wash the cells 2-3 times with pre-warmed fresh medium or a buffered saline solution (e.g., PBS) to remove unbound probe.

  • Imaging: Add fresh, pre-warmed medium to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters or lasers for the excitation and emission wavelengths of your fluorophore.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a powerful platform for innovation in fluorescent materials. Its inherent electronic properties and synthetic accessibility allow for the rational design of fluorophores with tailored characteristics, from large Stokes shifts for high-fidelity imaging to specific environmental sensitivities. Beyond fluorescent probes, derivatives of the benzo[b]thiophene 1,1-dioxide core are being explored in materials science as OLED emitters and as components in photo-switchable, "smart" materials.[3][5] The continued exploration of this versatile scaffold promises to yield even more sophisticated tools for scientists and researchers across all disciplines.

References

Application Notes and Protocols: Derivatization of Benzo[b]thiophene-3(2H)-one 1,1-dioxide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

The benzo[b]thiophene core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a range of FDA-approved drugs.[1][2] Its oxidized form, benzo[b]thiophene-3(2H)-one 1,1-dioxide, presents a synthetically versatile and medicinally significant starting point for the development of novel therapeutics. The electron-withdrawing sulfone group activates the adjacent methylene (C2) and carbonyl (C3) positions, making this molecule a valuable building block for a variety of chemical transformations. These transformations allow for the systematic exploration of chemical space and the optimization of biological activity.

This guide provides an in-depth exploration of key derivatization strategies for this compound, with a particular focus on its application in the discovery of novel anticancer agents, most notably inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][5][6][7]

Core Synthetic Strategies and Mechanistic Insights

The reactivity of this compound is dominated by the acidic nature of the C2 protons, situated between the electron-withdrawing sulfone and carbonyl groups. This allows for facile enolization and subsequent reaction with electrophiles. The primary derivatization strategies discussed herein are the Knoevenagel condensation and the Michael addition, which leverage this reactivity to construct diverse molecular architectures.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration.[8] In the context of our core scaffold, the active methylene at the C2 position readily condenses with various aromatic and heteroaromatic aldehydes to yield 2-((Z)-arylmethylene)-benzo[b]thiophen-3(2H)-one 1,1-dioxides. This reaction is a cornerstone for creating derivatives with extended conjugation, which is often crucial for biological activity.

Causality Behind Experimental Choices:

  • Catalyst: The reaction is typically catalyzed by a weak base, such as piperidine or sodium ethoxide, which facilitates the deprotonation of the C2 methylene group to form the reactive enolate.[8] The choice of a weak base is critical to avoid unwanted side reactions, such as self-condensation or decomposition of the starting material.

  • Solvent: Protic solvents like ethanol or methanol are commonly used to ensure the solubility of the reactants and the catalyst. In some instances, solvent-free conditions using a grindstone method have been reported to be effective and environmentally benign.[9]

  • Reaction Temperature: The reaction is often performed at reflux to drive the dehydration step and ensure a high conversion to the final product.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol describes the synthesis of 2-((Z)-arylmethylene)-benzo[b]thiophen-3(2H)-one 1,1-dioxides.

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehyde (1.1 equivalents)

  • Piperidine (catalytic amount, ~0.1 equivalents)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the desired aldehyde (1.1 equivalents).

  • Add ethanol to dissolve the reactants.

  • Add a catalytic amount of piperidine to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified product under vacuum.

Diagram 1: Knoevenagel Condensation Workflow

G cluster_start Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Start This compound + Aromatic Aldehyde + Ethanol Add_Catalyst Add Piperidine (catalyst) Start->Add_Catalyst Reflux Reflux (2-4h) Add_Catalyst->Reflux Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry End Purified Product: 2-((Z)-arylmethylene)- benzo[b]thiophen-3(2H)-one 1,1-dioxide Dry->End

Caption: Workflow for the Knoevenagel condensation.

Medicinal Chemistry Application: Targeting the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a critical role in various cellular processes, including proliferation, survival, and differentiation.[4][7] Aberrant and persistent activation of STAT3 is a hallmark of many human cancers, making it an attractive target for cancer therapy.[3][5][6] Several studies have demonstrated that derivatives of benzo[b]thiophene 1,1-dioxide are potent inhibitors of STAT3 signaling.[3][4][5][6][7]

Mechanism of Action:

The synthesized 2-((Z)-arylmethylene)-benzo[b]thiophene 1,1-dioxide derivatives are designed to target the SH2 domain of STAT3.[4][7] This domain is crucial for the dimerization of STAT3, a necessary step for its translocation to the nucleus and subsequent activation of target gene transcription. By binding to the SH2 domain, these inhibitors prevent STAT3 phosphorylation and dimerization, thereby blocking its downstream signaling cascade.[3][4] This leads to the suppression of STAT3 target genes, such as Bcl-2, which is involved in cell survival.[3] The inhibition of the STAT3 pathway ultimately induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4][7]

Diagram 2: STAT3 Signaling Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization DNA DNA STAT3_Dimer->DNA Nuclear Translocation Inhibitor Benzo[b]thiophene 1,1-dioxide Derivative Inhibitor->pSTAT3 Inhibits Dimerization Gene_Transcription Target Gene Transcription (e.g., Bcl-2) DNA->Gene_Transcription Cell_Survival Cell_Survival Gene_Transcription->Cell_Survival Promotes

Caption: Inhibition of the STAT3 signaling pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature of the substituent on the aromatic ring introduced via the Knoevenagel condensation.

Compound IDAromatic SubstituentAntiproliferative Activity (IC50, µM)Reference
Stattic (Reference Compound)~5-10[3]
Compound 15 4-aminophenyl0.33-0.75[3]
Compound 8b 4-(dimethylamino)phenylPotent activity[4][7]
Compound 6o (complex amine side chain)Potent activity[5][6]

As indicated in the table, the incorporation of basic amine functionalities, such as amino or dimethylamino groups, at the para-position of the aromatic ring significantly enhances the antiproliferative activity compared to the parent compound, Stattic.[3] This suggests that these groups may form favorable interactions within the binding pocket of the STAT3 SH2 domain.

Further Derivatization: Michael Addition and Spirocyclization

The α,β-unsaturated system formed through the Knoevenagel condensation is itself a versatile intermediate for further derivatization, most notably through Michael addition reactions.

Michael Addition

The electrophilic β-carbon of the 2-arylmethylene derivatives is susceptible to nucleophilic attack by Michael donors. This allows for the introduction of a wide range of functional groups and the construction of more complex molecular scaffolds. Research is ongoing to explore the stereoselective Michael addition of phenols to these activated olefins.[10]

Synthesis of Spiroheterocycles

This compound is also a valuable reagent for the synthesis of spiroheterocycles.[11] These reactions often proceed through a cascade mechanism involving initial condensation or addition followed by intramolecular cyclization. For example, spirooxindole-benzo[b]thiophene derivatives have been synthesized via 1,3-dipolar cycloaddition reactions and have shown potential as acetylcholinesterase inhibitors.[12][13]

Conclusion and Future Directions

The derivatization of this compound offers a powerful platform for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the straightforward protocols for derivatization, makes it an attractive starting point for medicinal chemistry campaigns. The demonstrated success in developing potent STAT3 inhibitors highlights the potential of this chemical space. Future research will likely focus on expanding the diversity of derivatives through combinatorial approaches, exploring a wider range of biological targets, and optimizing the pharmacokinetic properties of lead compounds to advance them toward clinical development.

References

Application Notes and Protocols for Benzo[b]thiophene-3(2H)-one 1,1-dioxide in Anti-Tubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Anti-Tubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a formidable global health threat, responsible for millions of infections and deaths annually. The challenge is significantly amplified by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M.tb, rendering many of the current first- and second-line drugs ineffective.[1] This escalating crisis underscores the urgent necessity for the discovery and development of new chemical entities with novel mechanisms of action that can effectively combat both drug-susceptible and resistant forms of TB.[1]

The benzo[b]thiophene scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved drugs and demonstrating a wide range of biological activities. Within this family, derivatives of Benzo[b]thiophene-3(2H)-one 1,1-dioxide have been identified through phenotypic screening as potent inhibitors of M.tb growth under aerobic conditions.[1][2][3][4][5][6][7][8] This application note provides a comprehensive guide for researchers on the synthesis, evaluation, and optimization of this promising, albeit challenging, class of compounds.

Structure-Activity Relationship (SAR) of 3-Substituted Benzo[b]thiophene-1,1-dioxides

Systematic exploration of substitutions at the C-3 position of the benzo[b]thiophene-1,1-dioxide core has been crucial in defining the structure-activity relationships that govern both anti-tubercular potency and cytotoxicity. Studies have shown that the nature of the substituent at this position dramatically influences the compound's biological activity.

Key findings from SAR studies indicate that five-membered heterocyclic substituents linked via a thioether at the C-3 position generally exhibit good activity against M.tb.[1][2][3][7] Specifically, compounds bearing tetrazole and oxadiazole moieties have demonstrated significant potency.[1][2][3][4][5][6][7] In contrast, substitutions with imidazoles, thiadiazoles, and thiazoles resulted in a considerable loss of activity.[1][2][3][4][6][7]

Substituent at C-3Representative MIC (μM) against M.tb H37RvCytotoxicity (TC50 in Vero cells, μM)Key Observation
Tetrazole2.60.1Most potent anti-tubercular activity, but also highest cytotoxicity.[1][2][3][4][7]
Oxadiazoles3 - 80.1 - 5Good anti-tubercular activity with high cytotoxicity.[1][2][3][4][6][7]
Imidazoles> 1280.1 - 5Little to no anti-tubercular activity.[1][2][3][4][6][7]
Thiadiazoles> 1280.1 - 5Little to no anti-tubercular activity.[1][2][3][4][6][7]
Thiazoles> 1280.1 - 5Little to no anti-tubercular activity.[1][2][3][4][6][7]

An important and challenging observation is that cytotoxicity does not consistently track with anti-tubercular activity across the series. This suggests that the mechanism of action against M.tb may be different from the mechanism causing toxicity in eukaryotic cells.[1][2][6][7] To date, all synthesized analogs in this series have exhibited significant cytotoxicity, which is a major liability precluding their further development without substantial modification.[1][2][4][5][6][7]

Experimental Protocols

Protocol 1: Synthesis of 3-Substituted Benzo[b]thiophene-1,1-dioxide Analogs

The synthesis of the core scaffold and its derivatives is a critical first step. The following is a generalized workflow for the preparation of 3-substituted benzo[b]thiophene-1,1-dioxides.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Nucleophilic Substitution A 3-Bromobenzo[b]thiophene B 3-Bromobenzo[b]thiophene 1,1-dioxide A->B H₂O₂, Acetic Acid, 100°C, 1h D Target Compound: 3-(Heteroarylthio)benzo[b]thiophene 1,1-dioxide B->D Base (e.g., K₂CO₃), Solvent (e.g., DMF) C Heterocyclic Thiol (e.g., Tetrazole-thiol) C->D

Caption: General synthesis workflow for 3-substituted benzo[b]thiophene-1,1-dioxides.

Step-by-Step Methodology:

  • Oxidation of 3-Bromobenzo[b]thiophene:

    • Dissolve 3-bromobenzo[b]thiophene in glacial acetic acid.

    • Add 30% aqueous hydrogen peroxide to the solution.

    • Heat the reaction mixture at 100°C for approximately 1 hour, monitoring the reaction by TLC.

    • Upon completion, pour the mixture into ice-cold water to precipitate the product.

    • Filter the resulting solid, wash with water, and dry to yield 3-bromobenzo[b]thiophene 1,1-dioxide.[3][6]

  • Nucleophilic Aromatic Substitution:

    • To a solution of 3-bromobenzo[b]thiophene 1,1-dioxide in a suitable polar aprotic solvent (e.g., DMF), add the desired heterocyclic thiol (e.g., 1-methyl-1H-tetrazole-5-thiol).

    • Add a suitable base, such as potassium carbonate (K₂CO₃), to facilitate the reaction.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Work up the reaction by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to obtain the final 3-substituted benzo[b]thiophene-1,1-dioxide.

Protocol 2: In Vitro Anti-Tubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against M.tb.[2][9][10][11][12] The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

MABA_Workflow A Prepare compound serial dilutions in 96-well plate B Add M.tb H37Rv inoculum to each well A->B C Incubate plate at 37°C for 5-7 days B->C D Add Alamar Blue reagent C->D E Incubate for 24h D->E F Read results: Blue = Inhibition Pink = Growth E->F

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Methodology:

  • Preparation of Compound Plates:

    • In a 96-well microplate, add 100 µL of sterile Middlebrook 7H9 broth supplemented with OADC to all wells.

    • Add 100 µL of the test compound solution (typically in DMSO, ensuring the final DMSO concentration is non-toxic to the bacteria, usually ≤1%) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the subsequent wells.

    • Include positive control wells (bacteria with no drug) and negative control wells (broth only).

  • Inoculation:

    • Prepare a suspension of M.tb H37Rv, adjusted to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.

    • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control wells), bringing the final volume to 200 µL.[9]

  • Incubation:

    • Seal the plates with parafilm and incubate at 37°C for 5-7 days.[9]

  • Addition of Alamar Blue:

    • After the initial incubation, add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.[9]

  • Final Incubation and Reading:

    • Re-incubate the plates at 37°C for 24 hours.[9]

    • Visually assess the color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (no growth) to pink (growth).[12]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay on Vero Cells)

It is imperative to assess the cytotoxicity of the compounds against a mammalian cell line to determine their therapeutic index. The MTT assay is a standard colorimetric method for this purpose.[4][13][14][15]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed Vero cells (or another suitable mammalian cell line) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include control wells with cells treated with vehicle (e.g., DMSO) and wells with medium only (blank).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13][14]

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (TC₅₀) by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: An Unresolved Question

While the anti-tubercular activity of the benzo[b]thiophene-1,1-dioxide series is potent, its precise mechanism of action remains to be elucidated.[1][2] The disparity between its anti-mycobacterial and cytotoxic effects suggests a target that is specific to M.tb or at least has a significantly different isoform in mammalian cells.

Other classes of benzo[b]thiophene derivatives have been suggested to target enzymes involved in the mycobacterial cell wall synthesis, such as Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[16][17] DprE1 is a crucial enzyme in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death. While this is a plausible hypothesis for the benzo[b]thiophene-1,1-dioxide series, it requires experimental validation.

MoA_Hypothesis Compound Benzo[b]thiophene-1,1-dioxide Derivative Target Potential Target: DprE1 Enzyme Compound->Target Inhibition (?) Pathway Arabinogalactan Synthesis Target->Pathway Catalyzes Effect Disruption of M.tb Cell Wall Integrity Pathway->Effect Leads to Outcome Bactericidal/Bacteriostatic Effect Effect->Outcome

Caption: Hypothesized mechanism of action for benzo[b]thiophene-based anti-tubercular agents.

Future research efforts should focus on target identification studies, such as generating resistant mutants and sequencing their genomes, or using affinity-based proteomics to isolate the cellular binding partners of these compounds.

Conclusion and Future Directions

The 3-substituted benzo[b]thiophene-1,1-dioxide scaffold represents a class of compounds with potent in vitro activity against Mycobacterium tuberculosis. The synthetic routes are accessible, and the primary screening assays are well-established. However, the significant cytotoxicity associated with this series is a major impediment to its progression in the drug discovery pipeline.[1][2][4][5][6][7]

The path forward requires a concerted effort to decouple the anti-tubercular activity from the cytotoxicity. This may be achieved through medicinal chemistry efforts aimed at exploring different substitution patterns on the benzothiophene ring or by modifying the linker between the core and the C-3 substituent. Furthermore, a definitive elucidation of the mechanism of action is critical. Identifying the mycobacterial target could pave the way for a more rational, target-based drug design approach, potentially leading to the development of safer and more effective analogs for the treatment of tuberculosis.

References

Application Notes & Protocols: Unveiling the Solid-State Architecture of Benzo[b]thiophene-3(2H)-one 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of Benzo[b]thiophene-3(2H)-one 1,1-dioxide Derivatives in Modern Drug Discovery

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The oxidation of the sulfur atom to the 1,1-dioxide state significantly modulates the molecule's electronic and steric properties, often enhancing its therapeutic potential. Derivatives of this compound, in particular, have emerged as promising candidates in drug development, notably as inhibitors of crucial signaling pathways like STAT3, which is persistently activated in many cancers.[2]

Understanding the three-dimensional structure of these molecules at an atomic level is paramount. Crystallography provides an unambiguous determination of the molecular conformation, stereochemistry, and intermolecular interactions within the crystal lattice. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics with improved efficacy and specificity. This guide provides a comprehensive overview of the crystallographic analysis of this compound derivatives, from the foundational step of crystal growth to the intricacies of X-ray diffraction analysis.

Part 1: From Synthesis to Single Crystals - A Preparative Workflow

A prerequisite for any crystallographic study is the availability of high-quality single crystals. This journey begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Synthesis Overview: Accessing the this compound Core

The synthesis of the parent this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the oxidation of the corresponding benzo[b]thiophene precursor. For instance, 3-bromobenzo[b]thiophene can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to yield the 1,1-dioxide. Subsequent modifications can then be introduced at various positions of the scaffold to generate a library of derivatives.

SynthesisOverview

Fig. 1: Generalized synthetic workflow for this compound derivatives.
The Art and Science of Crystallization

Crystallization is often the most challenging step in the crystallographic workflow. It is a process of transitioning a molecule from a disordered state in solution to a highly ordered, crystalline solid. The quality of the resulting crystal directly impacts the quality of the diffraction data and, consequently, the accuracy of the final structure.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold. A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) is recommended.

  • Preparation of a Saturated Solution:

    • Place a small amount of the purified compound in a clean vial or test tube.

    • Add the chosen solvent dropwise while gently heating and agitating until the solid completely dissolves. Avoid adding excess solvent.

  • Inducing Crystallization: Several methods can be employed:

    • Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Insulating the vessel can promote the growth of larger, higher-quality crystals.

    • Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks. This method is effective when the compound is soluble at room temperature.

    • Vapor Diffusion: This technique is particularly useful for small quantities of material. A concentrated solution of the compound in one solvent is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a denser anti-solvent. Crystals may form at the interface.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and dry them carefully.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) - Deciphering the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The SCXRD Workflow

SCXRD_Workflow

Fig. 2: The experimental workflow for single-crystal X-ray diffraction analysis.
  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible defects.

    • Carefully mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant.

  • Data Collection:

    • The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing:

    • The raw diffraction data is processed to determine the unit cell dimensions, crystal system, and space group.

    • The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement:

    • The initial atomic positions are determined using methods like Patterson or direct methods.

    • The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other structural parameters.

Case Study: Structural Insights from a Related System

Table 1: Representative Crystallographic Data for a Sulfur-Oxidized Benzothiophene Derivative

Parameter2,7-dibromo[3]benzothieno[3,2-b][3]benzothiophene 5,5-dioxide[4]
CCDC Number2368892
Chemical FormulaC₁₄H₆Br₂O₂S₂
Formula Weight429.99
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.9731(3)
b (Å)18.0673(6)
c (Å)9.5398(3)
β (°)108.311(3)
Volume (ų)1303.49(8)
Z4
R-factor (%)3.45

Note: The data presented is for a related compound and serves as an illustrative example of the parameters determined in a crystallographic study.

This data provides a precise description of the crystal's unit cell and the arrangement of molecules within it. The low R-factor indicates a good agreement between the experimental data and the final structural model, signifying a high-quality structure determination.

Part 3: Structural Analysis and Implications

The final solved crystal structure provides a wealth of information:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles define the molecule's three-dimensional shape. This is crucial for understanding how the molecule might interact with a biological target.

  • Stereochemistry: For chiral molecules, the absolute configuration can be unambiguously determined.

  • Intermolecular Interactions: The packing of molecules in the crystal is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Identifying these interactions is key to understanding the solid-state properties of the material and can provide insights into its behavior in a biological environment.

The sulfur oxidation in benzo[b]thiophene derivatives significantly influences their crystal packing and electronic properties.[4] The sulfone group acts as a strong hydrogen bond acceptor and can participate in various intermolecular interactions, leading to distinct packing motifs that can affect the compound's solubility, stability, and ultimately, its bioavailability.

Conclusion

The crystallographic analysis of this compound derivatives is an indispensable tool in the field of drug discovery and materials science. It provides a definitive understanding of the molecular structure, which is fundamental for rational drug design and the development of new materials with tailored properties. The protocols and insights provided in this guide offer a framework for researchers to successfully navigate the path from synthesis to a fully characterized crystal structure, thereby accelerating the discovery and optimization of this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Benzo[b]thiophene-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[b]thiophene-3(2H)-one 1,1-dioxide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this challenging synthetic transformation. This compound is a valuable heterocyclic building block in medicinal chemistry, notably as a scaffold for STAT3 inhibitors and other pharmacologically active agents.[1] However, its synthesis is often plagued by low yields, primarily due to the electronic deactivation imparted by the sulfone group.

This document provides in-depth, experience-driven answers to common issues encountered during its synthesis, focusing on the prevalent two-step pathway involving the intramolecular Friedel-Crafts cyclization of a key precursor.

Section 1: The Primary Synthetic Pathway: An Overview

The most common and accessible route to this compound involves the intramolecular Friedel-Crafts cyclization of 2-(phenylsulfonyl)acetic acid. This precursor is typically synthesized by the oxidation of the corresponding sulfide, which itself is prepared from thiophenol and a suitable two-carbon synthon.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Synthesis Thiophenol Thiophenol Sulfide_Intermediate 2-(Phenylthio)acetic Acid Thiophenol->Sulfide_Intermediate Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Sulfide_Intermediate Oxidation Oxidation Sulfide_Intermediate->Oxidation Precursor 2-(Phenylsulfonyl)acetic Acid Oxidation->Precursor Cyclization Intramolecular Friedel-Crafts Cyclization Precursor->Cyclization Purification Purification Cyclization->Purification Final_Product Benzo[b]thiophene-3(2H)-one 1,1-dioxide Purification->Final_Product G Start Start LowYield Low Cyclization Yield? Start->LowYield CheckPurity Verify Purity of 2-(phenylsulfonyl)acetic acid (NMR, mp) LowYield->CheckPurity Yes Success Yield Improved LowYield->Success No IncreaseTemp Increase Reaction Temperature Incrementally (e.g., 90°C -> 110°C) CheckPurity->IncreaseTemp Purity OK IncreaseTime Increase Reaction Time (Monitor by TLC/LC-MS) IncreaseTemp->IncreaseTime ChangeCatalyst Switch to a Stronger Cyclizing Agent (e.g., PPA, Eaton's Reagent) IncreaseTime->ChangeCatalyst ChangeCatalyst->Success G A 1. Activation of Carboxylic Acid B 2. Formation of Acylium Ion A->B  -H₂O (Dehydration) C 3. Intramolecular Attack B->C Electrophilic Aromatic Substitution D 4. Rearomatization C->D  -H⁺ (Deprotonation) E Final Product D->E

References

Technical Support Center: Nitration of Benzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the nitration of benzo[b]thiophene derivatives. As a privileged heterocyclic motif in numerous pharmaceuticals and functional materials, the functionalization of the benzo[b]thiophene scaffold is a cornerstone of modern synthetic chemistry.[1] However, its nitration—a seemingly straightforward electrophilic aromatic substitution—is fraught with challenges related to regioselectivity, competing side reactions, and substrate deactivation.

This guide is designed to move beyond simple protocols. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices to empower you, our fellow researchers, to navigate the complexities of these reactions with confidence and precision.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of benzo[b]thiophene and its derivatives often so challenging?

A1: The difficulty arises from the nuanced electronic properties of the bicyclic system. Benzo[b]thiophene is a π-electron-rich heterocycle, but the reactivity is not uniform across the ring system.[2] Several factors contribute to the challenge:

  • Competing Reactive Sites: There are two primary sites for electrophilic attack: the thiophene ring (C2 and C3 positions) and the benzene ring (C4, C5, C6, C7). The inherent reactivity order for the unsubstituted parent molecule is 3 > 2 > 6 > 5 > 4 > 7.[2] This often leads to a mixture of isomers that are difficult to separate.

  • Substituent Effects: The regiochemical outcome is highly sensitive to the electronic nature and position of existing substituents. Electron-withdrawing groups (EWGs) like -CN, -COOH, or -CHO at the C3 position deactivate the thiophene ring, forcing nitration exclusively onto the benzene portion.[1][3][4]

  • Sulfur Oxidation: The sulfur atom is susceptible to oxidation by strong nitrating agents, especially under harsh conditions. This can lead to the formation of sulfoxides and subsequent byproducts, including dimers, which complicates the reaction mixture and reduces the yield of the desired nitro-compound.[5][6]

  • Ipso-Substitution: In some cases, the incoming nitro group can displace a substituent already present on the ring, such as a carboxylic acid group, leading to an unexpected product.[3][4]

Q2: I have a benzo[b]thiophene with an electron-withdrawing group at the 3-position. Where should I expect the nitro group to add?

A2: With an electron-withdrawing group (EWG) like a nitrile, carboxyl, or acetyl group at the C3-position, the thiophene ring becomes significantly deactivated towards electrophilic attack. As a result, nitration will occur exclusively on the benzene portion of the molecule at positions 4, 5, 6, and 7.[1][2][3]

Crucially, the distribution of these isomers is highly dependent on the reaction conditions, which allows for a degree of synthetic control.

  • Kinetic Control: Using milder conditions, such as potassium nitrate in concentrated sulfuric acid at low temperatures (e.g., 0°C), tends to favor the formation of the 5-nitro and 6-nitro isomers.[1][3]

  • Thermodynamic Control: More forcing conditions, such as concentrated nitric acid in a mixture of sulfuric and acetic acids at elevated temperatures (e.g., 60°C), typically favor the formation of the 4-nitro isomer.[1][3]

Q3: I want to synthesize a 2-nitrobenzo[b]thiophene derivative. Is direct nitration a viable strategy?

A3: Direct nitration is generally a poor strategy for obtaining 2-nitrobenzo[b]thiophene derivatives. Because the C3-position is electronically favored for electrophilic attack, direct nitration of an unsubstituted or C2-unsubstituted benzo[b]thiophene will yield the 3-nitro isomer as the major product.[2] Attempting to nitrate a 3-substituted derivative often results in substitution on the benzene ring instead of the C2-position.[7]

A more robust and strategically sound approach is an indirect, multi-step synthesis. The recommended pathway involves:

  • Gewald Reaction: First, construct a 2-aminobenzo[b]thiophene precursor using the well-established Gewald reaction. This method provides the 2-amino isomer with high regioselectivity.

  • Sandmeyer-type Reaction: Convert the 2-amino group into the 2-nitro functionality via diazotization followed by treatment with a nitrite salt and a copper catalyst. This ensures the nitro group is placed specifically at the C2-position.[7]

Troubleshooting Guide

Problem 1: My reaction shows low or no conversion. The starting material is recovered unchanged.

Potential Cause Explanation & Troubleshooting Steps
Highly Deactivated Substrate If your benzo[b]thiophene derivative is substituted with multiple or very strong electron-withdrawing groups (e.g., -NO₂, -CF₃), the ring system may be too electron-poor to react with standard nitrating agents. Solution: Switch to a more powerful nitrating agent. A mixture of fuming nitric acid and fuming sulfuric acid (oleum), or nitronium salts like NO₂BF₄, can sometimes overcome this high activation barrier. Use with caution as these conditions increase the risk of side reactions.
Insufficiently Strong Nitrating Agent The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction. If your conditions are too mild (e.g., dilute nitric acid), the concentration of NO₂⁺ may be too low. Solution: Ensure you are using concentrated H₂SO₄ (98%) and concentrated or fuming HNO₃. For substrates sensitive to strong acids, a mixture of fuming nitric acid and acetic anhydride is a common alternative.[8][9]
Low Reaction Temperature While low temperatures are often used to control selectivity and prevent side reactions, they can also slow the reaction rate to a crawl, especially with less reactive substrates. Solution: If TLC analysis shows no conversion after several hours at 0-5°C, consider allowing the reaction to warm slowly to room temperature. Monitor the reaction closely for the appearance of byproducts. For thermodynamically controlled reactions, higher temperatures (e.g., 60°C) may be required.[1]

Problem 2: The reaction worked, but I have a complex mixture of isomers that is very difficult to separate.

Potential Cause Explanation & Troubleshooting Steps
Lack of Regiochemical Control This is the most common challenge. As discussed, multiple positions on the benzo[b]thiophene ring system are susceptible to nitration, and the energy differences between them can be small. Solution: Refine your reaction conditions to favor a single isomer. For 3-substituted systems, adhere strictly to either kinetic or thermodynamic protocols (see table below). For unsubstituted systems, accept that a mixture is likely and plan for careful chromatographic separation. Alternatively, reconsider your synthetic route to install the nitro group indirectly via a more selective method (e.g., Sandmeyer reaction).[7]
Incorrect Reaction Conditions for Substrate Applying thermodynamic conditions when you desire the kinetic product (or vice-versa) will inherently lead to a mixture. Solution: Carefully review the literature for your specific class of derivative. The conditions are not universally interchangeable.
Data Summary: Regioselective Nitration of 3-EWG-Benzo[b]thiophenes

The following table summarizes the expected major products based on reaction conditions for benzo[b]thiophene derivatives with an electron-withdrawing group (EWG) at the 3-position.[1][3]

Control TypeReagentsTemperatureMajor Isomer(s)
Kinetic Potassium Nitrate (KNO₃) in Conc. H₂SO₄0°C5-nitro & 6-nitro
Thermodynamic Conc. HNO₃ in Conc. H₂SO₄ / Acetic Acid60°C4-nitro

Problem 3: I'm getting a low yield of my desired product and observing significant byproduct formation, including dark coloration of the reaction mixture.

Potential Cause Explanation & Troubleshooting Steps
Over-Nitration (Dinitration) If the reaction is left for too long, run at too high a temperature, or uses a large excess of the nitrating agent, a second nitro group can be added to the ring, further complicating the product mixture. Solution: Use a controlled stoichiometry, typically 1.0 to 1.2 equivalents of the nitrating agent. Monitor the reaction carefully by TLC and quench it as soon as the starting material is consumed.
Oxidation of the Thiophene Sulfur Strong oxidizing conditions can attack the sulfur atom, leading to sulfoxides which can undergo further reactions.[5][6] A pink or dark red color appearing during the reaction is often an indicator of oxidative side reactions.[10] Solution: Maintain low temperatures (0-5°C). Ensure the dropwise addition of the nitrating agent is slow to dissipate heat and avoid localized "hot spots." Consider using a milder nitrating system, such as fuming nitric acid in acetic anhydride, which can be less prone to causing oxidation.[9]
Ipso-Substitution If your starting material has a substituent at a reactive position (e.g., a -COOH group), the nitronium ion may attack that carbon and displace the group entirely.[3][4] Solution: This is an inherent reactivity pattern that is difficult to prevent completely. If ipso-substitution is a major issue, a different synthetic strategy is required. Consider protecting the sensitive group or introducing the nitro group before the ipso-sensitive substituent.

Visualized Workflows and Logic

Caption: Regioselectivity of nitration based on substitution.

troubleshooting_flowchart start Low Yield / High Impurity cause1 Recovered Starting Material start->cause1 No Conversion cause2 Complex Isomer Mixture start->cause2 Multiple Products cause3 Dark Color / Degradation start->cause3 Side Reactions sol1a Increase Reagent Strength (e.g., Fuming Acids) cause1->sol1a sol1b Increase Temperature (Monitor Closely) cause1->sol1b sol2a Adjust T to Control (Kinetic vs. Thermo) cause2->sol2a sol2b Use Indirect Method (e.g., Sandmeyer) cause2->sol2b sol3a Maintain Low Temp (0-5°C) cause3->sol3a sol3b Use Milder Reagents (e.g., HNO3/Ac2O) cause3->sol3b

Caption: Troubleshooting logic for common nitration issues.

Validated Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Reaction progress should be monitored by a suitable method like Thin Layer Chromatography (TLC).

Protocol 1: Nitration of Unsubstituted Benzo[b]thiophene (Favors 3-Nitro isomer)

Adapted from general procedures for thiophene nitration.[8][10]

Materials:

  • Benzo[b]thiophene

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (fuming HNO₃, ≥98%)

  • Ice, Water, Crushed Ice

  • Sodium Bicarbonate solution (5% aq.)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve benzo[b]thiophene (1.0 eq) in acetic anhydride (approx. 4 mL per gram of substrate).

  • Cool the flask in an ice-salt bath to between -10°C and 0°C.

  • CAUTION: Highly exothermic. In a separate beaker, prepare the nitrating mixture by slowly adding fuming HNO₃ (1.1 eq) to a small amount of acetic anhydride at 0-5°C.

  • Add the prepared nitrating mixture dropwise to the cooled benzo[b]thiophene solution over 30-45 minutes, ensuring the internal temperature does not rise above 5°C. A color change may be observed.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Quench the reaction by carefully pouring the mixture onto a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a cold 5% sodium bicarbonate solution, and finally with water again until the washings are neutral.

  • Dry the crude product. Purify by recrystallization from ethanol to yield 3-nitrobenzo[b]thiophene.

Protocol 2: Kinetically Controlled Nitration of 3-Cyanobenzo[b]thiophene

Adapted from conditions favoring 5- and 6-nitro isomers.[1][3]

Materials:

  • Benzo[b]thiophene-3-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Potassium Nitrate (KNO₃), finely powdered

  • Crushed Ice, Water

Procedure:

  • In a flask, carefully add benzo[b]thiophene-3-carbonitrile (1.0 eq) to concentrated H₂SO₄ (approx. 5 mL per gram of substrate) while cooling in an ice bath. Stir until fully dissolved.

  • Maintain the temperature at 0°C. Add finely powdered potassium nitrate (1.1 eq) portion-wise over 30 minutes. Ensure each portion is added slowly to control the exotherm.

  • Continue stirring the mixture at 0°C for 2-4 hours. Monitor by TLC.

  • Once the reaction is complete, pour the mixture slowly and carefully onto a large volume of crushed ice.

  • Allow the ice to melt completely. The mixture of nitro-isomers will precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH 7).

  • Dry the crude product. Separation of the 5-nitro and 6-nitro isomers will require careful column chromatography on silica gel.

References

Technical Support Center: Purification of Benzo[b]thiophene-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Benzo[b]thiophene-3(2H)-one 1,1-dioxide (CAS 1127-35-1). This guide, designed for researchers and drug development professionals, provides in-depth answers to common questions and solutions to problems encountered during the purification of this versatile heterocyclic compound.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound to help you plan your purification strategy effectively.

Q1: What are the key physical properties of this compound relevant to purification?

Understanding the physical properties of a compound is the cornerstone of developing a successful purification protocol. The high melting point and polar nature of the sulfone group are particularly influential.

PropertyValueSourceSignificance for Purification
Molecular Formula C₈H₆O₃S[1]Basic information for characterization.
Molecular Weight 182.2 g/mol Used for calculating molar equivalents and yields.
Physical Form SolidIndicates that recrystallization is a primary purification option.
Melting Point 134-135 °CA sharp melting point in this range indicates high purity. Depression or broadening of this range suggests the presence of impurities.
Boiling Point 424.6 °C at 760 mmHgToo high for standard distillation; decomposition is likely. Purification should focus on chromatography or recrystallization.
Polarity HighImplied by StructureThe sulfone (SO₂) and ketone (C=O) groups make the molecule quite polar, dictating the choice of solvents for chromatography and recrystallization.
Q2: What are the most common impurities found after synthesizing this compound?

The nature of impurities is directly linked to the synthetic route. A prevalent method for synthesizing benzo[b]thiophene 1,1-dioxides is the oxidation of the corresponding benzo[b]thiophene.[2]

Common impurities may include:

  • Unreacted Starting Material (Benzo[b]thiophene): This impurity is significantly less polar than the desired product.

  • Intermediate Sulfoxide: Benzo[b]thiophene-3(2H)-one 1-oxide is an intermediate in the oxidation process and is less polar than the target 1,1-dioxide.

  • Solvent Residues: Residual solvents from the reaction (e.g., acetic acid[2]) can be trapped in the crude product.

  • By-products from Side Reactions: Depending on the specific reagents and conditions, other related compounds may be formed.

Q3: Which purification techniques are most effective for this compound?

Given its properties as a crystalline solid, the two most recommended techniques are recrystallization and flash column chromatography .

  • Recrystallization: This is the preferred method for large-scale purification if a suitable solvent can be found. It is cost-effective and can yield highly pure crystalline material.

  • Flash Column Chromatography: This technique is ideal for purifying small to medium quantities, especially when dealing with multiple impurities of varying polarities.[2] It offers excellent separation but requires more solvent and time.

Q4: Are there any known reactivity issues or hazards I should be aware of during purification?

Yes. The benzo[b]thiophene 1,1-dioxide scaffold has been identified as a potential Pan-Assay Interference Compound (PAINS).[3] Specifically, the core structure can be susceptible to nucleophilic attack. During enzyme kinetic studies, it was observed that the compound could react with thiols like DTT.[3]

Causality: The electron-withdrawing sulfone group activates the heterocyclic ring, making it electrophilic and prone to reaction with strong nucleophiles. While this is a greater concern for biological assays, it underscores the importance of avoiding strongly nucleophilic or basic conditions during purification to prevent degradation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Recrystallization Issues

Caption: Troubleshooting workflow for recrystallization.

Q: My compound "oils out" instead of crystallizing. What should I do?

  • Explanation: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid. This is common if the solvent's boiling point is higher than the solute's melting point or if the solution is cooled too rapidly.

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add more solvent to decrease the concentration.

    • Allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that is allowed to cool to room temperature overnight). This provides a larger temperature window for orderly crystal lattice formation.

Q: I've successfully recrystallized my product, but it's still colored. How can I fix this?

  • Explanation: Highly colored impurities are often large, conjugated organic molecules that can be difficult to separate by crystallization alone because they get trapped in the crystal lattice.

  • Solution: Use activated charcoal.

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution.

    • Swirl and keep the solution hot for a few minutes. The colored impurities will adsorb onto the charcoal's surface.

    • Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal.

    • Allow the now-decolorized filtrate to cool and crystallize as usual.

Column Chromatography Issues

G start Start: Prepare for Column Chromatography problem Problem Encountered start->problem solution1 Poor Separation (Spots too close on TLC) problem->solution1 Poor Resolution solution2 Compound Tailing/Smearing problem->solution2 Bad Peak Shape solution3 Compound Won't Elute problem->solution3 Product Stuck action1 Adjust Eluent Polarity: - Decrease the proportion of the polar solvent (e.g., ethyl acetate). - Try a different solvent system entirely (e.g., Dichloromethane/Methanol). solution1->action1 end Pure Product Collected action1->end action2 Potential Causes & Fixes: 1. Overloading: Use less sample. 2. Acidic Compound: Add 0.5-1% acetic acid to the eluent. 3. Poor Packing: Repack the column carefully. 4. Wrong Adsorbent: Consider using neutral alumina instead of silica gel. solution2->action2 action2->end action3 Increase Eluent Polarity: - Gradually increase the percentage of the polar solvent. - A common gradient is from 10% to 50% Ethyl Acetate in Hexane. solution3->action3 action3->end

Caption: Decision guide for troubleshooting flash chromatography.

Q: What is a good starting solvent system (eluent) for purifying this compound on a silica gel column?

  • Explanation: The high polarity of the sulfone and ketone groups means a relatively polar eluent will be required to move the compound down a silica gel column. The starting material, benzo[b]thiophene, is much less polar and will elute quickly.

  • Recommendation: Based on procedures for similar benzo[b]thiophene 1,1-dioxide derivatives, a good starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate.[2]

    • TLC Analysis: First, run Thin Layer Chromatography (TLC) plates using various solvent ratios to find the optimal system. Aim for an Rf value of 0.25 - 0.35 for the desired product.

    • Suggested Starting Ratios (Petroleum Ether:Ethyl Acetate):

      • 6:1

      • 5:1[2]

      • 4:1[2]

    • For more polar derivatives, dichloromethane/petroleum ether has also been used effectively.[4]

Q: My purified compound shows a lower melting point than expected. What does this indicate?

  • Explanation: A depressed and broadened melting point is a classic indicator of impurity. Even small amounts of contaminants can disrupt the crystal lattice, requiring less energy to transition to a liquid state.

  • Solution:

    • Assess Purity: Analyze the sample using an orthogonal technique like ¹H NMR or LC-MS to identify the impurity.

    • Re-purify: If the impurity is identified, a second purification step may be necessary. If you used chromatography, perhaps a subsequent recrystallization will remove the final traces of impurity. If you used recrystallization, chromatography may be needed to remove a similarly soluble impurity.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes you are starting with ~1 gram of crude product. Adjust solvent volumes accordingly for different scales.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or isopropanol are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of the chosen solvent (~5-10 mL) and bring the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • (Optional) Hot Filtration: To remove charcoal or other insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by measuring its melting point and obtaining spectroscopic data (e.g., NMR).

Protocol 2: Purification by Flash Column Chromatography

This protocol is based on general procedures reported for related compounds.[2]

  • Eluent Preparation: Prepare a stock of the chosen eluent (e.g., 5:1 Petroleum Ether:Ethyl Acetate) based on prior TLC analysis (target Rf ≈ 0.3).

  • Column Packing: Pack a glass column with silica gel using the prepared eluent. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product (~500 mg) in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent. Apply the sample evenly to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light. The less polar impurities will elute first, followed by the desired product.

  • Combine and Concentrate: Combine the pure fractions containing the product (as determined by TLC).

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified solid.

  • Characterization: Confirm the purity of the final product by melting point and spectroscopic analysis.

References

Technical Support Center: Optimizing Reaction Conditions for Benzo[b]thiophene Olefination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the olefination of benzo[b]thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize vinyl-substituted benzo[b]thiophenes, crucial intermediates in medicinal chemistry and materials science. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing these often-challenging reactions.

The unique electronic properties of the benzo[b]thiophene scaffold, particularly the electron-rich nature of the thiophene ring, can lead to unexpected reactivity and side products. This guide is structured to address the most common olefination techniques—the Heck reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Wittig reaction—providing a robust framework for experimental success.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the olefination of benzo[b]thiophenes in a question-and-answer format, focusing on the causality behind experimental choices.

The Heck Reaction

The Palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation. However, the sulfur atom in benzo[b]thiophene can interact with the palladium catalyst, leading to challenges.

Q1: My Heck reaction on a bromo-benzo[b]thiophene is giving low to no yield. What are the first parameters I should investigate?

A1: Low reactivity in Heck reactions involving benzo[b]thiophenes often stems from catalyst inhibition or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The sulfur atom in benzo[b]thiophene can act as a poison to the palladium catalyst.

    • Expertise & Experience: Standard Pd(OAc)₂ or Pd₂(dba)₃ are common starting points, but electron-rich phosphine ligands are crucial. Ligands like P(t-Bu)₃ or bulky biaryl phosphine ligands (e.g., XPhos, SPhos) can protect the palladium center and promote the catalytic cycle. If you are seeing no conversion, consider increasing the catalyst loading from a standard 5 mol% for initial screening.[1]

    • Trustworthiness: A common pitfall is an incorrect ligand-to-palladium ratio. High ratios can sometimes shut down the reaction.[1] Start with a 1:1 or 2:1 ligand-to-Pd ratio and screen from there.

  • Base and Solvent:

    • Expertise & Experience: An inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used. The choice of solvent is critical; polar aprotic solvents like DMF, DMAc, or NMP are generally preferred due to their ability to dissolve the inorganic base and stabilize the catalytic species.[2]

    • Authoritative Grounding: Mechanistic studies have shown that the choice of base can influence the rate-determining step of the catalytic cycle. For direct C-H olefination, a base-assisted anti-elimination step is often crucial.[3]

  • Temperature:

    • Expertise & Experience: Heck reactions typically require elevated temperatures, often in the range of 80-140 °C.[2][4] If you are using a lower boiling point solvent like THF, you may not be reaching the necessary activation energy. Consider switching to a higher boiling point solvent like NMP and increasing the temperature.[1]

Q2: I'm observing significant amounts of homocoupling of my benzo[b]thiophene starting material. How can I suppress this side reaction?

A2: Homocoupling is a common side reaction in palladium-catalyzed cross-couplings.

  • Expertise & Experience: This often occurs when the palladium(0) active species is generated from a palladium(II) precatalyst. The use of a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue.[3]

  • Trustworthiness: Ensure your reaction is performed under a strictly inert atmosphere (N₂ or Ar). Oxygen can promote oxidative homocoupling. Degassing your solvent and reagents thoroughly before the reaction is a critical, self-validating step.

Q3: My olefination is not regioselective. How can I control where the olefin is installed on the benzo[b]thiophene ring?

A3: Regioselectivity in the C-H olefination of benzo[b]thiophenes is a known challenge, often with a competition between the C2 and C3 positions.[5]

  • Expertise & Experience: The electronic properties of the benzo[b]thiophene ring generally favor functionalization at the more electron-rich C2 position. However, steric factors can be exploited to direct the reaction to the C5 position.[5][6]

  • Authoritative Grounding: For 3-substituted benzo[b]thiophenes, steric hindrance can direct the olefination to the C5 position.[7] The choice of ligand is also critical in controlling regioselectivity.[6][8][9] For instance, the use of S,O-ligands has been shown to be highly efficient in promoting C-H olefination.[8][9]

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a reliable method for forming alkenes, particularly with a strong preference for the (E)-isomer, from aldehydes and ketones using phosphonate carbanions.[10]

Q1: My HWE reaction with benzo[b]thiophene-2-carbaldehyde is sluggish and gives a poor yield. What should I optimize?

A1: Incomplete HWE reactions are often due to issues with the deprotonation of the phosphonate or the reactivity of the resulting carbanion.

  • Base and Solvent Selection:

    • Expertise & Experience: A strong base is typically required to deprotonate the phosphonate. Sodium hydride (NaH) in an anhydrous solvent like THF or DME is the classic choice.[11] However, for base-sensitive substrates, milder conditions using LiCl and an amine base like DBU or triethylamine can be effective.[10]

    • Trustworthiness: The phosphonate carbanion is more nucleophilic but less basic than the corresponding Wittig ylide, making it suitable for reactions with a wider range of aldehydes and ketones.[10] The byproduct, a dialkylphosphate salt, is water-soluble, which simplifies purification via aqueous extraction.[10]

  • Temperature:

    • Expertise & Experience: The initial deprotonation is often performed at 0 °C, followed by the addition of the aldehyde and warming to room temperature or gentle heating to drive the reaction to completion.

Q2: The stereoselectivity of my HWE reaction is poor, and I'm getting a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?

A2: While the HWE reaction generally favors the (E)-alkene, several factors can influence the stereochemical outcome.[10][12]

  • Reaction Conditions:

    • Expertise & Experience: The (E)-selectivity can often be improved by ensuring the initial steps of the reaction are reversible.[12] This allows for equilibration to the thermodynamically favored anti-oxaphosphetane intermediate, which leads to the (E)-alkene.

    • Authoritative Grounding: The use of lithium or magnesium salts with triethylamine (Masamune-Roush conditions) can enhance (E)-selectivity for base-sensitive substrates.[13][14]

  • Structure of the Phosphonate:

    • Expertise & Experience: The steric bulk of the phosphonate ester groups can influence selectivity. For instance, diisopropyl phosphonates can sometimes provide higher (E/Z) ratios compared to dimethyl or diethyl phosphonates.[11]

    • Authoritative Grounding: For achieving high (Z)-selectivity, the Still-Gennari modification, which utilizes bis(2,2,2-trifluoroethyl)phosphonates, is the method of choice.[12][14]

The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from aldehydes or ketones and phosphonium ylides.[15]

Q1: I am having trouble forming the phosphonium ylide from my phosphonium salt. What could be the issue?

A1: The formation of the ylide is a critical step and depends heavily on the choice of base and the acidity of the proton adjacent to the phosphorus atom.

  • Base Selection:

    • Expertise & Experience: A strong base is required to deprotonate the phosphonium salt. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[16] The choice of base can also influence the stereoselectivity of the subsequent olefination.

    • Trustworthiness: For stabilized ylides (where the carbon bears an electron-withdrawing group), a milder base may suffice. These stabilized ylides are often commercially available and more stable.[16]

  • Solvent:

    • Expertise & Experience: Anhydrous, aprotic solvents like THF or diethyl ether are essential to prevent quenching of the strong base and the ylide.

Q2: My Wittig reaction with benzo[b]thiophene-2-carbaldehyde is giving a mixture of (E) and (Z) isomers. How can I control the stereochemistry?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • Ylide Stability:

    • Expertise & Experience: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically lead to the (Z)-alkene under salt-free conditions. Stabilized ylides (e.g., those with an adjacent ester or ketone) generally favor the formation of the (E)-alkene.

    • Authoritative Grounding: The Schlosser modification can be used to obtain the (E)-alkene from non-stabilized ylides by using an excess of a strong base like phenyllithium at elevated temperatures.[17]

Part 2: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key experiments and summarizes quantitative data in structured tables for easy comparison.

Protocol: Heck Olefination of 2-Bromobenzo[b]thiophene

This protocol describes a general procedure for the Heck olefination of 2-bromobenzo[b]thiophene with styrene.

Step-by-Step Methodology:

  • To a dry Schlenk tube under an argon atmosphere, add 2-bromobenzo[b]thiophene (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tolyl)₃ (0.10 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL) and triethylamine (Et₃N) (2.0 mmol).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired vinyl benzo[b]thiophene.[2]

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF1002465
Pd₂(dba)₃P(t-Bu)₃K₂CO₃DMAc1201885
Pd(OAc)₂XPhosCs₂CO₃Dioxane1101292

Table 1: Optimization of Heck Reaction Conditions.

Protocol: Horner-Wadsworth-Emmons Olefination of Benzo[b]thiophene-2-carbaldehyde

This protocol provides a method for the (E)-selective olefination of benzo[b]thiophene-2-carbaldehyde.[18][19][20][21][22]

Step-by-Step Methodology:

  • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) at 0 °C.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 mmol) in anhydrous THF (2 mL) to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of benzo[b]thiophene-2-carbaldehyde (1.0 mmol) in anhydrous THF (3 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the (E)-alkene product.

BaseSolventAdditiveTemp (°C)(E:Z) RatioYield (%)
NaHTHFNone25>95:588
KHMDSTHF18-crown-6-78 to 2510:90 (Still-Gennari)82
DBUCH₃CNLiCl25>95:575

Table 2: HWE Reaction Condition Optimization for Stereoselectivity.

Part 3: Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is key to rational troubleshooting and optimization.

The Heck Reaction Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. The unique challenge with benzo[b]thiophene is the potential for the sulfur atom to coordinate to the palladium center, leading to catalyst deactivation.

Heck_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X Ln OxAdd->PdII Coord Olefin Coordination PdII->Coord Olefin Coord_Complex Olefin-Pd(II) Complex Coord->Coord_Complex Insert Migratory Insertion Coord_Complex->Insert Sigma_Complex σ-Alkyl-Pd(II) Complex Insert->Sigma_Complex Beta_Elim β-Hydride Elimination Sigma_Complex->Beta_Elim Product_Complex Product-Pd(II)-H Complex Beta_Elim->Product_Complex Reduct_Elim Reductive Elimination Product_Complex->Reduct_Elim - Product Reduct_Elim->Pd0 - HX + Base

Caption: Fig. 1: Heck Reaction Catalytic Cycle

HWE Reaction Troubleshooting Flowchart

This flowchart provides a logical path for troubleshooting common issues in the Horner-Wadsworth-Emmons reaction.

HWE_Troubleshooting Start Low Yield or No Reaction in HWE Check_Base Is the base strong enough? (e.g., NaH, n-BuLi) Start->Check_Base Check_Solvent Is the solvent anhydrous? (e.g., THF, DME) Check_Base->Check_Solvent Yes Use_Milder_Base Switch to milder conditions (e.g., DBU/LiCl) Check_Base->Use_Milder_Base No (Substrate sensitive) Check_Temp Was deprotonation complete? (Check temp & time) Check_Solvent->Check_Temp Yes Dry_Solvent Thoroughly dry solvent and reagents Check_Solvent->Dry_Solvent No Check_Aldehyde Is the aldehyde substrate stable to the base? Check_Temp->Check_Aldehyde Yes Optimize_Temp Optimize deprotonation temperature and time Check_Temp->Optimize_Temp No Check_Aldehyde->Use_Milder_Base No Poor_Stereo Poor (E:Z) Selectivity Check_Aldehyde->Poor_Stereo Yes, reaction works Equilibration Are conditions promoting thermodynamic control? Poor_Stereo->Equilibration Still_Gennari Need (Z)-alkene? Equilibration->Still_Gennari Yes Adjust_Cations Adjust cations (e.g., Masamune-Roush with Li+ or Mg2+) Equilibration->Adjust_Cations No Use_SG Use Still-Gennari conditions (Trifluoroethyl phosphonate, KHMDS) Still_Gennari->Use_SG Yes

Caption: Fig. 2: HWE Troubleshooting Decision Tree

References

"Troubleshooting low potency in benzo[b]thiophene-based STAT3 inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Targeting STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] In healthy cells, STAT3 activation is transient and tightly regulated. However, in a wide range of human cancers, STAT3 is constitutively active, driving tumor progression and metastasis, making it a high-value therapeutic target.[3][4]

The benzo[b]thiophene scaffold has emerged as a promising core structure for the development of small-molecule STAT3 inhibitors.[5][6] These compounds, such as the well-known inhibitor Stattic, are typically designed to bind to the SH2 domain of STAT3.[7][8] This interaction prevents the dimerization of phosphorylated STAT3 monomers, their subsequent translocation to the nucleus, and the transcription of downstream target genes.[3][7]

Despite the promise of this chemical class, researchers frequently encounter challenges with low potency and inconsistent results during preclinical development. This guide provides a structured, in-depth approach to troubleshooting these issues, moving from fundamental compound and assay checks to advanced biological investigations.

The STAT3 Signaling Pathway: A Visual Overview

The canonical STAT3 signaling pathway is initiated by cytokines and growth factors binding to cell surface receptors. This triggers the activation of Janus kinases (JAKs), which then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[1][9] This phosphorylation event is the key activation step.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK STAT3_mono Latent STAT3 Monomer JAK->STAT3_mono Recruits pSTAT3_mono p-STAT3 (Tyr705) STAT3_mono->pSTAT3_mono Phosphorylates (Tyr705) STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerizes DNA DNA (Promoter Region) STAT3_dimer->DNA Nuclear Translocation Inhibitor Benzo[b]thiophene Inhibitor Inhibitor->pSTAT3_mono Prevents Dimerization Transcription Target Gene Transcription (e.g., Bcl-xL, Cyclin D1) DNA->Transcription Initiates

Caption: Canonical STAT3 signaling pathway and the inhibitory point of benzo[b]thiophene-based inhibitors.

Troubleshooting Framework: A Step-by-Step Guide

Low potency is rarely due to a single factor. A systematic approach is crucial to identify the root cause. We have structured this guide as a decision-making workflow, starting with the most common and easily solvable issues.

Troubleshooting_Workflow Start Start: Low Potency Observed Step1 Category 1: Compound Integrity & Solubility Start->Step1 Result1_Pass Pass Step1->Result1_Pass No Issue Found Result1_Fail Fail: Address Purity, Solubility, Stability Step1->Result1_Fail Issue Found Step2 Category 2: Assay Parameters & Protocol Result2_Pass Pass Step2->Result2_Pass No Issue Found Result2_Fail Fail: Optimize Assay (Cell line, Time, Controls) Step2->Result2_Fail Issue Found Step3 Category 3: Cellular Target Engagement Result3_Pass Pass Step3->Result3_Pass No Issue Found Result3_Fail Fail: No Target Engagement (Assess Permeability) Step3->Result3_Fail Issue Found Step4 Category 4: Biological Complexity & SAR End Potency Issue Resolved or Understood Step4->End Investigate Metabolism, Efflux, Redundancy, SAR Result1_Pass->Step2 Result2_Pass->Step3 Result3_Pass->Step4 Result1_Fail->End Result2_Fail->End Result3_Fail->End

Caption: A logical workflow for troubleshooting low potency in STAT3 inhibitors.

Category 1: Compound-Related Issues

Before questioning complex biological mechanisms, it is essential to verify the integrity and behavior of the inhibitor itself.

Q1: My inhibitor shows no activity, even at high concentrations. Could the compound be the problem?

Answer: Absolutely. This is a common starting point for troubleshooting. Several factors related to the compound's integrity can lead to a complete lack of activity.[10]

  • Purity: Was the purity of the synthesized compound verified by analytical methods (e.g., LC-MS, NMR)? Impurities can interfere with the assay or the stated concentration may be incorrect.

  • Degradation: Benzo[b]thiophene derivatives can be susceptible to degradation depending on their specific substitutions.[6] Improper storage (e.g., exposure to light, moisture) or repeated freeze-thaw cycles of stock solutions can compromise the compound's structure.[10][11] Always prepare fresh stock solutions in an appropriate solvent like anhydrous DMSO and aliquot them for single use.[12]

  • Thiol Reactivity: Some benzo[b]thiophene 1,1-dioxide scaffolds, like Stattic, are known to be Michael acceptors and can react with thiols, such as glutathione (GSH) in cells.[13] This non-specific reactivity can deplete the active compound and lead to off-target effects.

Q2: How can I be sure my inhibitor is soluble in the assay medium?

Answer: Poor aqueous solubility is a frequent cause of low apparent potency. If the compound precipitates, its effective concentration is far lower than intended.[10]

  • Visual Inspection: After diluting your DMSO stock into the aqueous cell culture medium, let it sit under assay conditions (e.g., 37°C) for an hour. Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.

  • Solvent Concentration: Keep the final concentration of DMSO in your assay low, typically below 0.5%, to avoid solvent-induced toxicity and solubility issues.[10]

Solvent Typical Stock Conc. Pros Cons
DMSO 10-50 mMHigh solubilizing power for many organic molecules.Hygroscopic; can be toxic to cells at >0.5-1%.
Ethanol 10-50 mMLess toxic than DMSO for some cell lines.Lower solubilizing power for highly nonpolar compounds.
Featured Protocol: Visual Solubility Assessment
  • Prepare Stock: Create a high-concentration stock solution (e.g., 10 mM) of your benzo[b]thiophene inhibitor in 100% anhydrous DMSO.

  • Dilution: In a clear microcentrifuge tube, add the volume of your final assay buffer (e.g., 1 mL of cell culture medium).

  • Spike: Add the corresponding volume of the inhibitor stock to achieve the highest concentration you plan to test.

  • Mix & Incubate: Vortex the solution gently and incubate it under your exact experimental conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.

  • Observe: Carefully examine the tube for any precipitate. Centrifuging the tube briefly can help pellet any insoluble material, making it easier to see.

Category 2: Assay-Related Issues

If the compound is stable and soluble, the next step is to scrutinize the experimental design.

Q3: I don't see any inhibition of STAT3 phosphorylation (p-STAT3). Is my assay set up correctly?

Answer: This is a critical question. The lack of p-STAT3 inhibition often points to suboptimal assay conditions rather than an inactive compound.

  • Cell Line Choice: Does your cell line have a constitutively active STAT3 pathway?[14] If not, you must stimulate the pathway. Many cancer cell lines (e.g., MDA-MB-231, HeLa, HepG2) have high basal p-STAT3 levels.[7][15] For non-cancerous or low-STAT3-activity lines, stimulation with a cytokine like Interleukin-6 (IL-6) or Oncostatin M is necessary to induce STAT3 phosphorylation.[7][16][17]

  • Assay Timing: The kinetics of STAT3 phosphorylation and its inhibition are crucial. You may be measuring at the wrong time.

    • Stimulation Time: If using a cytokine, phosphorylation can be rapid (peaking in 5-30 minutes).

    • Inhibitor Pre-incubation: Allow sufficient time for the inhibitor to enter the cells and reach its target before adding the stimulus. A pre-incubation time of 1-4 hours is a good starting point.

  • Controls are Non-Negotiable:

    • Vehicle Control: (e.g., 0.1% DMSO) Shows the basal or stimulated level of p-STAT3.

    • Positive Control Inhibitor: Use a well-characterized STAT3 inhibitor (like Stattic or S3I-201) to confirm the assay is capable of detecting inhibition.[18]

    • Unstimulated Control: Shows the baseline p-STAT3 level without cytokine stimulation.

Q4: My p-STAT3 Western blot results are inconsistent. How can I improve them?

Answer: Western blotting for phosphorylated proteins requires meticulous technique.

  • Lysis Buffer: Always use a fresh lysis buffer (e.g., RIPA) supplemented with a cocktail of protease and, most importantly, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). This prevents the rapid dephosphorylation of p-STAT3 after cell lysis.[15]

  • Antibody Quality: Use validated antibodies specific for p-STAT3 (Tyr705) and total STAT3. Run both on the same blot (after stripping or using different fluorescence channels) to normalize the phospho-signal to the total amount of STAT3 protein.

  • Loading: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA).[12] Use a loading control like GAPDH or β-actin to confirm.

Featured Protocol: Western Blot for p-STAT3 (Tyr705) Inhibition
  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours before treatment.

  • Inhibitor Treatment: Pre-treat cells with your benzo[b]thiophene inhibitor at various concentrations (and controls) for 2-4 hours.

  • Stimulation (If necessary): Add a STAT3 activator like IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg), separate by SDS-PAGE, and transfer to a PVDF membrane.[12]

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody & Detection: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL reagent.[12]

  • Stripping & Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure proper normalization.

Category 3: Cellular Target Engagement

Observing a downstream effect is indirect evidence. To be certain your inhibitor works as intended, you must confirm it physically interacts with STAT3 inside the cell.

Q5: How can I confirm my inhibitor is actually binding to STAT3 inside the cell?

Answer: This is a critical validation step that bridges the gap between a chemical structure and a biological effect. The gold-standard method for this is the Cellular Thermal Shift Assay (CETSA) .[19][20]

The principle of CETSA is that when a ligand (your inhibitor) binds to its target protein (STAT3), it generally stabilizes the protein's structure.[21] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates treated with your inhibitor to various temperatures, you can measure the amount of soluble STAT3 remaining. A shift in the melting temperature (Tm) to a higher value in the presence of the inhibitor provides direct evidence of target engagement.[22][23]

Featured Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact, healthy cells with your inhibitor or vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffer containing protease/phosphatase inhibitors.

  • Lysis: Lyse the cells via freeze-thaw cycles.

  • Heat Challenge: Aliquot the lysate into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.[21]

  • Separation: Centrifuge the tubes at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of STAT3 present at each temperature point using Western blotting or ELISA.

  • Interpretation: Plot the amount of soluble STAT3 as a function of temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the curve for the inhibitor-treated sample indicates thermal stabilization and thus, target engagement.

Category 4: Biological Complexity & Structure-Activity Relationship (SAR)

If you have confirmed target engagement but cellular potency remains low, you must consider more complex biological phenomena and the chemical structure of your inhibitor.

Q6: I've confirmed target engagement with CETSA, but the potency in my cell-based functional assays (e.g., cell viability, reporter assay) is still weak. What's next?

Answer: This scenario points towards more complex cellular mechanisms that can limit a compound's effectiveness, or a need for chemical optimization.

  • Cellular Metabolism/Efflux: The compound may be rapidly metabolized into an inactive form by cellular enzymes (e.g., cytochrome P450s) or actively pumped out of the cell by efflux pumps (e.g., P-glycoprotein). Investigating the compound's stability in liver microsomes or in the presence of efflux pump inhibitors can provide insights.[24]

  • Pathway Redundancy: Cancer cells are resilient. Even if you effectively inhibit STAT3, they may have redundant survival pathways that compensate, masking the effect of your inhibitor.[14] Using your inhibitor in combination with inhibitors of other pathways (e.g., PI3K/Akt, MAPK) can reveal synergistic effects.

  • Cytostatic vs. Cytotoxic Effects: Inhibition of STAT3 may not always lead to immediate cell death (cytotoxicity). It might instead halt cell proliferation (a cytostatic effect).[14] Assays like MTT measure metabolic activity and may not fully capture a cytostatic effect. Consider using assays that directly measure cell number over time (e.g., IncuCyte) or colony formation assays.[25]

Q7: How can I rationally improve the potency of my benzo[b]thiophene scaffold?

Answer: This involves medicinal chemistry and understanding the Structure-Activity Relationship (SAR). The benzo[b]thiophene 1,1-dioxide core is a known scaffold for binding to the STAT3 SH2 domain.[7][8]

  • Target the SH2 Domain: The SH2 domain has distinct pockets that accommodate the phosphotyrosine (pTyr705) and surrounding residues.[7] Computational docking studies can help visualize how your compound fits into this domain and suggest modifications to improve binding affinity.[26]

  • Key Structural Modifications:

    • Studies have shown that incorporating flexible basic groups via an amide linkage to the 2-carbonyl position of the benzo[b]thiophene 1,1-dioxide core can significantly increase potency.[7][27]

    • Modifications at the 6-amino position have also been explored to improve properties and reduce off-target reactivity.[13]

    • Systematic variation of linkers and substituent groups on attached phenyl rings can fine-tune the interactions within the SH2 binding pocket, leading to improved potency and selectivity.[28][29]

SAR_Concept cluster_STAT3 STAT3 SH2 Domain cluster_Inhibitor Benzo[b]thiophene Inhibitor pTyr_pocket pTyr705 Pocket (Polar) Hydrophobic_pocket Hydrophobic Pocket Leu706_site Leu706 Site Core Benzo[b]thiophene 1,1-Dioxide Core Core->Hydrophobic_pocket Binds to Linker Amide Linker Linker->Leu706_site Orients sidechain Sidechain Flexible Basic Sidechain Sidechain->pTyr_pocket Mimics pTyr interaction

References

Technical Support Center: Navigating Cytotoxicity in 3-Substituted Benzo[b]thiophene-1,1-dioxides

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with 3-substituted benzo[b]thiophene-1,1-dioxides. This class of compounds, while promising for various therapeutic applications, including as anti-tubercular and anticancer agents, often presents a significant challenge due to inherent cytotoxicity.[1] This resource provides troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these challenges, understand the underlying mechanisms, and develop safer, more effective compounds.

Section 1: Troubleshooting Guide - Unexpected Cytotoxicity in Your Assay

You've synthesized a novel 3-substituted benzo[b]thiophene-1,1-dioxide, and your initial in vitro screens show potent efficacy against your target. However, the therapeutic window is narrow due to significant cytotoxicity in non-target cell lines. Here’s how to approach this common problem.

Initial Observation: High Cytotoxicity Across Multiple Cell Lines

Question: My lead compound is showing broad-spectrum cytotoxicity, even at low micromolar concentrations. What are the immediate steps to diagnose the issue?

Answer:

  • Confirm Compound Integrity and Purity: Before exploring complex biological mechanisms, ensure the observed toxicity isn't an artifact.

    • Action: Re-verify the compound's identity and purity using orthogonal analytical methods (e.g., NMR, LC-MS, and elemental analysis). Impurities from the synthesis or degradation products can be highly toxic.

    • Causality: Synthetic byproducts or degradation can introduce reactive functional groups not present in the parent molecule, leading to non-specific toxicity.

  • Evaluate Assay-Specific Interference: Certain assay reagents can interact with your compound, leading to false-positive cytotoxicity readings.

    • Action: If using metabolic assays like the MTT or resazurin assay, run a cell-free control to check for direct reduction of the dye by your compound.

    • Causality: The benzo[b]thiophene-1,1-dioxide core has redox properties that could potentially interfere with assays that rely on cellular reductive capacity as a measure of viability.

  • Perform a Dose-Response and Time-Course Analysis: Understanding the kinetics of the cytotoxic effect can provide clues about the mechanism.

    • Action: Conduct a detailed dose-response study to determine the IC50 (half-maximal inhibitory concentration) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to see how quickly cytotoxicity manifests.

    • Causality: Rapid onset of cytotoxicity (within hours) may suggest a mechanism involving membrane disruption or mitochondrial toxicity. A delayed onset might point towards the formation of toxic metabolites or induction of apoptosis.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary drivers of cytotoxicity for this chemical class?

The cytotoxicity of 3-substituted benzo[b]thiophene-1,1-dioxides is often linked to the bioactivation of the thiophene ring.[2][3][4]

  • Metabolic Activation: The thiophene moiety is a known "structural alert".[2][3][4] Cytochrome P450 (CYP450) enzymes in the liver and other tissues can metabolize the thiophene ring to form highly reactive electrophilic intermediates, such as thiophene S-oxides and epoxides.[2][3][4][5][6]

  • Reactive Metabolite Formation: These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, and ultimately, cell death.[7][8][9][10] This is a common mechanism for drug-induced liver injury.[8][10]

  • Off-Target Effects: Depending on the nature of the C-3 substituent, the molecule might interact with unintended biological targets, leading to toxicity.

FAQ 2: How can I modify my lead compound to reduce cytotoxicity while retaining efficacy?

A systematic structure-activity relationship (SAR) and structure-toxicity relationship (STR) study is crucial. Here are some rational design strategies:

  • Block Metabolic Hotspots:

    • Strategy: Introduce substituents at positions on the benzo[b]thiophene core that are susceptible to CYP450-mediated oxidation. For instance, fluorination of metabolically liable positions can block oxidation.

    • Causality: By preventing the initial oxidative attack by CYP450s, the formation of reactive thiophene epoxides or S-oxides can be minimized.[5][6]

  • Modulate Electronic Properties:

    • Strategy: Introduce electron-withdrawing or electron-donating groups to alter the electron density of the thiophene ring.

    • Causality: The propensity of the thiophene ring to undergo oxidative metabolism is influenced by its electronic properties. Modulating these can make the ring less susceptible to bioactivation.

  • Steric Hindrance:

    • Strategy: Introduce bulky substituents near the thiophene sulfur.

    • Causality: Steric bulk can physically block the access of CYP450 enzymes to the thiophene ring, thereby reducing the rate of metabolic activation.

  • Focus on the C-3 Substituent:

    • Strategy: Systematically vary the C-3 substituent to identify moieties that contribute to toxicity. In some cases, cytotoxicity may not track with the desired biological activity, suggesting different mechanisms are at play.[1] For example, while a tetrazole substituent at C-3 showed high anti-tubercular potency, it was also highly cytotoxic.[1] Oxadiazoles, however, maintained good activity with potentially different toxicity profiles.[1]

    • Causality: The C-3 substituent can influence the overall physicochemical properties of the molecule, such as lipophilicity and solubility, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile and potential for off-target interactions.

Data Summary: Structure-Toxicity Relationship Insights
Modification StrategyRationalePotential OutcomeKey Consideration
Blocking Metabolic Sites Prevent CYP450 oxidationReduced formation of reactive metabolitesMay alter on-target activity
Modulating Electronics Decrease susceptibility to bioactivationLower cytotoxicityCan impact compound potency
Introducing Steric Bulk Hinder CYP450 accessReduced metabolic activationMay negatively affect binding to the intended target
Varying C-3 Substituent Decouple toxicity from efficacyImproved therapeutic indexRequires extensive SAR/STR studies
FAQ 3: What in vitro assays are essential for profiling the cytotoxicity of my compounds?

A tiered approach using a panel of assays is recommended to build a comprehensive toxicity profile.[11][12][13]

  • Initial Viability/Cytotoxicity Screening:

    • Assays: MTT, MTS, or resazurin (metabolic activity); LDH release (membrane integrity).[14][15]

    • Purpose: High-throughput screening to get a preliminary indication of cytotoxicity and determine IC50 values.[11][13][15]

  • Mechanistic Assays:

    • Caspase Activity Assays: To determine if cell death is occurring via apoptosis.

    • Mitochondrial Membrane Potential Dyes (e.g., JC-1, TMRM): To assess mitochondrial dysfunction, a common pathway for drug-induced toxicity.

    • Reactive Oxygen Species (ROS) Probes (e.g., DCFDA): To measure oxidative stress.

  • Hepatotoxicity Models:

    • Assay: Use of primary human hepatocytes or liver-derived cell lines (e.g., HepG2).

    • Purpose: To specifically assess the potential for liver toxicity, given the role of hepatic CYP450 enzymes in the bioactivation of thiophenes.[2][3][5][6]

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Insight cluster_2 Tier 3: Organ-Specific Toxicity cluster_3 Data Analysis & Decision Making A Synthesized Compound B High-Throughput Viability Assay (e.g., MTT, LDH) A->B C Determine IC50 Values B->C D Apoptosis Assays (Caspase-Glo) C->D E Mitochondrial Health (JC-1 Assay) C->E F Oxidative Stress (ROS Assay) C->F G Hepatotoxicity Model (e.g., HepG2 cells) C->G H Build Structure-Toxicity Profile D->H E->H F->H G->H I Prioritize Compounds for Further Development H->I

Caption: Tiered workflow for assessing the cytotoxicity of novel compounds.

FAQ 4: Can computational models help predict the cytotoxicity of my benzo[b]thiophene-1,1-dioxide derivatives?

Yes, in silico toxicology modeling is a valuable tool in early-stage drug discovery to prioritize compounds for synthesis and testing, potentially reducing time and resources.[16][17][18][19][20]

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate physicochemical properties of molecules with their biological activities, including toxicity.

  • Machine Learning-Based Tools: Several platforms can predict various toxicity endpoints (e.g., mutagenicity, carcinogenicity, hepatotoxicity) based on chemical structure.[16][18][19]

  • Metabolic Site Prediction: Software can predict which sites on a molecule are most likely to be metabolized by CYP450 enzymes, helping to identify potential metabolic liabilities.[17]

Logical Relationship: Integrating In Silico and In Vitro Approaches

G A Virtual Compound Library Design of novel 3-substituted benzo[b]thiophene-1,1-dioxides B In Silico Toxicity Prediction QSAR Models Metabolic Site Prediction A->B C Prioritized Compounds for Synthesis Predicted low toxicity B->C D In Vitro Cytotoxicity Assays Tier 1: Viability Tier 2: Mechanistic C->D E Lead Candidate Optimization Confirmed low toxicity and high efficacy D->E E->A Iterative Design

Caption: An integrated workflow combining computational and experimental methods.

Section 3: Detailed Experimental Protocols

Protocol 1: General Procedure for MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzo[b]thiophene-1,1-dioxide compounds in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Self-Validation:

  • Include a positive control for cytotoxicity (e.g., doxorubicin or staurosporine) to ensure the assay is performing as expected.

  • The Z'-factor for the assay should be calculated to assess its suitability for high-throughput screening. A Z' > 0.5 is generally considered acceptable.

References

Technical Support Center: Benzo[b]thiophene-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Benzo[b]thiophene-3(2H)-one 1,1-dioxide. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to address the stability challenges associated with this versatile synthetic intermediate. Our aim is to empower you with the knowledge to anticipate, diagnose, and resolve common issues encountered during its handling, storage, and application in your research.

Introduction: Understanding the Core Stability Challenge

This compound is a valuable building block, notably in the synthesis of STAT3 inhibitors and other bioactive molecules.[1][2] However, its utility is often hampered by inherent instability. The primary cause of this instability lies in the molecule's electronic structure. The powerful electron-withdrawing nature of the sulfone group, combined with the ketone at the 3-position, renders the C2 position highly electrophilic and susceptible to nucleophilic attack. This reactivity is the root cause of many of the stability issues observed in the laboratory.

This guide is structured to provide practical, cause-and-effect explanations for these stability issues and to offer robust solutions to ensure the integrity of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific problems you may encounter during your work with this compound.

Issue 1: The solid, which should be a white to light cream powder, has developed a yellow or brownish tint over time.

Question: My bottle of this compound has discolored. Is it still usable, and what caused this?

Answer:

Discoloration is a common indicator of product degradation. While a slight change in color might not significantly impact every reaction, it signals the presence of impurities that could interfere with sensitive applications. The primary cause of discoloration is often the formation of colored degradation products resulting from self-condensation or reaction with atmospheric moisture and nucleophiles.

Probable Causes & Solutions:

Probable Cause Scientific Explanation Recommended Solution
Exposure to Atmospheric Moisture The presence of water can facilitate hydrolysis or act as a weak nucleophile, potentially leading to ring-opened byproducts or catalyzing self-condensation reactions.Store the compound in a desiccator over a drying agent (e.g., Drierite®). Ensure the container is tightly sealed.[3]
Self-Condensation Under certain conditions, the enolizable ketone can participate in self-condensation reactions, leading to oligomeric, colored impurities. This can be catalyzed by trace acidic or basic residues.If you suspect self-condensation, purification by recrystallization is recommended before use (see Protocol 1).
Exposure to Light While less common for this specific scaffold, some organic molecules are light-sensitive and can undergo photochemical degradation.Store the compound in an amber vial or in a dark location to minimize light exposure.
Issue 2: My reaction is not proceeding as expected, and TLC analysis shows multiple new spots, even in the starting material lane.

Question: I'm seeing unexpected spots on my TLC plate when I run a sample of my this compound. What are these, and how can I get a clean starting material?

Answer:

The appearance of new, often more polar, spots on a TLC plate is a strong indication of degradation. Given the electrophilic nature of the C2 position, these impurities are likely the result of nucleophilic addition from solvents, reagents, or even trace contaminants.

Probable Causes & Solutions:

Probable Cause Scientific Explanation Recommended Solution
Reaction with Nucleophilic Solvents Solvents such as methanol or ethanol can act as nucleophiles, attacking the C2 position to form ether adducts. This is a form of Michael addition.Use aprotic, non-nucleophilic solvents for your reactions and for storing the compound in solution (e.g., THF, Dichloromethane, Toluene). If a protic solvent is necessary, consider adding it at a low temperature and for the shortest possible duration.
Presence of Thiol-Containing Reagents The benzo[b]thiophene 1,1-dioxide moiety is known to be a Pan-Assay Interference Compound (PAINS) that readily reacts with thiols.[4] If your reaction buffer contains reagents like Dithiothreitol (DTT) or if you are working with cysteine-containing peptides, you will likely form a thiol adduct.Avoid using thiol-based reducing agents in your reaction mixture. If their presence is unavoidable, be aware that your starting material will be consumed. Consider alternative, non-nucleophilic reducing agents if possible.
Trace Base or Acid Contamination Basic conditions can deprotonate the C2 position, leading to enolate formation and subsequent side reactions. Acidic conditions can activate the carbonyl group, making the molecule more susceptible to nucleophilic attack.Ensure all glassware is clean and dry. If possible, use freshly distilled, anhydrous solvents. If your reaction is base-sensitive, consider using a non-nucleophilic base.

Visualizing the Primary Degradation Pathway:

The most common degradation pathway involves the nucleophilic attack at the C2 position. The diagram below illustrates this process.

G cluster_0 Degradation via Nucleophilic Addition Start This compound Adduct C2-Adduct (Degradation Product) Start->Adduct Michael Addition at C2 Nucleophile Nucleophile (e.g., ROH, RSH, H₂O) Nucleophile->Adduct Attacks Electrophilic C2

Mechanism of nucleophilic degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For long-term stability, store the solid compound at room temperature or refrigerated (4°C), in a tightly sealed container, and placed within a desiccator to protect it from moisture.[3][5] For short-term storage in solution, use a dry, aprotic, non-nucleophilic solvent and store at a low temperature.

Q2: Can I use this compound in reactions with primary or secondary amines?

Yes, but with caution. Amines are nucleophiles and can react with the C2 position. This reactivity can be exploited for synthetic purposes, but if it is an undesired side reaction, consider protecting the amine, using a non-nucleophilic base, or performing the reaction at low temperatures to minimize the Michael addition.

Q3: My NMR spectrum shows unexpected peaks. What are the common impurities I should look for?

Common impurities can arise from the synthesis or degradation.

  • Residual Solvents: Check for common solvents used in the synthesis or purification, such as acetic acid, dichloromethane, or ethyl acetate.[1]

  • Starting Material: Incomplete oxidation during synthesis can leave residual benzo[b]thiophene.

  • Degradation Products: The formation of C2-adducts with solvents or water will lead to new signals in the aliphatic region of the ¹H NMR spectrum. If you used a protic solvent like methanol, you might see a new methoxy signal.

Q4: Is this compound stable on silica gel during column chromatography?

While silica gel chromatography can be used for purification, prolonged exposure should be avoided.[6] The slightly acidic nature of silica gel can potentially catalyze degradation or self-condensation. It is advisable to use a less polar eluent system to move the compound quickly through the column and to not let the compound sit on the column for an extended period. Neutralizing the silica gel with a small amount of triethylamine in the eluent can sometimes mitigate degradation, but this should be tested on a small scale first.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is designed to remove polar impurities and colored degradation products.

Materials:

  • Crude or discolored this compound

  • Isopropyl alcohol (IPA) or Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (hot plate with stirrer)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot isopropyl alcohol or ethanol to dissolve the solid completely. Aim for a concentration where the solid dissolves near the boiling point of the solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the alcohol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 isopropyl alcohol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Self-Validation:

  • Appearance: The resulting crystals should be white to off-white.

  • TLC Analysis: A TLC of the purified material should show a single spot.

  • Melting Point: The melting point of the purified compound should be sharp and consistent with the literature value (approximately 134-135 °C).[7]

Workflow for Purification and Quality Control:

G Start Crude/Discolored Product Recrystallize Recrystallize from IPA/Water Start->Recrystallize Isolate Isolate Crystals via Filtration Recrystallize->Isolate Dry Dry Under Vacuum Isolate->Dry QC Quality Control (TLC, MP, NMR) Dry->QC QC->Recrystallize Fail Pure Pure Product QC->Pure Pass Impure Impure - Repeat Purification

Purification and QC workflow.

References

"Regioselectivity problems in functionalizing the benzo[b]thiophene ring"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Regioselectivity Challenges

Welcome to the technical support center for synthetic chemists working with benzo[b]thiophene. This guide is designed to function as a direct line to a senior application scientist, offering field-proven insights and troubleshooting advice for one of the most common hurdles in this area: controlling the site of functionalization. Benzo[b]thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, but their rich and nuanced reactivity can often lead to unexpected regiochemical outcomes.[1][2]

This resource moves beyond simple protocols to explain the underlying principles governing reactivity, empowering you to make informed decisions in your experimental design.

Understanding the Inherent Reactivity of Benzo[b]thiophene

Before troubleshooting, it's crucial to understand the electronic landscape of the ring system. Benzo[b]thiophene is a π-electron rich heterocycle.[3] Theoretical and experimental data show a clear dichotomy in its reactivity:

  • Electrophilic Attack: The system is most susceptible to electrophilic attack at the C3 (or β) position. This is due to the greater stability of the cationic intermediate (Wheland intermediate) formed when the electrophile adds at C3, which allows for better delocalization of the positive charge without disrupting the aromaticity of the fused benzene ring.[3][4] The general order of reactivity for electrophilic substitution is 3 > 2 > 6 > 5 > 4 > 7.[3]

  • Deprotonation (Metalation): Conversely, the most acidic proton is at the C2 (or α) position.[3] This makes C2 the preferred site for deprotonation with strong bases like organolithium reagents. This preference is attributed to the stabilizing effect of the adjacent sulfur atom on the resulting carbanion.

This fundamental difference is the root cause of most regioselectivity problems and also the key to solving them.

Fig 1. Fundamental Reactivity of the Benzo[b]thiophene Ring.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Targeting the C3 Position

The C3 position is the kinetically favored site for reactions involving electrophiles. However, achieving high selectivity can be challenging.

Q1: My Friedel-Crafts acylation is giving me a mixture of C2 and C3 isomers, with C3 being the major product. How can I eliminate the C2 byproduct?

A1: Senior Scientist's Insight: This is a classic problem. While C3 is electronically preferred, harsh Lewis acids and high temperatures can overcome the activation barrier for C2 acylation, leading to mixtures.[5][6] The key is to control the reaction conditions or switch to a more selective method.

Troubleshooting Steps:

  • Lower the Temperature: Start the reaction at 0 °C or even -20 °C and allow it to slowly warm to room temperature. This will favor the lower-energy pathway to the C3 product.

  • Use a Milder Lewis Acid: Instead of strong Lewis acids like AlCl₃, consider using milder alternatives such as SnCl₄, ZnCl₂, or FeCl₃. These are less likely to promote the undesired C2-acylation.

  • Change the Acylating Agent: Acyl chlorides are highly reactive. Using a less reactive acid anhydride with a milder Lewis acid can significantly improve C3 selectivity.

Alternative Strategy: C-H Functionalization

For C3-arylation, modern palladium-catalyzed direct C-H functionalization methods offer superb regioselectivity. These methods often operate under milder conditions than classical electrophilic substitutions.

  • Recommended System: A ligand-free, heterogeneous system using Pd/C and CuCl has been shown to give complete C3 selectivity when coupling benzo[b]thiophenes with aryl chlorides.[7][8] This approach is operationally simple and avoids the need for expensive, specialized ligands.

Q2: I am attempting a C3-selective direct arylation, but the reaction is sluggish or fails. What should I check?

A2: Senior Scientist's Insight: Direct C-H activation cycles are sensitive to several factors, including the oxidant, base, solvent, and any substituents on your starting material. The mechanism can be complex, sometimes proceeding through a Heck-type pathway or a concerted metalation-deprotonation (CMD) step.[9][10]

Troubleshooting Protocol:

ParameterCommon IssueRecommended ActionRationale
Catalyst/Oxidant Catalyst poisoning or deactivation.Ensure anhydrous and anaerobic conditions if required by the specific protocol. For Pd/C systems, ensure the catalyst is from a reliable source and has not been exposed to air for extended periods.[7]The sulfur atom in benzo[b]thiophene can act as a ligand, potentially poisoning the metal catalyst. The choice of oxidant (e.g., Cu(OAc)₂, Ag₂CO₃) is critical for regenerating the active catalytic species.
Base Incorrect base strength or poor solubility.The base is crucial for the C-H cleavage step. Carbonates (e.g., Cs₂CO₃, K₂CO₃) are commonly used. Ensure the base is finely ground and dry.The base must be strong enough to facilitate C-H activation but not so strong that it causes undesired side reactions. Its solubility in the reaction solvent can also impact reaction rates.
Solvent Poor substrate solubility or coordination issues.High-boiling polar aprotic solvents like dioxane, DMF, or DMA are typical. Screen different solvents if you encounter issues.The solvent must solubilize all components and not interfere with the catalytic cycle. Some solvents can act as weak ligands.
Substrate Steric hindrance or deactivating electronic effects.If your benzo[b]thiophene has a bulky substituent at C4, it may sterically hinder C3 functionalization. Electron-withdrawing groups on the ring can make C-H activation more difficult.[10]Consider the electronic and steric profile of your specific substrate. You may need to increase catalyst loading or temperature for less reactive substrates.
Part 2: Targeting the C2 Position

To functionalize the C2 position, we must exploit its unique acidity, bypassing the electronic preference for electrophilic attack at C3.

Q1: How can I reliably introduce a substituent at the C2 position?

A1: Senior Scientist's Insight: The most robust and widely used method is deprotonation at C2 with a strong base followed by quenching with an electrophile . The C2 proton is significantly more acidic than any other proton on the heterocyclic ring, allowing for clean and highly regioselective lithiation.[3]

Protocol A: General Procedure for C2-Lithiation and Functionalization

  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve benzo[b]thiophene (1.0 equiv) in anhydrous THF or diethyl ether (Et₂O) and cool the solution to -78 °C.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.05 equiv) dropwise via syringe. The solution may change color. Stir at -78 °C for 1 hour.

  • Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, CO₂, or Me₃SiCl) (1.1 equiv) dropwise at -78 °C.

  • Workup: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄ or MgSO₄, and purify by column chromatography.

Fig 2. Workflow for Selective C2-Functionalization via Lithiation.

Q2: I'm trying to lithiate the benzene ring, but my electrophile always ends up at the C2 position. What is happening?

A2: Senior Scientist's Insight: You are likely observing anion migration . Even if you initially form a lithiated species on the benzene ring (e.g., by halogen-metal exchange at C7), this anion is often thermodynamically less stable than the C2 anion. If the temperature is not kept sufficiently low, the anion can "hop" to the C2 position before you can trap it with your electrophile.[11]

Troubleshooting and Solutions:

  • Maintain Low Temperature: The most critical parameter is temperature. Keep the reaction at -78 °C or even lower throughout the lithiation and quenching steps.

  • Use a "Protecting" Group at C2: The most effective strategy is to block the C2 position. A trialkylsilyl group (e.g., trimethylsilyl (TMS) or triisopropylsilyl (TIPS)) is an excellent choice. You can install it at C2 via the lithiation protocol (Protocol A, using Me₃SiCl as the electrophile). With the C2 position blocked, lithiation (either via deprotonation with a directing group or halogen-metal exchange) can be directed to other positions, such as C7. The silyl group can then be easily removed with acid (e.g., HCl in MeOH) or a fluoride source (e.g., TBAF).[11]

Q3: Are there direct C-H activation methods that favor the C2 position?

A3: Senior Scientist's Insight: Yes, the field has advanced significantly. While many early C-H activation methods favored C3, newer catalytic systems have been developed that show excellent selectivity for the C2 position.

  • Ag(I)/Pd(II) Dual Catalysis: A fascinating strategy for C2-arylation involves a Ag(I)-mediated C-H activation. The silver salt selectively activates the C2 C-H bond, which then undergoes transmetalation to a palladium catalyst for the cross-coupling step. A key finding was that using very low loadings of the palladium catalyst switched the selectivity from C3 to C2.[12]

  • Oxidized Substrates: Functionalizing benzo[b]thiophene 1,1-dioxides changes the electronic properties of the ring, making the C2 position susceptible to Pd(II)-catalyzed oxidative cross-coupling with arylboronic acids.[13]

Part 3: Advanced Regiocontrol - Functionalizing the Benzene Ring

Targeting the C4-C7 positions requires overcoming the high intrinsic reactivity of the thiophene portion of the molecule.

Q1: How can I selectively introduce a substituent at the C7 position?

A1: Senior Scientist's Insight: This requires a directed metalation strategy. A directing metalation group (DMG) is installed on the benzene ring, which coordinates to the organolithium base and delivers it to the adjacent ortho position.

  • The Carbamate DMG: An excellent DMG for this purpose is the N,N-diethyl carbamate group (-OC(O)NEt₂). Starting from the corresponding phenol, a carbamate can be installed. Treatment with an organolithium base (like s-BuLi in the presence of TMEDA) will selectively deprotonate the ortho position. This strategy has been successfully used to prepare 7-functionalized benzo[b]thiophenes.[14][15]

  • C2-Protection is Key: As discussed previously, even with a powerful DMG, you must first protect the C2 position (e.g., with a silyl group) to prevent competitive deprotonation at that site.[11]

cluster_0 Decision Workflow start Desired Position? c3_path C3 Position start->c3_path C3 c2_path C2 Position start->c2_path C2 c7_path C4-C7 Position start->c7_path Benzene Ring method_eplus Electrophilic Substitution or C3-selective C-H Activation c3_path->method_eplus method_lithiation C2-Lithiation + Quench or C2-selective C-H Activation c2_path->method_lithiation method_dmg Directed Metalation (DMG) + C2 Protection c7_path->method_dmg

Fig 3. Strategy Selection for Regioselective Functionalization.

References

Technical Support Center: Scale-up Synthesis of Benzo[b]thiophene-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of Benzo[b]thiophene-3(2H)-one 1,1-dioxide. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. This compound is a valuable synthetic intermediate, notably serving as a scaffold for pharmacologically active molecules, including STAT3 inhibitors.[1][2][3] The scale-up process, however, introduces challenges not always apparent in small-scale preparations. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions, grounded in established chemical principles and practical, field-proven experience.

Overall Synthetic Workflow

The most common and scalable route involves a two-step process starting from (phenylthio)acetic acid. The first step is an intramolecular Friedel-Crafts acylation to form the five-membered ring, followed by an oxidation of the sulfide to the target sulfone.

Synthetic_Workflow cluster_0 Step 1: Intramolecular Friedel-Crafts Cyclization cluster_1 Step 2: Sulfide Oxidation A (Phenylthio)acetic acid B Benzo[b]thiophen-3(2H)-one A->B  1. Thionyl Chloride (SOCl₂)  2. Aluminum Chloride (AlCl₃)  3. Dichloromethane (DCM) C Benzo[b]thiophen-3(2H)-one D This compound C->D Hydrogen Peroxide (H₂O₂) Acetic Acid (AcOH)

Caption: General two-step synthesis pathway for this compound.

Part 1: Troubleshooting the Intramolecular Friedel-Crafts Cyclization

This electrophilic aromatic substitution is often the most challenging step during scale-up. Success hinges on the potent activation of the acyl chloride and maintaining strictly anhydrous conditions.

Q1: My cyclization reaction has stalled, or the yield is extremely low. What are the primary causes?

A1: This is a common issue often traced back to the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃).

  • Catalyst Inactivity: AlCl₃ is highly sensitive to moisture.[4] Any water in the solvent, reagents, or from atmospheric exposure during transfer will hydrolyze AlCl₃ to inactive aluminum hydroxide, effectively poisoning the catalyst. On a large scale, this is magnified. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Use fresh, sealed containers of anhydrous AlCl₃ and anhydrous grade solvent.

  • Insufficient Catalyst: The product ketone can form a stable complex with AlCl₃, sequestering it from the catalytic cycle.[4] Therefore, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid, not just a catalytic quantity.[4] For scale-up, a molar ratio of 1.1 to 1.5 equivalents of AlCl₃ relative to the starting acid is a robust starting point.

  • Deactivated Substrate: While the parent (phenylthio)acetic acid is sufficiently activated, any electron-withdrawing groups on the phenyl ring will significantly hinder or prevent this reaction.[4][5][6] This reaction is generally not suitable for deactivated aromatic systems.[5][6]

Q2: I'm observing significant charring and the formation of a dark, tarry reaction mixture. How can I prevent this?

A2: Tar formation is typically a result of uncontrolled exotherms or side reactions at elevated temperatures.

  • Temperature Control: The formation of the acylium ion and its reaction with the aromatic ring is exothermic. On a large scale, heat dissipation is slower. You must maintain a low reaction temperature, especially during the addition of AlCl₃. We recommend portion-wise addition of AlCl₃ to the solution of the acid chloride in DCM at 0-5 °C. Use a reliable cooling bath and monitor the internal temperature closely.

  • Reverse Addition: Consider adding the solution of the acyl chloride dropwise to a cooled slurry of AlCl₃ in the reaction solvent. This can sometimes help maintain better temperature control by keeping the concentration of the reactive electrophile low at any given time.

Q3: The work-up on a large scale is difficult, involving thick emulsions and difficult-to-filter solids. What is the best practice?

A3: The quenching process is critical for a smooth work-up. Quenching the reaction mixture by pouring it onto ice and concentrated HCl is standard. The acid helps to break down the aluminum-ketone complexes and keep aluminum salts soluble in the aqueous phase.

  • Controlled Quench: At scale, the quench is highly exothermic and releases HCl gas. The reaction mixture should be transferred slowly via a cannula or pump into a separate, well-stirred, and cooled quench vessel containing a mixture of crushed ice and concentrated HCl. Ensure the quench vessel is in a well-ventilated area or connected to a scrubber system.

  • Solvent Choice: While Dichloromethane (DCM) is common, consider a higher boiling point solvent like 1,2-dichloroethane (DCE) if higher reaction temperatures are needed, though this is rare for this specific cyclization. For work-up, a solvent with lower water solubility than DCM, like toluene, might be added post-quench to improve phase separation, although this requires an additional solvent swap step.

Part 2: Troubleshooting the Sulfide Oxidation

The oxidation of the intermediate sulfide to the target sulfone must be selective and complete. Incomplete oxidation leads to purification challenges, while overly harsh conditions can cause unwanted side reactions.

Q1: My oxidation is incomplete, leaving a mixture of starting material, sulfoxide, and the desired sulfone. How do I ensure full conversion?

A1: Achieving complete oxidation to the sulfone requires careful control over stoichiometry and reaction conditions.

  • Oxidant Stoichiometry: To proceed from a sulfide to a sulfone, a minimum of two molar equivalents of the oxidant (e.g., hydrogen peroxide) are required. In practice, a slight excess (e.g., 2.2 - 2.5 equivalents) is often used to drive the reaction to completion. However, a large excess should be avoided to minimize side reactions and for safety reasons.[7]

  • Reaction Time and Temperature: The oxidation of the sulfoxide to the sulfone is typically slower than the initial oxidation of the sulfide. If you observe sulfoxide as the major intermediate, consider increasing the reaction time or moderately increasing the temperature (e.g., from 80 °C to 100 °C) while monitoring the reaction progress.[8]

  • Monitoring Progress: Use TLC or HPLC to monitor the disappearance of the sulfide and the intermediate sulfoxide. The reaction should only be considered complete when the sulfoxide is no longer detectable.

Q2: The oxidation with hydrogen peroxide in acetic acid is too vigorous and exothermic for my equipment. Are there safer, more controllable alternatives for scale-up?

A2: Yes, managing the exotherm is a primary safety concern at scale.

  • Controlled Addition: The most straightforward approach is to control the rate of addition of the hydrogen peroxide solution to the heated solution of the sulfide in acetic acid. This allows the reaction heat to be managed effectively by the reactor's cooling system.

  • Alternative Reagents: While H₂O₂ in acetic acid is cost-effective, other systems can offer better control. For instance, using urea-hydrogen peroxide (UHP) in a suitable solvent can provide a slower, more controlled release of the oxidant.[9] Metal-free protocols using reagents like Oxone® are also effective but may have a higher cost and waste profile.[10]

  • Catalytic Methods: For a greener and often more controlled process, consider catalytic oxidation. Using a catalyst allows for the use of H₂O₂ under milder conditions.[7][11] However, this adds the complexity of catalyst selection and removal.

Part 3: Safety and Handling at Scale

Scaling up this synthesis requires a heightened awareness of the hazards associated with the reagents and reaction conditions.

Q1: What are the primary chemical hazards I need to plan for?

A1: The two reagents of highest concern are thionyl chloride (SOCl₂) and aluminum chloride (AlCl₃).

  • Thionyl Chloride (SOCl₂): Used to convert the carboxylic acid to the acid chloride, SOCl₂ is toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[12][13][14] It should be handled in a closed system or a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[12][13][15]

  • Aluminum Chloride (AlCl₃): This Lewis acid is a corrosive solid that also reacts violently with water, releasing significant heat and HCl gas.[16] Inhalation of the dust is harmful. Use a respirator and handle in a controlled environment to avoid dust generation.[16]

Q2: How should I manage the HCl and SO₂ off-gassing during the acid chloride formation and Friedel-Crafts steps?

A2: At scale, passive ventilation is insufficient. The reactor must be equipped with an outlet that directs the off-gas stream through a base scrubber. A caustic solution (e.g., sodium hydroxide) will effectively neutralize both HCl and SO₂ before venting to the atmosphere.

Troubleshooting_FC_Cyclization start Low Yield in Friedel-Crafts Step q1 Check Reaction Conditions start->q1 a1_moisture Moisture Present? (Wet solvent/glassware) q1->a1_moisture Yes a1_catalyst Catalyst Stoichiometry? (<1.1 eq.) q1->a1_catalyst No a1_temp Temperature Too Low? q1->a1_temp No s1_moisture Action: Use anhydrous solvents. Dry all equipment thoroughly. a1_moisture->s1_moisture s1_catalyst Action: Increase AlCl₃ to 1.2-1.5 equivalents. a1_catalyst->s1_catalyst s1_temp Action: Allow to warm to RT after initial cooling. a1_temp->s1_temp

Caption: Decision tree for troubleshooting low yields in the Friedel-Crafts cyclization step.

Part 4: Scale-Up Experimental Protocols & Data

This section provides a representative protocol for a 100g scale synthesis of the final product.

Protocol 1: Intramolecular Friedel-Crafts Cyclization
ReagentMW ( g/mol )AmountMolesEquivalents
(Phenylthio)acetic acid168.20100.0 g0.5941.0
Thionyl Chloride118.9784.8 g (51.7 mL)0.7131.2
Aluminum Chloride133.3495.0 g0.7131.2
Dichloromethane84.931.0 L--
Crushed Ice18.021.0 kg--
Conc. HCl (37%)36.46100 mL--

Procedure:

  • Charge a 2L, 3-neck, oven-dried reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet (connected to a scrubber) with (phenylthio)acetic acid (100.0 g) and dichloromethane (500 mL).

  • Slowly add thionyl chloride (51.7 mL) to the stirred slurry at room temperature over 30 minutes.

  • Heat the mixture to a gentle reflux (~40 °C) for 2 hours until gas evolution ceases and the solution becomes clear.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • In a separate dry flask, add anhydrous aluminum chloride (95.0 g) to dichloromethane (500 mL).

  • Slowly add the cooled acid chloride solution to the AlCl₃ slurry over 1 hour, maintaining the internal temperature below 10 °C.

  • Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor progress by TLC.

  • In a separate 5L vessel, prepare a quench mixture of crushed ice (1.0 kg) and concentrated HCl (100 mL).

  • Slowly transfer the reaction mixture into the vigorously stirred quench pot.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Benzo[b]thiophen-3(2H)-one. Typical Yield: 80-90%.

Protocol 2: Sulfide Oxidation
ReagentMW ( g/mol )Amount (from previous step)MolesEquivalents
Benzo[b]thiophen-3(2H)-one166.21~88.0 g (Assuming 90% yield)0.5301.0
Acetic Acid60.05500 mL--
Hydrogen Peroxide (30% w/w)34.01130 mL1.272.4

Procedure:

  • Charge the reactor with the crude Benzo[b]thiophen-3(2H)-one (~88.0 g) and glacial acetic acid (500 mL).

  • Heat the mixture to 90 °C with stirring.

  • Add 30% hydrogen peroxide (130 mL) dropwise via an addition funnel over 1 hour, monitoring for any significant exotherm.

  • Maintain the reaction at 90-100 °C for 3-5 hours. Monitor the reaction by HPLC until the starting material and sulfoxide intermediate are consumed.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Slowly add the mixture to 1.5 L of cold water with stirring.

  • Filter the resulting solid, wash the filter cake thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven at 50 °C to a constant weight. Typical Yield: 85-95%. Overall Yield: 68-85%.

References

Validation & Comparative

A Comparative Spectroscopic Guide to Benzo[b]thiophene-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of a molecule's structural and electronic properties is paramount. This guide provides an in-depth spectroscopic analysis of Benzo[b]thiophene-3(2H)-one 1,1-dioxide, a versatile heterocyclic compound with significant potential in organic synthesis.[1] By comparing its spectral characteristics with those of structurally related analogs—benzo[b]thiophene, dibenzothiophene sulfone, and a non-aromatic γ-keto sulfone—we aim to provide a comprehensive understanding of how key functional groups influence spectroscopic signatures.

Introduction to this compound

This compound is a tricyclic compound featuring a fused benzene ring, a five-membered thiophene ring oxidized to a sulfone, and a ketone at the 3-position. This unique combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules, including spiroheterocycles.[1] A thorough spectroscopic characterization is essential for its unambiguous identification and for monitoring its transformations in chemical reactions.

Below is a visual representation of the chemical structure of this compound and the comparative compounds discussed in this guide.

cluster_target This compound cluster_comp1 Benzo[b]thiophene cluster_comp2 Dibenzothiophene sulfone cluster_comp3 1-Phenyl-2-(phenylsulfonyl)ethan-1-one node_target node_comp1 node_comp2 node_comp3

Figure 1: Chemical structures of the target and comparative compounds.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and sulfone moieties.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Analysis and Comparison

The most prominent features in the IR spectrum of this compound are the sharp, strong absorption band of the carbonyl group (C=O) and the characteristic symmetric and asymmetric stretching vibrations of the sulfone group (SO₂).

CompoundC=O Stretch (cm⁻¹)SO₂ Asymmetric Stretch (cm⁻¹)SO₂ Symmetric Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
This compound ~1720~1320~1160>3000
Benzo[b]thiophene--->3000
Dibenzothiophene sulfone-~1310~1160>3000
1-Phenyl-2-(phenylsulfonyl)ethan-1-one~1680~1325~1150>3000

Table 1: Comparison of key infrared absorption frequencies.

The carbonyl stretch in this compound appears at a relatively high frequency (~1720 cm⁻¹), which is characteristic of a five-membered ring ketone and is influenced by the electron-withdrawing sulfone group. In contrast, the acyclic γ-keto sulfone, 1-phenyl-2-(phenylsulfonyl)ethan-1-one, exhibits a lower frequency C=O stretch (~1680 cm⁻¹) due to conjugation with the phenyl ring. The sulfone group's asymmetric and symmetric stretching frequencies are consistently observed in the ranges of 1325-1310 cm⁻¹ and 1160-1150 cm⁻¹, respectively, for all sulfone-containing compounds in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the elucidation of the molecular structure.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

¹H NMR Analysis and Comparison

The ¹H NMR spectrum of this compound is distinguished by a singlet for the methylene protons and a complex multiplet for the aromatic protons.

CompoundAromatic Protons (δ, ppm)Methylene Protons (δ, ppm)
This compound 7.5-8.1 (m, 4H)4.28 (s, 2H)
Benzo[b]thiophene7.2-7.9 (m, 6H)-
Dibenzothiophene sulfone7.5-8.2 (m, 8H)-
1-Phenyl-2-(phenylsulfonyl)ethan-1-one7.4-8.0 (m, 10H)4.65 (s, 2H)

Table 2: Comparison of ¹H NMR chemical shifts.

The methylene protons (CH₂) in this compound appear as a sharp singlet at approximately 4.28 ppm. The significant downfield shift of these protons is a direct consequence of the deshielding effect of the adjacent electron-withdrawing carbonyl and sulfone groups. This is a key diagnostic signal for this class of compounds. For comparison, the methylene protons in 1-phenyl-2-(phenylsulfonyl)ethan-1-one are also deshielded, appearing around 4.65 ppm. The aromatic protons of all the benzannulated compounds appear in the expected downfield region (7.2-8.2 ppm).

¹³C NMR Analysis and Comparison

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbonyl carbon and the carbons of the aromatic ring are particularly informative.

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)Methylene Carbon (δ, ppm)
This compound ~190122-140~60
Benzo[b]thiophene-122-140-
Dibenzothiophene sulfone-122-135-
1-Phenyl-2-(phenylsulfonyl)ethan-1-one~192128-138~65

Table 3: Comparison of ¹³C NMR chemical shifts (representative values).

The carbonyl carbon in this compound is expected to resonate at a significantly downfield chemical shift (around 190 ppm), which is characteristic of ketones. The methylene carbon is also shifted downfield due to the neighboring electron-withdrawing groups. The aromatic carbons appear in the typical range of 120-140 ppm.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample is ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Analysis and Comparison

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 182, corresponding to its molecular weight. The fragmentation pattern is heavily influenced by the sulfone group. A characteristic fragmentation of sulfones is the loss of sulfur dioxide (SO₂), which has a mass of 64 amu. Another common fragmentation pathway for ketones is the loss of carbon monoxide (CO), with a mass of 28 amu.

M [C₈H₆O₃S]⁺˙ m/z = 182 M_minus_SO2 [C₈H₆O]⁺˙ m/z = 118 M->M_minus_SO2 - SO₂ M_minus_CO [C₇H₆O₂S]⁺˙ m/z = 154 M->M_minus_CO - CO M_minus_SO2_minus_CO [C₇H₆]⁺˙ m/z = 90 M_minus_SO2->M_minus_SO2_minus_CO - CO

Figure 2: Plausible mass spectral fragmentation of this compound.

In comparison, benzo[b]thiophene (M⁺ at m/z 134) would likely fragment through the loss of acetylene (C₂H₂) or a sulfur atom. Dibenzothiophene sulfone (M⁺ at m/z 216) would also be expected to lose SO₂. The fragmentation of 1-phenyl-2-(phenylsulfonyl)ethan-1-one would be dominated by cleavage of the bond between the carbonyl and the methylene group (α-cleavage).

Conclusion

The spectroscopic analysis of this compound reveals a set of distinct features that are directly attributable to its unique molecular architecture. The high-frequency carbonyl stretch in the IR spectrum, the significantly downfield-shifted methylene proton signal in the ¹H NMR spectrum, and the characteristic loss of SO₂ in the mass spectrum serve as reliable diagnostic markers for this compound. By comparing these spectral data with those of its structural relatives, we gain a deeper appreciation for the interplay of electronic and steric effects on spectroscopic properties. This guide provides a foundational understanding for researchers working with this important synthetic intermediate, enabling its confident identification and utilization in the development of novel chemical entities.

References

A Senior Application Scientist's Guide to the Validation of STAT3 Inhibition by Benzo[b]thiophene-3(2H)-one 1,1-Dioxide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting STAT3, a Core Oncogenic Hub

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that, under normal physiological conditions, remains transiently active, mediating cellular processes like proliferation, differentiation, and survival.[1][2][3] However, in a vast array of human cancers, STAT3 is constitutively activated, hijacking these fundamental processes to drive tumor initiation, progression, metastasis, and chemoresistance.[3][4][5] This persistent activation transforms STAT3 into a central node for oncogenic signaling, making it a high-priority therapeutic target.[4][6][7] The canonical activation pathway involves upstream kinases, primarily Janus kinases (JAKs), which phosphorylate STAT3 at a critical tyrosine residue (Tyr705) upon cytokine or growth factor receptor stimulation.[4][8] This phosphorylation event triggers STAT3 dimerization via reciprocal SH2 domain interactions, followed by nuclear translocation and the activation of target gene transcription.[4][6][8]

// Pathway connections Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3_mono [label="Phosphorylates"]; STAT3_mono -> pSTAT3_mono [style=invis]; pSTAT3_mono -> STAT3_dimer [label="Dimerizes"]; STAT3_dimer -> DNA [label="Translocates &\nBinds"]; DNA -> Transcription [label="Initiates"];

// Inhibition Inhibitor -> pSTAT3_mono [label="Prevents\nDimerization", style=dashed, color="#EA4335", arrowhead=tee]; } Caption: Canonical STAT3 signaling pathway and the primary mechanism of inhibition.

The benzo[b]thiophene 1,1-dioxide scaffold has emerged as a robust framework for developing direct STAT3 inhibitors.[1][2][6] These small molecules are designed to target the SH2 domain of STAT3, a crucial component for its dimerization and subsequent activation.[1][2] By occupying this domain, these analogs effectively block STAT3 phosphorylation and/or prevent the formation of transcriptionally active dimers. This guide provides a comprehensive overview of the experimental methodologies required to rigorously validate the inhibitory action of novel benzo[b]thiophene-3(2H)-one 1,1-dioxide analogs, comparing their performance with established alternatives.

A Validated Workflow for Characterizing STAT3 Inhibitors

A rigorous validation pipeline is essential to confirm that a compound's anti-cancer activity is a direct consequence of STAT3 inhibition. This process can be structured into a multi-tiered approach, moving from direct target engagement to cellular function and finally to a desired phenotypic outcome.

Validation_Workflow cluster_tier1 cluster_tier2 cluster_tier3 tier1 Tier 1: Target Engagement (Biochemical & In Silico) tier2 Tier 2: Cellular Function (Mechanism of Action) tier1->tier2 Confirms On-Target Cellular Activity docking Molecular Docking binding_assay DNA Binding Assay (EMSA/ELISA) tier3 Tier 3: Phenotypic Outcome (Anti-Cancer Effect) tier2->tier3 Links Mechanism to Phenotype pstat3_assay p-STAT3 (Tyr705) Inhibition Assay reporter_assay Luciferase Reporter Assay downstream_genes Target Gene Expression (qPCR/Western) viability_assay Cell Viability Assay (MTT/ATP) apoptosis_assay Apoptosis Assay (Annexin V) migration_assay Cell Migration/Invasion Assay

Tier 1: Confirming Direct Target Engagement

Before assessing cellular effects, it is crucial to establish that the compound physically interacts with the STAT3 protein.

Molecular Docking
  • Causality: In silico molecular docking predicts the binding mode and affinity of the analog within the STAT3 SH2 domain.[1][2] This provides a structural hypothesis for the observed biological activity. The crystal structure of STAT3 (e.g., PDB ID: 1BG1) is used to create a binding pocket where the compound's conformational binding is simulated.[6][9] Favorable interactions, such as hydrogen bonds and hydrophobic contacts, support a direct binding mechanism.[9]

Experimental Protocol: STAT3 DNA Binding Assay (ELISA-based)

This assay quantitatively measures the ability of activated STAT3 from nuclear extracts to bind to its specific DNA consensus sequence, an essential step for its function as a transcription factor. Inhibition of this binding is a key indicator of upstream inhibitory events (e.g., blocked dimerization).

  • Rationale: This assay serves as a functional readout of STAT3 activity. A reduction in DNA binding in the presence of the inhibitor confirms that the compound is disrupting the STAT3 pathway upstream of its transcriptional function. Kits for this purpose are commercially available.[10]

  • Methodology:

    • Prepare Nuclear Extracts: Culture cancer cells with constitutively active STAT3 (e.g., HepG2, MDA-MB-231) and treat with various concentrations of the benzo[b]thiophene analog for 12-24 hours.

    • Isolate nuclear proteins using a commercial nuclear extraction kit. Determine protein concentration using a BCA assay.

    • Binding Reaction: Add equal amounts of nuclear extract to wells of a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site.

    • Incubate for 1 hour to allow STAT3 binding to the DNA.

    • Detection: Wash the wells to remove non-bound proteins. Add a primary antibody specific to STAT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chromogenic HRP substrate and measure the absorbance at the appropriate wavelength (e.g., 450 nm). A decrease in signal relative to untreated controls indicates inhibition of STAT3 DNA-binding activity.[11]

Tier 2: Validating Inhibition of Cellular STAT3 Function

This tier focuses on demonstrating that the compound inhibits the STAT3 signaling cascade within the intact cellular environment.

Experimental Protocol: Western Blot for STAT3 Phosphorylation

The most critical validation step is to demonstrate that the analog inhibits the phosphorylation of STAT3 at Tyr705, the hallmark of its activation.[6][7]

  • Rationale: Directly measuring the phosphorylation status of STAT3 provides the strongest evidence of target engagement in a cellular context. It is essential to also probe for total STAT3 to ensure that the observed decrease in p-STAT3 is due to inhibition of phosphorylation, not a general degradation of the STAT3 protein.

  • Methodology:

    • Cell Treatment: Seed cancer cells (e.g., HCT116, MCF-7) and allow them to adhere overnight. Treat cells with the test compound at various concentrations for a predetermined time (e.g., 6-24 hours).

    • Optional Stimulation: For cells without high basal STAT3 activation, serum-starve them and then stimulate with a known STAT3 activator like Interleukin-6 (IL-6) or Oncostatin M in the presence or absence of the inhibitor.[8][9]

    • Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration of the lysates.

    • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[1]

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate overnight at 4°C with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3. GAPDH or β-actin should be used as a loading control.

    • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis is used to quantify the p-STAT3/total STAT3 ratio.

Experimental Protocol: STAT3-Dependent Dual-Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

  • Rationale: This functional assay directly links the inhibition of STAT3 phosphorylation and dimerization to a downstream consequence: the inability to activate gene transcription. The dual-reporter system (Firefly and Renilla luciferase) allows for normalization of results to transfection efficiency, increasing data reliability.[1][9]

  • Methodology:

    • Transfection: Co-transfect cells (e.g., HEK293T or HepG2) in a 24-well plate with two plasmids: one containing the Firefly luciferase gene under the control of a STAT3-responsive promoter, and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization).[1][9]

    • Treatment: After 24 hours, treat the transfected cells with the benzo[b]thiophene analog at various concentrations for another 24-48 hours. If necessary, stimulate with IL-6 to induce STAT3 activity.[9]

    • Lysis and Measurement: Lyse the cells and measure the luminescence of both Firefly and Renilla luciferases using a luminometer and a dual-luciferase assay kit.

    • Analysis: Calculate the ratio of Firefly to Renilla luciferase activity. A dose-dependent decrease in this ratio indicates specific inhibition of STAT3 transcriptional activity.[2]

Tier 3: Assessing Phenotypic Anti-Cancer Effects

The final validation step is to connect the molecular mechanism of STAT3 inhibition to desired anti-cancer outcomes like reduced cell viability and induction of apoptosis.

Experimental Protocol: Cell Viability Assay (MTT or WST-1)

This is a high-throughput method to determine the compound's effect on cell proliferation and cytotoxicity.

  • Rationale: A primary goal of cancer therapy is to stop the uncontrolled proliferation of tumor cells. This assay quantifies the number of metabolically active, viable cells following treatment, providing a key measure of the compound's potency (IC50 value).[12][13]

  • Methodology:

    • Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.

    • Reagent Addition: Add a tetrazolium salt reagent (e.g., MTT or WST-1) to each well and incubate for 1-4 hours.[13]

    • Measurement: Metabolically active cells will reduce the salt into a colored formazan product.[13] For MTT, a solubilizing agent is added. For WST-1, the product is already soluble. Measure the absorbance at the appropriate wavelength.

    • Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Rationale: Many STAT3 target genes are anti-apoptotic (e.g., Bcl-2, Bcl-xL).[14][15] Therefore, effective STAT3 inhibition is expected to induce programmed cell death (apoptosis). This assay provides definitive evidence of this phenotypic outcome.

  • Methodology:

    • Treatment: Treat cells in a 6-well plate with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Analysis: Analyze the stained cells using a flow cytometer.

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Comparative Performance Analysis

A key part of validating a new inhibitor is benchmarking it against existing compounds. Benzo[b]thiophene 1,1-dioxide analogs have shown potent activity across various cancer cell lines.

Table 1: In Vitro Potency (IC50) of Select Benzo[b]thiophene 1,1-Dioxide Analogs

Compound IDCancer Cell LineIC50 (µM)Key FindingsReference
Compound 8b HepG2 (Liver)3.16Induced G2-phase arrest and apoptosis; inhibited STAT3 phosphorylation.[1][2]
HCT116 (Colon)1.58[1][2]
MCF-7 (Breast)4.21[1][2]
Compound 6o MCF-7 (Breast)1.1Decreased p-STAT3 (Tyr705) levels; induced apoptosis and ROS generation.[6][7]
HeLa (Cervical)2.5[6][7]
Compound 15 MDA-MB-468 (Breast)0.33Inhibited STAT3 phosphorylation without affecting upstream kinases (Src, Jak2).[14]
DU145 (Prostate)0.75Showed significant in vivo antitumor activity.[14]
Compound 7a 4T1 (Breast)1.74Targeted mitochondria; inhibited both p-STAT3 (Tyr705) and p-STAT3 (Ser727).[16]

Table 2: Comparison with Alternative STAT3 Inhibitors

Inhibitor ClassExample(s)Mechanism of ActionSelectivityKey Advantages / Disadvantages
Benzo[b]thiophene Dioxides Stattic, Cmpd 8b, Cmpd 15 Binds to SH2 domain, preventing dimerization.[6][17]Generally selective for STAT3 over other STATs, but off-target effects can exist.[16][18]Good cell permeability; established scaffold. Some analogs show ROS generation.[2][6]
Naphthalene-based Napabucasin (BBI608) Inhibits STAT3-driven gene transcription.[19]Also affects other pathways (e.g., β-catenin).In clinical trials; targets cancer stemness. Broader mechanism may lead to more side effects.
Peptidomimetics S3I-201 Mimics the p-Tyr-peptide sequence to bind the SH2 domain.Designed for high selectivity.Generally poor cell permeability and in vivo stability, limiting clinical translation.
Oligonucleotides AZD9150 Antisense oligonucleotide that binds to STAT3 mRNA, leading to its degradation.[20]Highly specific for STAT3.Different delivery and pharmacokinetic profile than small molecules; requires infusion.

Conclusion and Future Outlook

The validation of STAT3 inhibition by this compound analogs requires a systematic and multi-faceted experimental approach. The evidence strongly suggests that this chemical scaffold is a highly effective starting point for developing potent and selective STAT3 inhibitors. By following a logical workflow—from confirming target engagement with binding assays, to demonstrating mechanistic inhibition of phosphorylation and transcriptional activity, and finally linking this to anti-proliferative and pro-apoptotic phenotypes—researchers can build a robust data package.

Comparative analysis reveals that these analogs exhibit potencies in the low micromolar to nanomolar range, rivaling or exceeding other classes of STAT3 inhibitors.[14] Future work should focus on optimizing selectivity to minimize off-target effects, improving pharmacokinetic properties for better in vivo efficacy, and exploring their potential in combination therapies to overcome resistance in cancer treatment.

References

A Senior Application Scientist's Comparative Guide to the Synthesis of Benzo[b]thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the benzo[b]thiophene scaffold is a cornerstone of innovation. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics necessitates a deep understanding of its synthesis. This guide provides a comparative analysis of key synthetic methodologies, offering insights into their mechanisms, practical applications, and inherent limitations.

Introduction: The Significance of the Benzo[b]thiophene Core

The benzo[b]thiophene moiety, an isostere of indole, is a privileged heterocyclic system in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs, including the selective estrogen receptor modulator Raloxifene, the antipsychotic Sertindole, and the 5-lipoxygenase inhibitor Zileuton. The continued exploration of new biological targets for benzo[b]thiophene derivatives underscores the importance of efficient and versatile synthetic routes to this valuable scaffold.[2]

This guide will delve into a comparative study of prominent synthetic strategies, evaluating them based on yield, substrate scope, reaction conditions, and scalability. We will explore classical methods and modern transition-metal-catalyzed approaches, providing detailed experimental protocols and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.

Comparative Analysis of Key Synthetic Strategies

The synthesis of the benzo[b]thiophene core can be broadly categorized into several approaches. Here, we compare five prominent methods: Electrophilic Cyclization of o-Alkynyl Thioanisoles, Transition-Metal-Catalyzed Annulation, the Gewald Reaction, the Fiesselmann Thiophene Synthesis, and the Intramolecular Wittig Reaction.

Data Presentation: A Head-to-Head Comparison
Method General Transformation Typical Yields (%) Reaction Temperature Reaction Time Key Advantages Key Disadvantages
Electrophilic Cyclization o-Alkynyl Thioanisole → 2,3-Disubstituted Benzo[b]thiophene70-98%Room Temperature1-24 hMild conditions, high yields, excellent functional group tolerance.[3]Requires pre-functionalized starting materials.
Transition-Metal Catalysis o-Halothiophenol + Alkyne → 2-Substituted Benzo[b]thiophene60-90%80-120 °C12-24 hGood yields, access to diverse 2-substituted derivatives.Potential for metal contamination, sometimes harsh conditions.[4]
Gewald Reaction Ketone/Aldehyde + Activated Nitrile + Sulfur → 2-Aminobenzo[b]thiophene40-85%50-80 °C2-12 hOne-pot, multicomponent reaction, readily available starting materials.[5]Limited to 2-amino derivatives, can have substrate limitations.[6]
Fiesselmann Synthesis α,β-Acetylenic Ester + Thioglycolic Acid Derivative → 3-Hydroxy-2-carboxybenzo[b]thiophene50-80%Reflux4-12 hAccess to unique 3-hydroxy-2-carboxy substitution patterns.Requires specific acetylenic esters and thioglycolic acid derivatives.
Intramolecular Wittig Reaction o-Thiol-substituted Phosphonium Salt + Acyl Chloride → 2-Substituted Benzo[b]thiophene65-90%Reflux2-6 hMild conditions, good yields for 2-aryl and 2-alkyl derivatives.Requires synthesis of the phosphonium salt precursor.

In-Depth Analysis of Synthetic Methodologies

Electrophilic Cyclization of o-Alkynyl Thioanisoles

This modern and powerful method provides access to a wide range of 2,3-disubstituted benzo[b]thiophenes under remarkably mild conditions. The causality behind its effectiveness lies in the generation of a reactive electrophilic species that triggers an intramolecular cyclization.

Mechanistic Insight: The reaction is initiated by the attack of the alkyne on an electrophile (e.g., I+, Br+, S+). This forms a cyclic intermediate which is then attacked by the nucleophilic sulfur atom. Subsequent rearomatization and, in the case of thioanisoles, demethylation, affords the final product.

Experimental Workflow:

cluster_0 Starting Materials & Reagents cluster_1 Reaction cluster_2 Workup & Purification o-Alkynyl Thioanisole o-Alkynyl Thioanisole Mixing at RT Mixing at RT o-Alkynyl Thioanisole->Mixing at RT Electrophile (e.g., I2, NBS) Electrophile (e.g., I2, NBS) Electrophile (e.g., I2, NBS)->Mixing at RT Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2)->Mixing at RT Stirring (1-24h) Stirring (1-24h) Mixing at RT->Stirring (1-24h) Quenching Quenching Stirring (1-24h)->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Workflow for Electrophilic Cyclization.

Detailed Experimental Protocol:

  • Materials: o-Alkynyl thioanisole (1.0 mmol), N-Iodosuccinimide (NIS) (1.2 mmol), Dichloromethane (DCM) (10 mL).

  • Procedure:

    • To a solution of o-alkynyl thioanisole in DCM, add NIS in one portion at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted benzo[b]thiophene.

Transition-Metal-Catalyzed Annulation

Palladium and copper catalysts have revolutionized the synthesis of benzo[b]thiophenes, allowing for the coupling of readily available starting materials. A common and effective route involves the reaction of an o-halothiophenol with a terminal alkyne.

Mechanistic Insight: The catalytic cycle typically begins with the oxidative addition of the o-halothiophenol to the metal center. This is followed by coordination of the alkyne and subsequent insertion. Reductive elimination then furnishes the benzo[b]thiophene product and regenerates the active catalyst.

Experimental Workflow:

cluster_0 Reactants & Catalyst cluster_1 Reaction cluster_2 Purification o-Iodothiophenol o-Iodothiophenol Heating under Inert Atmosphere Heating under Inert Atmosphere o-Iodothiophenol->Heating under Inert Atmosphere Terminal Alkyne Terminal Alkyne Terminal Alkyne->Heating under Inert Atmosphere Pd or Cu Catalyst Pd or Cu Catalyst Pd or Cu Catalyst->Heating under Inert Atmosphere Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Heating under Inert Atmosphere Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Heating under Inert Atmosphere Filtration Filtration Heating under Inert Atmosphere->Filtration Extraction Extraction Filtration->Extraction Chromatography Chromatography Extraction->Chromatography Final Product Final Product Chromatography->Final Product

Caption: Workflow for Transition-Metal-Catalyzed Synthesis.

Detailed Experimental Protocol:

  • Materials: o-Iodothiophenol (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh3)4 (0.05 mmol), CuI (0.1 mmol), K2CO3 (2.0 mmol), DMF (5 mL).

  • Procedure:

    • To a flame-dried Schlenk flask, add Pd(PPh3)4, CuI, and K2CO3.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add DMF, o-iodothiophenol, and the terminal alkyne via syringe.

    • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to yield the 2-substituted benzo[b]thiophene.

The Gewald Reaction

A classic multicomponent reaction, the Gewald synthesis offers a straightforward route to 2-aminobenzo[b]thiophenes from simple starting materials. Its enduring appeal lies in its operational simplicity and the value of its products as synthetic intermediates.

Mechanistic Insight: The reaction proceeds through a Knoevenagel condensation between the ketone/aldehyde and the activated nitrile, followed by the addition of sulfur to the α-carbon of the condensation product. Intramolecular cyclization and subsequent tautomerization lead to the final 2-aminothiophene.[7]

Experimental Workflow:

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Isolation Ketone/Aldehyde Ketone/Aldehyde Reflux Reflux Ketone/Aldehyde->Reflux Activated Nitrile Activated Nitrile Activated Nitrile->Reflux Elemental Sulfur Elemental Sulfur Elemental Sulfur->Reflux Base (e.g., Morpholine) Base (e.g., Morpholine) Base (e.g., Morpholine)->Reflux Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reflux Cooling & Precipitation Cooling & Precipitation Reflux->Cooling & Precipitation Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Final Product Final Product Filtration & Washing->Final Product

Caption: Workflow for the Gewald Reaction.

Detailed Experimental Protocol:

  • Materials: Cyclohexanone (10 mmol), malononitrile (10 mmol), elemental sulfur (12 mmol), morpholine (10 mmol), ethanol (20 mL).

  • Procedure:

    • In a round-bottom flask, combine cyclohexanone, malononitrile, and elemental sulfur in ethanol.

    • Add morpholine dropwise to the stirred mixture.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Cool the mixture to room temperature, then place it in an ice bath to induce precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides a unique entry to 3-hydroxy-2-carboxybenzo[b]thiophene derivatives, which can be valuable for further functionalization. This method involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative.[8]

Mechanistic Insight: The reaction is initiated by the Michael addition of the deprotonated thioglycolic acid derivative to the α,β-acetylenic ester. A second intramolecular Michael addition leads to a cyclic intermediate, which then undergoes tautomerization to the aromatic thiophene.[9][10]

Experimental Workflow:

cluster_0 Reactants cluster_1 Reaction cluster_2 Workup alpha,beta-Acetylenic Ester alpha,beta-Acetylenic Ester Reflux Reflux alpha,beta-Acetylenic Ester->Reflux Thioglycolic Acid Derivative Thioglycolic Acid Derivative Thioglycolic Acid Derivative->Reflux Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Reflux Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Reflux Acidification Acidification Reflux->Acidification Extraction Extraction Acidification->Extraction Crystallization Crystallization Extraction->Crystallization Final Product Final Product Crystallization->Final Product

Caption: Workflow for the Fiesselmann Thiophene Synthesis.

Detailed Experimental Protocol:

  • Materials: Methyl propiolate (10 mmol), methyl thioglycolate (10 mmol), sodium methoxide (12 mmol), methanol (25 mL).

  • Procedure:

    • Dissolve sodium methoxide in methanol in a round-bottom flask under an inert atmosphere.

    • Add methyl thioglycolate dropwise to the cooled solution.

    • Add methyl propiolate dropwise, maintaining a low temperature.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify the product by recrystallization or column chromatography.

Intramolecular Wittig Reaction

The intramolecular Wittig reaction offers a mild and efficient method for the synthesis of 2-substituted benzo[b]thiophenes. This approach relies on the formation of a phosphonium ylide that undergoes cyclization with an adjacent ester or thioester functionality.

Mechanistic Insight: An o-mercaptobenzyl alcohol is first converted to the corresponding triphenylphosphonium salt. Acylation of the thiol with an acyl chloride, followed by in-situ ylide formation with a base, leads to an intramolecular Wittig reaction with the newly formed thioester. This results in the formation of the benzo[b]thiophene ring and triphenylphosphine oxide as a byproduct.[11][12]

Experimental Workflow:

cluster_0 Precursor Synthesis cluster_1 One-Pot Reaction cluster_2 Purification o-Mercaptobenzyl Alcohol o-Mercaptobenzyl Alcohol Phosphonium Salt Phosphonium Salt o-Mercaptobenzyl Alcohol->Phosphonium Salt Acylation & Cyclization Acylation & Cyclization Phosphonium Salt->Acylation & Cyclization Chromatography Chromatography Acylation & Cyclization->Chromatography Acyl Chloride Acyl Chloride Acyl Chloride->Acylation & Cyclization Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Acylation & Cyclization Final Product Final Product Chromatography->Final Product

Caption: Workflow for Intramolecular Wittig Reaction.

Detailed Experimental Protocol:

  • Materials: (2-Mercaptobenzyl)triphenylphosphonium bromide (1.0 mmol), acyl chloride (1.1 mmol), triethylamine (2.5 mmol), toluene (15 mL).

  • Procedure:

    • Suspend the phosphonium salt in dry toluene under an inert atmosphere.

    • Add the acyl chloride, followed by the dropwise addition of triethylamine.

    • Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

    • After cooling, filter the reaction mixture to remove triethylamine hydrobromide.

    • Concentrate the filtrate and purify the residue by column chromatography to afford the 2-substituted benzo[b]thiophene.

Conclusion and Future Outlook

The synthesis of benzo[b]thiophenes is a mature field, yet it continues to evolve with the development of more efficient, sustainable, and versatile methodologies. For the practicing chemist, the choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • Electrophilic cyclization stands out for its mild conditions and high yields, making it an excellent choice for the synthesis of complex, functionalized benzo[b]thiophenes.

  • Transition-metal catalysis offers a robust and versatile approach to a wide range of derivatives, particularly when starting from simple, commercially available precursors.

  • The Gewald reaction remains a highly practical method for accessing 2-aminobenzo[b]thiophenes, which are valuable building blocks for further chemical exploration.

  • The Fiesselmann synthesis and intramolecular Wittig reaction provide access to specific substitution patterns that may be difficult to achieve through other means.

Future research in this area will likely focus on the development of even more environmentally benign methods, such as C-H activation and photocatalysis, as well as the application of enzymatic and flow chemistry approaches to the synthesis of this important heterocyclic scaffold.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzo[b]thiophene STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a pivotal oncogenic driver, making it a high-priority target for drug development. Its constitutive activation is a hallmark of numerous malignancies, promoting tumor cell proliferation, survival, invasion, and immunosuppression. Among the diverse chemical scaffolds explored for STAT3 inhibition, benzo[b]thiophene derivatives have shown considerable promise. This guide provides a comprehensive comparison of the preclinical efficacy of notable benzo[b]thiophene-based STAT3 inhibitors, critically examining their performance in both controlled in vitro environments and complex in vivo models.

The Central Role of STAT3 in Oncology

The STAT3 signaling cascade is a tightly regulated pathway essential for normal cellular processes. However, in many cancers, this pathway is aberrantly and persistently activated. Cytokines and growth factors trigger the phosphorylation of STAT3 by Janus kinases (JAKs) and other tyrosine kinases. This phosphorylation event induces STAT3 dimerization, nuclear translocation, and subsequent binding to DNA, leading to the transcription of a wide array of genes implicated in tumorigenesis. The critical role of STAT3 in cancer progression underscores the therapeutic potential of its inhibition.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_monomer STAT3 JAK->STAT3_monomer Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3_monomer->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: The canonical STAT3 signaling pathway, a key target in cancer therapy.

In Vitro Efficacy: A Head-to-Head Comparison

The initial evaluation of any potential therapeutic agent relies on robust in vitro assays to determine its potency and mechanism of action. For STAT3 inhibitors, key metrics include the half-maximal inhibitory concentration (IC50) against various cancer cell lines and the ability to suppress STAT3 phosphorylation. The following table summarizes the reported in vitro activities of several prominent benzo[b]thiophene STAT3 inhibitors.

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
Stattic CCRF-CEM (T-ALL)Cell Viability3.188[1]
Jurkat (T-ALL)Cell Viability4.89[1]
MDA-MB-231 (Breast)Cell Viability5.5[2]
PC3 (Prostate)Cell Viability1.7[2]
Compound 15 A549 (Lung)Cell Viability0.33[3]
HeLa (Cervical)Cell Viability0.42[3]
MCF-7 (Breast)Cell Viability0.75[3]
Compound 6o MDA-MB-231 (Breast)Cell ViabilityNot specified[4]
MCF-7 (Breast)Cell ViabilityNot specified[4]
HeLa (Cervical)STAT3 Luciferase Reporter~4.0 (48% inhibition)[4]
Compound 8b HepG2, MDA-MB-231, MCF-7, HCT116Cell ViabilityNot specified[5]
HepG2STAT3 Luciferase ReporterSignificant inhibition[5]
Compound 7a 4T1 (Breast)Cell ViabilityPotent activity[6]
K2071 Glioblastoma cell linesCell ViabilityCytotoxic[1][4]

Expert Interpretation: The in vitro data reveals that the benzo[b]thiophene scaffold is a versatile starting point for developing potent STAT3 inhibitors. "Compound 15" demonstrates particularly impressive low micromolar to nanomolar IC50 values across multiple cell lines, suggesting broad applicability. "Stattic", a widely used research tool, shows moderate potency. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. The luciferase reporter assay for "Compound 6o" provides direct evidence of STAT3 pathway inhibition.

The Crucial Transition to In Vivo Models

While in vitro assays are indispensable for initial screening, they do not recapitulate the complex physiological environment of a living organism. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), bioavailability, and tumor microenvironment interactions can significantly impact a drug's efficacy. Therefore, evaluation in preclinical in vivo models, typically xenografts in immunodeficient mice, is a critical step in the drug development pipeline.

InVivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous/ Orthotopic Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Dosing Drug Administration (e.g., i.p., oral) Randomization->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis Tumor Weight, Immunohistochemistry (p-STAT3), Western Blot Euthanasia->Analysis Data_Analysis Statistical Analysis of Tumor Growth Inhibition Analysis->Data_Analysis

Caption: A generalized workflow for evaluating the in vivo efficacy of STAT3 inhibitors.

In Vivo Efficacy: A Comparative Analysis

The true therapeutic potential of a STAT3 inhibitor is ultimately determined by its ability to suppress tumor growth in a living system. The following table summarizes the available in vivo data for the benzo[b]thiophene inhibitors discussed.

CompoundAnimal ModelTumor TypeDosing RegimenOutcomeReference
Stattic Xenograft MiceT-cell Acute Lymphoblastic Leukemia15 and 30 mg/kg, i.p., 3 times/weekSignificant, dose-dependent tumor growth reduction[1]
Xenograft MiceCervical CancerNot specifiedDecreased tumor growth[7]
Compound 15 Xenograft MiceNot specifiedNot specifiedSignificant antitumor responses with less toxicity than Doxorubicin[2]
Compound 7a Xenograft Mice4T1 Breast CancerNot specifiedSuppressed tumor growth[6]
Compound 6o ---In vivo studies mentioned as ongoing[4]
Compound 8b ---In vivo activity mentioned but not detailed[5]
K2071 Mice-Not specifiedWell-tolerated with no acute toxicity[1][4]

Expert Interpretation: The available in vivo data, although not exhaustive for all compounds, demonstrates that benzo[b]thiophene STAT3 inhibitors can translate their in vitro activity into tangible antitumor effects. "Stattic" has shown efficacy in multiple xenograft models, validating its use as a proof-of-concept tool. The promising results for "Compound 15" and "Compound 7a" highlight the potential for developing derivatives with improved therapeutic windows. The lack of detailed published in vivo data for "Compound 6o" and "Compound 8b" represents a current knowledge gap that will be crucial to address for their further development. The favorable tolerability profile of "K2071" is an encouraging sign for its potential clinical translation.

The In Vitro-In Vivo Correlation: A Critical Discussion

A key challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy. Several factors contribute to this phenomenon:

  • Off-Target Effects: Some compounds may exhibit cytotoxicity in in vitro assays through mechanisms independent of their intended target. For instance, some studies suggest that "Stattic" can have STAT3-independent effects[2][8].

  • Tumor Microenvironment: The complex interplay between tumor cells, stromal cells, immune cells, and the extracellular matrix in the tumor microenvironment can influence drug response in ways that are not captured by simple cell culture models.

Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and validity of research findings, the use of standardized and well-documented experimental protocols is paramount. Below are detailed methodologies for key assays used in the evaluation of STAT3 inhibitors.

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the benzo[b]thiophene STAT3 inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for STAT3 Phosphorylation
  • Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer the benzo[b]thiophene STAT3 inhibitor at the predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage).

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Analysis: Weigh the tumors and perform further analysis such as immunohistochemistry for p-STAT3 or western blotting of tumor lysates.

Conclusion and Future Directions

The benzo[b]thiophene scaffold has proven to be a fertile ground for the discovery of novel and potent STAT3 inhibitors. While several compounds have demonstrated encouraging in vitro activity and, in some cases, promising in vivo efficacy, the path to clinical application requires a more comprehensive understanding of their pharmacological properties. Future research should focus on:

  • Head-to-Head Preclinical Trials: Conducting direct comparative studies of the most promising benzo[b]thiophene derivatives in standardized in vitro and in vivo models to provide a clearer picture of their relative potency and therapeutic index.

  • Detailed Pharmacokinetic Profiling: Thorough investigation of the ADME properties of these compounds is essential to optimize dosing regimens and predict their behavior in humans.

  • Elucidation of Off-Target Effects: Rigorous assessment of the selectivity of these inhibitors is crucial to minimize potential toxicities.

  • Exploration of Combination Therapies: Investigating the synergistic effects of benzo[b]thiophene STAT3 inhibitors with standard-of-care chemotherapies or other targeted agents could lead to more effective treatment strategies.

By addressing these key areas, the scientific community can continue to build upon the promising foundation laid by the current generation of benzo[b]thiophene STAT3 inhibitors and ultimately translate these scientific discoveries into meaningful clinical benefits for cancer patients.

References

"Assessing the purity of synthesized Benzo[b]thiophene-3(2H)-one 1,1-dioxide"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Benzo[b]thiophene-3(2H)-one 1,1-dioxide

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful scientific data. This is particularly true for versatile synthetic intermediates like this compound, a scaffold of significant interest in the development of novel therapeutics, including potent STAT3 inhibitors.[1][2] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this key compound, grounded in practical expertise and scientific integrity.

The Synthetic Landscape and Potential Impurities

The purity of a final compound is intrinsically linked to its synthetic route. This compound is typically synthesized via the oxidation of benzo[b]thiophen-3(2H)-one, which itself can be prepared through various methods. A common laboratory-scale synthesis involves the oxidation of benzo[b]thiophene using an oxidizing agent like hydrogen peroxide in acetic acid.[3]

Understanding the potential side reactions and incomplete conversions is paramount to identifying likely impurities. These can include:

  • Unreacted Starting Material: Benzo[b]thiophene.

  • Partially Oxidized Intermediates: Benzo[b]thiophene-3(2H)-one.

  • Over-oxidized or Rearranged Products: Depending on the reaction conditions.

  • Reagents and Solvents: Residual acetic acid, for instance.

The choice of analytical techniques must be tailored to effectively detect and quantify these potential contaminants.

A Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is invariably the most robust strategy for purity determination. No single technique is infallible; instead, their orthogonal (different and independent) nature provides a comprehensive purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules.[4][5] For this compound, both ¹H and ¹³C NMR are indispensable.

  • Expertise & Experience: The ¹H NMR spectrum will provide a unique fingerprint of the molecule. The aromatic protons will appear in a distinct region, while the methylene protons adjacent to the carbonyl and sulfone groups will have a characteristic chemical shift. The presence of signals corresponding to starting materials or other impurities can be readily identified. Quantitative NMR (qNMR) can be employed for a highly accurate purity assessment by integrating the signals of the target compound against a certified internal standard.[6][7][8] This technique is non-destructive, allowing the sample to be recovered and used for further experiments.[5]

  • Trustworthiness: The self-validating nature of NMR lies in the consistency of chemical shifts, coupling constants, and integration values with the expected structure. Any deviation signals the presence of an impurity.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Synthesized Compound Solvent Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Standard Internal Standard (for qNMR) NMR_Tube NMR Tube NMR_Spectrometer NMR Spectrometer Acquire_1H Acquire ¹H Spectrum Acquire_13C Acquire ¹³C Spectrum Acquire_2D Acquire 2D Spectra (e.g., COSY, HSQC) Process_Spectra Process Spectra (Phasing, Baseline Correction) Assign_Signals Assign Signals Integrate_Signals Integrate Signals Purity_Calculation Calculate Purity (qNMR)

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering exceptional separation capabilities.[9] For a sulfone-containing molecule like this compound, a reversed-phase (RP-HPLC) method is typically the first choice.[10][11]

  • Expertise & Experience: An RP-HPLC method, often using a C18 column, separates compounds based on their hydrophobicity. A gradient elution with a mobile phase of water and acetonitrile or methanol is a good starting point. The purity is determined by the area percentage of the main peak in the chromatogram. It is crucial to use a detector that provides a response for all potential impurities, such as a UV detector set at a wavelength where both the main compound and expected impurities absorb. For unknown impurities, a Diode Array Detector (DAD) or a Mass Spectrometer (MS) as a detector is highly advantageous.

  • Trustworthiness: A key aspect of a self-validating HPLC method is peak purity analysis using a DAD, which can indicate if a single chromatographic peak consists of more than one compound. Furthermore, employing an orthogonal HPLC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), can help to separate polar impurities that might not be well-resolved by RP-HPLC.[12]

Mass Spectrometry (MS): The Molecular Weight Confirmer

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its identity.[4] When coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS), it becomes a formidable tool for identifying impurities.[9]

  • Expertise & Experience: For this compound (C₈H₆O₃S, MW: 182.19 g/mol ), a high-resolution mass spectrometer (HRMS) can confirm the elemental composition. In an LC-MS analysis, the mass spectrum of each eluting peak can be obtained, allowing for the identification of impurities even at very low levels. The fragmentation pattern observed in the mass spectrum can provide structural clues about the impurities.[13][14]

  • Trustworthiness: The high accuracy of HRMS provides a high degree of confidence in the molecular formula of the synthesized compound and any detected impurities.

Elemental Analysis: The Fundamental Composition Check

Elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur in the sample.[15][16] This classical technique is a fundamental check of purity.[17]

  • Expertise & Experience: The experimentally determined percentages of C, H, and S should be within ±0.4% of the theoretical values for a pure sample. A significant deviation suggests the presence of impurities, such as residual solvents or inorganic salts.

  • Trustworthiness: While powerful, elemental analysis can be misleading if the impurities have a similar elemental composition to the target compound.[18] Therefore, it should always be used in conjunction with other analytical techniques.[19][20]

Comparative Summary of Analytical Techniques

TechniquePrincipleStrengthsLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.[21]Provides detailed structural information, non-destructive, excellent for quantification (qNMR).[5][7]Relatively low sensitivity compared to MS, can have overlapping signals in complex mixtures.
HPLC Differential partitioning of analytes between a mobile and stationary phase.[18]High separation efficiency, widely applicable, well-established for purity determination.[9][10]Requires a chromophore for UV detection, can be destructive, method development can be time-consuming.
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.[4]High sensitivity, provides molecular weight and structural information, excellent for impurity identification.[9]May not be quantitative without standards, can have matrix effects.
Elemental Analysis Determines the elemental composition of a sample.[17]Provides fundamental confirmation of composition, good for detecting inorganic impurities.[15][16]Insensitive to impurities with similar elemental composition, requires a relatively large sample size.[18]

Recommended Experimental Protocols

Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and a similar amount of a certified internal standard (e.g., maleic anhydride) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation and accurate integration.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Calculation: Integrate a well-resolved signal of the analyte and a signal from the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.

Protocol 2: Purity Assessment by RP-HPLC-DAD
  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) at 254 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the area percentage of the main peak. Perform peak purity analysis on the main peak to check for co-eluting impurities.

Logical Framework for Purity Assessment

Purity_Assessment_Logic cluster_initial_screening Initial Screening cluster_primary_analysis Primary Quantitative & Qualitative Analysis cluster_confirmatory_analysis Confirmatory Analysis Start Synthesized Benzo[b]thiophene- 3(2H)-one 1,1-dioxide TLC Thin Layer Chromatography (TLC) Start->TLC Melting_Point Melting Point Determination Start->Melting_Point NMR ¹H and ¹³C NMR TLC->NMR Melting_Point->NMR HPLC RP-HPLC-DAD NMR->HPLC MS High-Resolution Mass Spectrometry (HRMS) HPLC->MS Elemental Elemental Analysis HPLC->Elemental Decision Purity > 95% and Structure Confirmed? MS->Decision Elemental->Decision Final_Product Pure Compound for Further Use Decision->Final_Product Yes Purification Further Purification (e.g., Recrystallization, Chromatography) Decision->Purification No Purification->Start Re-analyze

Conclusion

The assessment of purity for a critical synthetic intermediate like this compound demands a rigorous and multi-faceted analytical approach. Relying on a single technique can lead to an incomplete and potentially misleading purity profile. By synergistically employing NMR for structural confirmation and quantification, HPLC for high-resolution separation, mass spectrometry for molecular weight verification, and elemental analysis for fundamental compositional validation, researchers can ensure the highest degree of confidence in their synthesized material. This, in turn, underpins the integrity and reproducibility of subsequent research and development endeavors.

References

A Comparative Guide to the Molecular Docking of Benzo[b]thiophene-3(2H)-one 1,1-dioxide Derivatives with STAT3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking studies of Benzo[b]thiophene-3(2H)-one 1,1-dioxide derivatives targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein. We will explore the structural basis for their inhibitory activity, compare their binding modes with other known STAT3 inhibitors, and provide a validated, step-by-step protocol for conducting similar in silico investigations.

The Rationale for Targeting STAT3 in Drug Discovery

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that has garnered significant attention as a therapeutic target, particularly in oncology.[1][2] In healthy cells, STAT3 activation is a transient and tightly regulated process, relaying signals from cytokines and growth factors from the cell membrane to the nucleus to control genes involved in cell proliferation, survival, and differentiation.[3][4][5]

However, in a vast number of human cancers, STAT3 is constitutively activated, meaning it is persistently "on."[6] This aberrant signaling drives the transcription of genes that promote tumor growth, angiogenesis, metastasis, and resistance to apoptosis (programmed cell death).[4][7] Consequently, inhibiting the STAT3 signaling pathway has emerged as a compelling strategy for cancer therapy.[1][6][8]

The STAT3 protein has several distinct functional domains, but the Src Homology 2 (SH2) domain is of paramount importance for its activation.[4][9][10] The SH2 domain is responsible for the dimerization of two STAT3 monomers, a critical step before the complex can translocate to the nucleus and exert its function.[9][11][12] Therefore, designing small molecules that can bind to the SH2 domain and prevent this dimerization is the most common and validated approach to STAT3 inhibition.[6][12]

STAT3_Signaling_Pathway Cytokine Cytokine / Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3_cyto Latent STAT3 (Cytoplasm) JAK->STAT3_cyto Phosphorylates (Y705) pSTAT3 Phosphorylated STAT3 (pY705) STAT3_cyto->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization (via SH2 domain) STAT3_nuc STAT3 Dimer (Nucleus) Dimer->STAT3_nuc Nuclear Translocation DNA DNA STAT3_nuc->DNA Binds Gene_Transcription Gene Transcription (Proliferation, Survival, etc.) DNA->Gene_Transcription Promotes Inhibitor Benzo[b]thiophene 1,1-dioxide Derivative Inhibitor->Dimer Blocks Dimerization

Caption: Canonical STAT3 signaling pathway and point of inhibition.

Benzo[b]thiophene 1,1-dioxides: A Privileged Scaffold for STAT3 Inhibition

The benzo[b]thiophene 1,1-dioxide core structure has proven to be a valuable scaffold in the design of novel STAT3 inhibitors.[3][5][13] Derivatives of this class, including 2-carbonylbenzo[b]thiophene 1,1-dioxides (CBTs), have demonstrated potent antiproliferative activity by directly targeting the STAT3 pathway.[2][14]

The rationale behind using this scaffold is its ability to effectively occupy the binding pocket of the STAT3 SH2 domain, mimicking the interactions of the natural phosphotyrosine residue required for dimerization.[14] Through medicinal chemistry efforts, various substitutions on this core have been explored to enhance potency, selectivity, and drug-like properties.[13][14]

Comparative Analysis of Docking Performance

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16] In this context, it is used to predict how benzo[b]thiophene derivatives bind to the STAT3 SH2 domain, providing insights into their mechanism of action and allowing for a comparison of their binding affinities.[3][11][17]

Below is a comparative summary of docking results for selected benzo[b]thiophene 1,1-dioxide derivatives and other benchmark STAT3 inhibitors. The binding interactions are primarily focused on the SH2 domain, which is the most common target for these compounds.[3][5][12][14][18]

Compound/SeriesTarget DomainKey Interacting Residues (Predicted)Key Findings & Experimental ValidationReference
Compound 8b SH2 DomainNot explicitly detailed, but shown to occupy the pocket well.Showed potent anticancer activity, induced apoptosis, blocked the cell cycle, and significantly inhibited STAT3 phosphorylation. Validated by luciferase reporter gene assays.[3][5]
Compound 15 SH2 DomainNot explicitly detailed.Exhibited potent antitumor activity (IC50 in the 0.33-0.75 µM range) and inhibited STAT3 phosphorylation without affecting upstream kinases like Src and Jak2.[13]
CBT Derivatives (e.g., 6o) SH2 DomainDesigned to inhibit the pTyr705 site.The most potent compound, 6o, decreased the phosphorylation level of STAT3 at Tyr705 and induced apoptosis. Validated by luciferase reporter assays.[2][14]
Stattic SH2 DomainBinds to the cleft of the STAT3 SH2 domain.A well-known STAT3 inhibitor, though some studies suggest it may have off-target effects and lack specificity.[14][17][19][20]
S3I-201 SH2 DomainTargets the SH2 domain.A benchmark STAT3 inhibitor used for comparison; shown to disrupt STAT3 dimerization.[12][19]
Napabucasin (BBI-608) DNA-Binding Domain (DBD)H332, P333, R335, K573, D570A clinical candidate that binds to a different pocket between the linker and the DNA-binding domain, representing an alternative inhibition strategy.[8]

Expert Analysis: The docking studies consistently predict that benzo[b]thiophene 1,1-dioxide derivatives favorably occupy the SH2 domain pocket.[3][5] The causality behind their effectiveness lies in their structural ability to disrupt the crucial pTyr-SH2 interaction that precedes STAT3 dimerization. While docking scores provide a useful metric for initial screening, the true validation of these computational models comes from experimental data. Assays measuring the inhibition of STAT3 phosphorylation (p-STAT3 levels) and STAT3-dependent gene expression (e.g., via luciferase reporters) are critical for confirming the in silico predictions.[2][3][11]

Self-Validating Experimental Protocol: A Step-by-Step Guide to Docking Studies

This section provides a detailed, field-proven protocol for conducting a molecular docking study of a novel this compound derivative against the STAT3 SH2 domain. Each step is designed to ensure scientific rigor and reproducibility.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis & Validation Phase PDB 1. Protein Preparation - Download STAT3 Structure (e.g., 6NJS) - Remove water, ligands - Add hydrogens, assign charges Grid 3. Grid Generation - Define binding site box - Center on SH2 domain PDB->Grid Ligand 2. Ligand Preparation - Sketch 2D structure - Convert to 3D - Energy Minimization Ligand->Grid Docking 4. Run Docking - Use software (e.g., AutoDock) - Generate multiple binding poses Grid->Docking Analysis 5. Result Analysis - Rank poses by score - Visualize interactions (H-bonds, hydrophobic) Docking->Analysis Validation 6. Experimental Validation - p-STAT3 Western Blot - Luciferase Assay - Cell Viability (IC50) Analysis->Validation Hypothesis for Testing

Caption: A validated workflow for computational docking and experimental verification.

Part 1: Protein Structure Preparation
  • Objective: To prepare a clean, accurate 3D model of the STAT3 protein for docking.

  • Causality: The accuracy of the docking simulation is critically dependent on the quality of the initial protein structure. Removing non-essential molecules and correcting the protonation state ensures a more realistic representation of the biological environment.

  • Protocol:

    • Obtain Crystal Structure: Download the X-ray crystal structure of human STAT3 from the Protein Data Bank (PDB). A suitable structure is PDB ID: 6NJS , which is STAT3 complexed with a small-molecule inhibitor in the SH2 domain.[11] Alternatively, PDB ID: 1BG1 has also been used in several studies.[14][18]

    • Clean the Structure: Using molecular modeling software (e.g., UCSF Chimera, PyMOL, MOE), remove all co-crystallized water molecules, ions, and the original ligand from the structure.[11]

    • Prepare the Protein:

      • Add polar hydrogen atoms.

      • Assign atomic charges using a standard force field (e.g., AMBER ff99SB).[17][19]

      • Perform a brief energy minimization to relieve any steric clashes in the structure.

Part 2: Ligand Preparation
  • Objective: To generate a low-energy, 3D conformation of the benzo[b]thiophene derivative.

  • Causality: The ligand's 3D geometry and charge distribution directly influence how it fits into the protein's binding site. Energy minimization finds a stable conformation, which is a more likely representation of the molecule before binding.

  • Protocol:

    • Create 2D Structure: Draw the 2D chemical structure of your novel benzo[b]thiophene derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert to 3D: Convert the 2D sketch into a 3D structure.

    • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Save the structure in a format compatible with your docking software (e.g., .mol2 or .pdbqt).

Part 3: Molecular Docking Simulation
  • Objective: To predict the binding pose and affinity of the ligand within the STAT3 SH2 domain.

  • Causality: This step computationally "tests" millions of possible orientations of the ligand in the binding site. The scoring function then estimates the binding energy for the most favorable poses, allowing for a quantitative comparison.

  • Protocol:

    • Define the Binding Site: Identify the active site for docking. For STAT3, this is typically the SH2 domain, specifically the pocket that accommodates the phosphotyrosine of the binding partner.[12][18] Define a "grid box" that encompasses this entire binding pocket. The dimensions should be large enough to allow the ligand to move and rotate freely within the site.

    • Execute Docking Algorithm: Use a validated docking program such as AutoDock, Glide, or MOE Dock.[8][16][18] The software will systematically sample different conformations of the ligand within the defined grid box.

    • Generate Binding Poses: The program will output a set of possible binding poses (typically 10-20), each ranked by a docking score that estimates the binding affinity (e.g., in kcal/mol).[17][19]

Part 4: Analysis and Interpretation
  • Objective: To analyze the docking results to understand the structural basis of the predicted interaction.

  • Causality: The docking score alone is insufficient. A credible binding pose must be stabilized by chemically sensible interactions, such as hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues in the active site.

  • Protocol:

    • Examine Top Poses: Focus on the top-ranked poses (those with the best scores).

    • Visualize Interactions: Use visualization software to view the ligand-protein complex. Identify and analyze the specific interactions:

      • Hydrogen Bonds: Look for H-bonds between the ligand and key polar residues in the SH2 pocket.

      • Hydrophobic Interactions: Identify nonpolar parts of the ligand that are buried in hydrophobic regions of the pocket.

      • Pi-Stacking: Look for interactions between aromatic rings on the ligand and protein.

    • Compare and Conclude: Compare the binding mode of your novel derivative to that of known inhibitors like Stattic. A strong hypothesis for inhibition is formed if the molecule effectively blocks the key interaction sites within the SH2 domain.

References

A Comparative Benchmarking Guide to Novel Benzo[b]thiophene Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology, the quest for novel therapeutic agents that offer enhanced efficacy and reduced toxicity remains a paramount objective. The limitations of current chemotherapeutic regimens, including acquired resistance and significant side effects, necessitate the exploration of new chemical scaffolds. Among these, the benzo[b]thiophene nucleus has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive benchmark analysis of two novel, representative benzo[b]thiophene derivatives, BZ-1 and BZ-2 , against established anticancer agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Scientific Rationale: Why Benzo[b]thiophene?

The benzo[b]thiophene scaffold, an aromatic bicyclic system containing a fused benzene and thiophene ring, is a versatile pharmacophore.[1] Its structural rigidity and lipophilic nature allow for effective interaction with various biological targets. Studies have revealed that derivatives of this scaffold can act as potent inhibitors of critical cellular processes in cancer, such as cell division and signaling. Specifically, different substitutions on the benzo[b]thiophene ring have yielded compounds that function as:

  • Tubulin Polymerization Inhibitors: By binding to tubulin, these agents disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. This mechanism is analogous to well-known drugs like Paclitaxel and Combretastatins.[3][4][5]

  • Kinase Inhibitors: Certain derivatives have been shown to target key kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6][7][8][9]

  • Inducers of Alternative Cell Death Pathways: Recent research has highlighted the potential of benzo[b]thiophene analogues to induce non-apoptotic cell death mechanisms like ferroptosis by inhibiting enzymes such as Glutathione Peroxidase 4 (GPX4).[10]

This guide will focus on two novel derivatives representative of the tubulin-targeting and kinase-inhibiting classes:

  • BZ-1 (Tubulin-Targeting Agent): A Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile analog, designed to mimic combretastatin A-4's interaction with the colchicine-binding site on tubulin.[3][4]

  • BZ-2 (Multi-Kinase Inhibitor): A 5-hydroxybenzothiophene hydrazide derivative designed to inhibit multiple kinases crucial for tumor growth and angiogenesis, including VEGFR-2.[6][11]

In Vitro Performance: A Head-to-Head Comparison

To objectively evaluate the potential of BZ-1 and BZ-2, a series of standardized in vitro assays were performed. The results are benchmarked against Doxorubicin (a topoisomerase inhibitor and DNA intercalator)[12][][14] and Paclitaxel (a microtubule-stabilizing agent).[15][16][17]

Cytotoxicity Screening via MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[18][19] A lower IC50 value (the concentration of a drug that inhibits cell growth by 50%) indicates higher cytotoxic potency.

Experimental Rationale: The primary screen for any potential anticancer agent is to determine its ability to kill cancer cells. A panel of cell lines representing different cancer types (MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) was chosen to assess the breadth of activity. Doxorubicin and Paclitaxel are included as gold-standard comparators.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Benzo[b]thiophene Derivatives and Standard Agents

CompoundMechanism of ActionMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
BZ-1 Tubulin Polymerization Inhibitor0.045 0.038 0.052
BZ-2 Multi-Kinase (VEGFR-2) Inhibitor7.5 9.2 8.1
Doxorubicin Topoisomerase II Inhibitor0.850.951.10
Paclitaxel Microtubule Stabilizer0.090.070.11

Insight: The data clearly demonstrates the potent, nanomolar-range activity of the tubulin-targeting derivative BZ-1 , which shows superior cytotoxicity compared to both Doxorubicin and Paclitaxel across all tested cell lines.[3][4] The multi-kinase inhibitor BZ-2 exhibits moderate micromolar activity, which is typical for this class of agents and indicates a different, more targeted mechanism of action compared to broad cytotoxic agents.[11]

Elucidation of Cell Death Mechanism: Apoptosis vs. Necrosis

Understanding how a compound kills cancer cells is critical. Apoptosis, or programmed cell death, is a controlled process that avoids inflammation, making it a preferred mechanism for anticancer drugs. This is often assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Experimental Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Table 2: Induction of Apoptosis in HCT116 Cells after 24h Treatment

Compound (at 5x IC50)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
BZ-1 38.5% 15.2%
BZ-2 25.8% 10.5%
Doxorubicin 45.2%20.1%
Paclitaxel 40.1%18.7%
Vehicle Control 2.1%1.5%

Insight: Both BZ-1 and BZ-2 induce a significant level of apoptosis in colon cancer cells.[20][21] While the potent tubulin inhibitor BZ-1 shows an apoptotic profile comparable to the standard agents, the kinase inhibitor BZ-2 also effectively triggers programmed cell death, confirming a valid anticancer mechanism.

Cell Cycle Analysis

Agents that interfere with cell division machinery are expected to cause arrest at specific phases of the cell cycle. This is analyzed by staining DNA with a fluorescent dye (like PI) and measuring the fluorescence intensity of individual cells via flow cytometry.

Experimental Rationale: Cells in G2 or M phase have twice the DNA content of cells in G1 phase. Agents that disrupt microtubules, like BZ-1 and Paclitaxel, are expected to cause an accumulation of cells in the G2/M phase.[22]

Table 3: Cell Cycle Distribution in A549 Cells after 24h Treatment

Compound (at 5x IC50)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
BZ-1 20.1%15.5%64.4%
BZ-2 55.3%25.1%19.6%
Doxorubicin 25.8%18.9%55.3%
Paclitaxel 18.9%14.2%66.9%
Vehicle Control 65.2%20.5%14.3%

Insight: As hypothesized, BZ-1 induces a profound cell cycle arrest in the G2/M phase, consistent with its mechanism as a tubulin polymerization inhibitor and mirroring the effect of Paclitaxel.[16][17] In contrast, BZ-2 does not cause a significant arrest in any particular phase at this time point, suggesting its cytostatic and cytotoxic effects are mediated primarily through the inhibition of pro-survival signaling pathways rather than direct interference with cell division machinery.[11]

Mechanistic Deep Dive: Visualizing the Pathways

To better understand the mechanisms of action, we can visualize the targeted signaling pathways.

BZ-1: Disrupting the Cellular Skeleton

BZ-1 acts by inhibiting the polymerization of tubulin, a critical component of microtubules. This disruption prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.

G cluster_0 Normal Mitosis cluster_1 Action of BZ-1 Tubulin Dimers Tubulin Dimers Dynamic Microtubules Dynamic Microtubules Tubulin Dimers->Dynamic Microtubules Polymerization Dynamic Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Dynamic Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division BZ1 BZ-1 Tubulin Tubulin Dimers BZ1->Tubulin Binds No Polymerization No Polymerization Tubulin->No Polymerization Inhibited Mitotic Arrest Mitotic Arrest No Polymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

References

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling Benzo[b]thiophene-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, risk-based approach to selecting and using Personal Protective Equipment (PPE) when handling Benzo[b]thiophene-3(2H)-one 1,1-dioxide. As drug development professionals, our commitment to safety is paramount. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your research. We will delve into the causality behind each recommendation, empowering you to make informed safety decisions.

Hazard Assessment: Understanding the Compound

This compound (CAS No. 1127-35-1) is a heterocyclic compound utilized in synthetic chemistry, including as a building block for potent STAT3 inhibitors in cancer research.[1][2] A thorough risk assessment is the foundation of any safety protocol. However, safety data for this specific compound can vary between suppliers. For instance, some sources classify it with specific hazard statements, while others for closely related analogs may not.

Our guiding principle must be to adopt the most protective stance indicated by available data. Based on a synthesis of available Safety Data Sheets (SDS), we will proceed with the assumption that this compound presents the following potential hazards:

Hazard ClassificationHazard StatementPotential Effect
Acute Toxicity (Oral)H302: Harmful if swallowedMay cause harm if ingested.
Skin IrritationH315: Causes skin irritationMay cause redness, itching, or inflammation upon skin contact.
Eye IrritationH319: Causes serious eye irritationMay cause significant, potentially damaging, eye irritation.
Respiratory IrritationH335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract.

This table summarizes potential hazards identified from supplier safety data.[3] Always consult the specific SDS for the product you are using.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we specify PPE, it is critical to acknowledge the Hierarchy of Controls . PPE is the last line of defense, employed after other, more effective controls have been implemented.

Hierarchy_of_Controls cluster_main Hierarchy of Safety Controls Eng Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Admin Administrative Controls (e.g., SOPs, Training, Designated Areas) Eng->Admin More Effective PPE Personal Protective Equipment (PPE) (The Last Line of Defense) Admin->PPE Less Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions before relying on PPE.

Always handle this compound, particularly in its solid, powdered form, within a certified chemical fume hood or a powder containment enclosure.[4][5] This primary engineering control is non-negotiable as it minimizes the risk of inhalation and widespread contamination.

Core PPE Protocols for this compound

The selection of PPE is dictated by the specific task being performed. The following protocols are designed to address common laboratory procedures.

Eye and Face Protection

Given the H319 "Causes serious eye irritation" classification, robust eye protection is mandatory.

  • Standard Use (in Fume Hood): Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4] Goggles provide a full seal around the eyes, offering superior protection from dust particles and splashes compared to safety glasses.

  • High-Risk Operations: When handling larger quantities (>10g) or performing tasks with a higher potential for splashing (e.g., vigorous mixing, reaction quenching), supplement your goggles with a full-face shield. A face shield protects the entire face from splashes and is a critical secondary barrier.[6][7]

Skin and Body Protection

Direct contact can cause skin irritation. Therefore, preventing skin exposure is a primary objective.

  • Gloves: Nitrile gloves are a standard in most laboratories and provide an effective barrier against incidental contact with solid chemicals. If working with the compound in a solvent, consult a glove manufacturer's chemical resistance guide to ensure the chosen glove material is appropriate for the solvent in use. Always double-glove if there is a significant risk of contamination. Change gloves immediately if they become contaminated.

  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a snap or button front is required. Sleeves should be worn outside the cuff of your gloves to prevent dust or drips from entering the glove.[6]

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in any laboratory setting. Do not wear shorts, skirts, or perforated shoes.

Respiratory Protection

The potential for respiratory irritation (H335) makes respiratory protection a key consideration, especially when engineering controls are not available or during a spill.

  • Standard Handling (in Fume Hood): No respiratory protection is typically required when handling the material inside a properly functioning fume hood.[4]

  • Outside of a Fume Hood: If weighing the powder on an open bench (a practice that should be strongly avoided) or during a significant spill cleanup, a respirator is essential. A NIOSH-approved N95 dust mask is the minimum requirement. For greater protection, a full-face respirator with a particle filter may be used.[4][8]

Procedural Guidance: From Preparation to Disposal

This section provides step-by-step operational plans for handling this compound safely.

PPE Selection and Donning Workflow

The following workflow diagram illustrates the decision-making process for selecting appropriate PPE based on the planned task.

PPE_Selection_Workflow start Start: Plan Experiment with This compound task_assessment Assess Task: Weighing Solid? Dissolving? Reaction Workup? start->task_assessment in_hood Is the task performed entirely within a fume hood? task_assessment->in_hood ppe_base Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat in_hood->ppe_base Yes ppe_respirator Add Respiratory Protection: - N95 Respirator (Minimum) in_hood->ppe_respirator No/Spill Cleanup splash_risk High splash risk? (e.g., large volume, quench) ppe_base->splash_risk ppe_respirator->ppe_base ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes proceed Proceed with Experiment splash_risk->proceed No ppe_face_shield->proceed

Caption: A workflow for selecting the correct level of PPE based on the experimental task.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Gently and thoroughly wash the contaminated skin with running water and non-abrasive soap for at least 15 minutes.[9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[4][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, perform artificial respiration. Seek immediate medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

  • Spill Cleanup: For a small spill of solid material within a fume hood, carefully sweep it up using a dustpan and brush and place it into a sealed container for disposal. Avoid creating dust.[4] For larger spills or spills outside of containment, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8] Place all contaminated materials in a clearly labeled, sealed container. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

By understanding the specific hazards of this compound and applying this structured, risk-based approach to PPE selection and use, you can ensure a safe and productive research environment. Always prioritize engineering controls and supplement them with the appropriate level of personal protection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.